Rivaroxaban Pseudodimer
Description
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLZCQTBKRWBP-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Cl2N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632463-24-1 | |
| Record name | Rivaroxaban pseudodimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIVAROXABAN PSEUDODIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Rivaroxaban Pseudodimer (EP Impurity J)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the landscape of pharmaceutical development is one of continuous refinement, where the pursuit of therapeutic efficacy is intrinsically linked to the assurance of safety. This necessitates a profound understanding not only of the active pharmaceutical ingredient (API) but also of its associated impurities. This guide provides a comprehensive technical overview of a notable process-related impurity in the synthesis of the anticoagulant Rivaroxaban: the Rivaroxaban Pseudodimer, also identified as Rivaroxaban EP Impurity J and Rivaroxaban USP Related Compound J.
This document moves beyond a simple recitation of facts, offering a detailed exploration of the chemical identity, formation mechanism, and analytical characterization of this critical impurity. The protocols and insights contained herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering researchers and drug development professionals to effectively identify, control, and mitigate the presence of the Rivaroxaban Pseudodimer in their processes.
Introduction to Rivaroxaban and the Imperative of Impurity Profiling
Rivaroxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its targeted mechanism of action has established it as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders. The synthetic pathway to Rivaroxaban, while efficient, is not without its complexities, giving rise to a spectrum of potential impurities. These can be broadly categorized as process-related impurities, arising from side reactions or unreacted starting materials, and degradation products, which form during storage or under stress conditions[1][2][3].
The rigorous identification and control of these impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP)[1]. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. It is within this context that a thorough understanding of the Rivaroxaban Pseudodimer becomes paramount.
Unveiling the Chemical Structure of Rivaroxaban Pseudodimer
The Rivaroxaban Pseudodimer, designated as Rivaroxaban EP Impurity J, is a significant process-related impurity that warrants careful consideration in the manufacturing of Rivaroxaban[4].
Molecular Identity:
-
Chemical Name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[5][6]
-
Synonyms: Rivaroxaban Pseudodimer, Rivaroxaban EP Impurity J, Rivaroxaban USP Related Compound J, Rivaroxaban Open-Ring Dimer[5][6]
-
CAS Number: 1632463-24-1[5]
-
Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[5]
-
Molecular Weight: 871.8 g/mol [5]
The structure, as its name suggests, is a dimeric species formed from two Rivaroxaban-related moieties. A key feature is the "open-ring" nature of one of the morpholinone groups, which is central to its formation mechanism.
The Genesis of a Pseudodimer: A Mechanistic Perspective
The formation of the Rivaroxaban Pseudodimer is primarily understood as a process-related event, occurring during the synthesis of the Rivaroxaban API. A plausible mechanism involves the nucleophilic attack of a primary amine intermediate on the amide bond of another Rivaroxaban precursor molecule.
A proposed pathway is as follows:
-
Nucleophilic Attack: The primary amine of the key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, acts as a nucleophile.
-
Amide Bond Cleavage: This amine attacks the amide bond within the morpholinone ring of another molecule, leading to the opening of the ring.
-
Condensation: The resulting open-ring structure, which now possesses a secondary amine, undergoes condensation with two molecules of 5-chlorothiophene-2-carbonyl chloride. This acylation occurs at both the original primary amine and the newly formed secondary amine, creating the dimeric structure[4].
This proposed mechanism underscores the importance of controlling reaction conditions, particularly the stoichiometry of reactants and the presence of nucleophilic species, to minimize the formation of this impurity.
Caption: Proposed formation pathway of Rivaroxaban Pseudodimer.
Analytical Characterization: Identifying the Pseudodimer
The unambiguous identification and quantification of the Rivaroxaban Pseudodimer are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Spectroscopic Data
While a complete, publicly available spectral dataset for the fully characterized reference standard is not readily found, a Chinese patent (CN106432218A) provides crucial ¹H-NMR data for an impurity with a mass spectrum of m/z 871 [M]⁺, which is consistent with the Rivaroxaban Pseudodimer[7].
Table 1: ¹H-NMR Data for Rivaroxaban Pseudodimer (Impurity 11) from CN106432218A [7]
| Chemical Shift (ppm) | Multiplicity | Number of Protons |
| 8.96 | m | 1H |
| 8.05 | m | 1H |
| 7.65-7.68 | m | 3H |
| 7.62 | d | 2H |
| 7.39 | t | 4H |
| 7.17 | d | 1H |
| 6.91 | d | 1H |
| 6.51 | d | 1H |
| 4.82 | m | 1H |
| 4.75 | m | 1H |
| 4.11-4.20 | m | 4H |
| 3.95 | t | 2H |
| 3.87 | m | 4H |
| 3.78 | m | 2H |
| 3.68 | t | 2H |
| 3.55-3.62 | m | 4H |
| 3.45 | m | 2H |
Note: The interpretation and assignment of these peaks to the specific protons in the pseudodimer structure require further detailed analysis and comparison with the spectra of Rivaroxaban and its precursors.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for the routine monitoring of the Rivaroxaban Pseudodimer. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.
This protocol is a representative method adapted from published literature for the analysis of Rivaroxaban and its related substances, which can be optimized for the specific quantification of the pseudodimer[1][2].
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo ODS Hypersil)[2]
-
Mobile Phase A: 25 mM Monobasic Potassium Phosphate buffer (pH adjusted to 2.9 with phosphoric acid)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program: A gradient program should be developed to ensure adequate separation of the pseudodimer from Rivaroxaban and other impurities. A starting point could be a linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 249 nm[2]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Rivaroxaban Pseudodimer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Rivaroxaban drug substance or product in the diluent to a known concentration.
4. System Suitability:
-
Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
5. Data Analysis:
-
Identify the Rivaroxaban Pseudodimer peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the pseudodimer in the sample using the calibration curve generated from the standard solutions.
Caption: General workflow for the HPLC analysis of Rivaroxaban Pseudodimer.
Synthesis of the Rivaroxaban Pseudodimer Reference Standard
The availability of a pure reference standard of the Rivaroxaban Pseudodimer is essential for its accurate identification and quantification. A synthetic route can be devised based on its proposed formation mechanism. The following is a conceptual multi-step synthesis protocol derived from the literature[3].
Experimental Protocol: Synthesis of Rivaroxaban Pseudodimer (Impurity J)
Step 1: Ring Opening of Rivaroxaban
-
To a stirred solution of Rivaroxaban in a suitable solvent (e.g., a mixture of concentrated HCl and acetic acid in water), apply heat (e.g., 60°C) for several hours to induce hydrolysis of the morpholinone ring[3].
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Evaporate the solvents under reduced pressure to obtain the crude open-ring carboxylic acid intermediate.
Step 2: First Acylation
-
Dissolve the crude intermediate from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), and stir at room temperature.
-
Add one equivalent of 5-chlorothiophene-2-carboxylic acid and continue stirring to form the acylated intermediate[3].
Step 3: Second Acylation (Dimerization)
-
To the reaction mixture from Step 2, add one equivalent of the key amine intermediate, (S)-4-(4-(5-aminomethyl)-2-oxooxazolidin-3-yl)phenylmorpholin-3-one.
-
Continue the reaction, facilitated by the coupling agent, to form the final Rivaroxaban Pseudodimer[3].
-
Purify the crude product by column chromatography on silica gel to obtain the pure Rivaroxaban Pseudodimer as an off-white solid.
Characterization: The identity and purity of the synthesized pseudodimer should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and HPLC analysis, comparing the data with that of a certified reference standard if available.
Biological Implications: The Unanswered Question of Toxicity
One study on the degradation products of Rivaroxaban found a direct relationship between the increased amount of alkaline degradation products and higher cytotoxic potential in human hepatoblastoma (HepG2) cells[8]. However, it is crucial to note that these findings may not be directly applicable to the pseudodimer, which has a distinct chemical structure and formation pathway.
Given the lack of specific data, and in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is imperative for drug developers to:
-
Consider the need for toxicological evaluation: Based on the level at which the Rivaroxaban Pseudodimer is present in the API, a toxicological assessment may be required as per ICH guidelines.
-
Utilize in silico toxicity prediction tools: Computational tools can provide an initial assessment of the potential for mutagenicity and other toxicities based on the chemical structure of the pseudodimer.
-
If necessary, perform in vitro and in vivo toxicity studies: Should the levels of the pseudodimer exceed the qualification threshold, or if in silico predictions raise concerns, experimental toxicological studies would be warranted to ensure patient safety.
Conclusion: A Call for Vigilance and Further Research
The Rivaroxaban Pseudodimer (EP Impurity J) represents a critical process-related impurity in the synthesis of a widely used anticoagulant. This guide has provided a detailed overview of its chemical structure, a plausible mechanism for its formation, and strategies for its analytical characterization and synthesis.
The causality behind its formation lies in the potential for side reactions during the manufacturing process, highlighting the need for stringent process control. The analytical methods described provide a framework for a self-validating system to monitor and control this impurity.
However, the significant knowledge gap regarding the specific biological activity and toxicity of the Rivaroxaban Pseudodimer underscores the need for further research. As drug development professionals, our commitment to patient safety demands a proactive approach to understanding and mitigating the risks associated with all impurities. Continued investigation into the toxicological profile of the Rivaroxaban Pseudodimer is not just a matter of regulatory compliance but a fundamental aspect of responsible pharmaceutical development.
References
-
Wingert, N. R., et al. (2019). In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. Drug and Chemical Toxicology, 42(5), 509-518. [Link]
-
Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. International Journal of Molecular Sciences, 26(10), 4744. [Link]
-
The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal, 12(3), 110-115. [Link]
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PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from [Link]
- Axios Research. (n.d.). Rivaroxaban Dimer Impurity.
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Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR. RASĀYAN J. Chem., 15(4), 2373-2381. [Link]
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International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(07). [Link]
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Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10). [Link]
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ResearchGate. (2017). Practical synthetic approach to related substances of Rivaroxaban. Research Journal of Chemical Sciences, 7(5), 38-45. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Rivaroxaban Impurity A CAS 931204-39-6. Retrieved from [Link]
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SynZeal. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]
- ResearchGate. (2025). Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets.
-
Frontiers in Chemistry. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Front. Chem., 11. [Link]
- Google Patents. (2017).
-
PubMed. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
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PubChem. (n.d.). Rivaroxaban Pseudodimer. Retrieved from [Link]
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SynZeal. (n.d.). Rivaroxaban EP Impurity J. Retrieved from [Link]
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An In-Depth Technical Guide to the Formation Mechanism of Rivaroxaban EP Impurity J
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of Rivaroxaban EP Impurity J, a critical process-related impurity encountered during the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. A thorough understanding of the origins and pathways leading to the formation of this impurity is paramount for the development of robust control strategies, ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity of Impurity J, elucidates its formation through a detailed mechanistic pathway, outlines analytical methodologies for its detection and characterization, and discusses strategies for its control during drug substance manufacturing. The insights presented herein are grounded in peer-reviewed scientific literature and pharmacopeial standards, offering a valuable resource for professionals in pharmaceutical research and development.
Introduction: The Imperative of Impurity Profiling in Rivaroxaban Synthesis
Rivaroxaban, a potent and selective oral direct inhibitor of Factor Xa, has become a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture, while key to its pharmacological activity, presents unique challenges during chemical synthesis. The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the generation of impurities, which can arise from starting materials, intermediates, reagents, or degradation of the API itself.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over these impurities to ensure patient safety and drug efficacy.
Impurities in Rivaroxaban can be broadly categorized as process-related impurities, formed during the synthesis, and degradation products that arise during storage.[2] Rivaroxaban EP Impurity J falls into the former category, representing a significant process-related impurity that requires careful monitoring and control. This guide will focus exclusively on the formation mechanism, identification, and control of this specific impurity.
Unveiling Rivaroxaban EP Impurity J: Chemical Identity and Structure
Rivaroxaban EP Impurity J is a dimeric impurity, also known by several synonyms which provide insight into its structure.
| Parameter | Information | Citation |
| Chemical Name | 5-Chloro-N-[4-[(5S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]ethoxy]ethyl]thiophene-2-carboxamide | [3][4] |
| Synonyms | Rivaroxaban USP Related Compound J; Rivaroxaban Open-Ring Dimer; Rivaroxaban Pseudodimer | [3][4] |
| CAS Number | 1632463-24-1 | [3][5] |
| Molecular Formula | C₃₈H₃₆Cl₂N₆O₁₀S₂ | [6] |
| Molecular Weight | 871.76 g/mol | [6] |
The structure of Rivaroxaban EP Impurity J, as its synonym "pseudodimer" suggests, is formed from the condensation of key intermediates in the Rivaroxaban synthesis, resulting in a molecule with approximately double the molecular weight of the parent drug.
The Genesis of an Impurity: The Formation Mechanism of Rivaroxaban EP Impurity J
The formation of Rivaroxaban EP Impurity J is intrinsically linked to the synthetic pathway of Rivaroxaban itself. A critical step in many reported syntheses of Rivaroxaban is the acylation of the primary amine of the intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, with 5-chlorothiophene-2-carbonyl chloride. It is during this crucial step that the side reaction leading to Impurity J occurs.
A peer-reviewed study in The Pharma Innovation Journal has detailed a synthetic route for Impurity J, providing valuable insights into its formation.[7] The proposed mechanism involves a nucleophilic attack of the primary amine of one molecule of the aminomethyl intermediate onto the activated carbonyl group of another molecule, leading to the formation of a dimeric species.
The following diagram illustrates the proposed formation pathway of Rivaroxaban EP Impurity J:
Caption: Proposed formation pathway of Rivaroxaban EP Impurity J.
Factors Influencing the Formation of Impurity J
Several factors during the synthesis of Rivaroxaban can influence the propensity for Impurity J formation:
-
Reaction Concentration: Higher concentrations of the aminomethyl intermediate can increase the likelihood of intermolecular reactions, leading to dimerization.
-
Stoichiometry of Reagents: An inappropriate molar ratio of the aminomethyl intermediate to the acylating agent (5-chlorothiophene-2-carbonyl chloride) can leave unreacted primary amine available for side reactions.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the formation of this and other impurities.
-
Solvent System: The choice of solvent can play a crucial role. It has been suggested that the use of aprotic polar solvents may facilitate the side reaction, while other solvent systems might suppress it.
-
Purity of Starting Materials and Intermediates: The presence of reactive impurities in the starting materials or the aminomethyl intermediate can potentially catalyze or participate in the formation of Impurity J.
Analytical Characterization and Detection
The identification and quantification of Rivaroxaban EP Impurity J rely on modern analytical techniques capable of separating and characterizing structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling in pharmaceutical analysis.
Chromatographic Separation
A robust, stability-indicating HPLC method is essential to separate Impurity J from the Rivaroxaban API and other related substances. The United States Pharmacopeia (USP) monograph for Rivaroxaban outlines an HPLC method for the determination of organic impurities, including Rivaroxaban Related Compound J.[8]
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at a wavelength where both Rivaroxaban and Impurity J exhibit significant absorbance (e.g., 254 nm). |
| Flow Rate | Typically around 1.0 mL/min. |
| Column Temperature | Controlled at a specific temperature to ensure reproducibility. |
The development of such methods requires careful optimization to achieve adequate resolution between all potential impurities.
Spectroscopic and Spectrometric Identification
The definitive identification and structural elucidation of Impurity J are accomplished through a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for impurity identification. The mass spectrum of Impurity J will show a molecular ion peak corresponding to its molecular weight of 871.76 g/mol , which is a key indicator of its dimeric nature.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the impurity. The NMR spectra of Impurity J will exhibit characteristic signals that can be assigned to the protons and carbons in the molecule, confirming the connectivity of the atoms and the overall structure.[7][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Impurity J molecule, such as amide, carbonyl, and aromatic rings.
Reference standards of Rivaroxaban EP Impurity J are commercially available and are crucial for the validation of analytical methods and for the accurate quantification of this impurity in test samples.[3][10] These standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data.[10]
Control Strategies in Manufacturing
The control of Rivaroxaban EP Impurity J to within acceptable limits is a critical aspect of the overall control strategy for the Rivaroxaban drug substance. The International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances.
The primary strategies for controlling Impurity J formation include:
-
Process Optimization: A thorough understanding of the reaction mechanism allows for the optimization of process parameters to minimize the formation of Impurity J. This may involve adjusting the reaction temperature, concentration of reactants, stoichiometry, and reaction time.
-
Solvent Selection: As previously mentioned, the choice of solvent can significantly impact the formation of this impurity. Process development studies should evaluate a range of solvents to identify one that minimizes the dimerization reaction.
-
In-Process Controls: Implementing in-process controls to monitor the progress of the acylation reaction can help ensure its completion and minimize the presence of unreacted aminomethyl intermediate.
-
Purification Procedures: Effective purification steps, such as crystallization or chromatography, are essential to remove any Impurity J that may have formed during the synthesis. The solubility profile of Impurity J relative to Rivaroxaban will dictate the most effective purification strategy.
-
Specification Setting: A specification for Rivaroxaban EP Impurity J should be established for the final drug substance based on toxicological data and regulatory requirements. This specification will define the maximum allowable level of this impurity. The European Pharmacopoeia (EP) monograph for Rivaroxaban lists Impurity J as a specified impurity.[]
Conclusion
Rivaroxaban EP Impurity J is a significant process-related impurity that can be formed during the synthesis of Rivaroxaban. Its formation is a consequence of a dimerization side reaction involving a key intermediate. A comprehensive understanding of its formation mechanism, coupled with the use of advanced analytical techniques for its detection and characterization, is fundamental to the development of effective control strategies. By implementing robust process controls and purification procedures, pharmaceutical manufacturers can ensure that the levels of Impurity J in the final drug substance are consistently within the stringent limits set by regulatory authorities, thereby guaranteeing the quality and safety of this important anticoagulant medication.
References
- SynZeal. (n.d.). Rivaroxaban EP Impurity J | 1632463-24-1.
- Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.
- BOC Sciences. (n.d.). Rivaroxaban Impurities.
- Sigma-Aldrich. (n.d.). Rivaroxaban impurity A CRS EP Reference Standard CAS 865479-71-6.
- Google Patents. (n.d.). EP2459555A1 - Processes for crystallization of rivaroxaban.
- SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
- Cholai, S., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS.
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The Rivaroxaban Pseudodimer: An In-Depth Guide to its Discovery, Origin, and Characterization
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. While various process-related and degradation impurities of rivaroxaban have been identified and characterized, the emergence of dimeric species presents a unique analytical challenge. This in-depth technical guide provides a comprehensive overview of a notable dimeric impurity, often colloquially referred to as a "pseudodimer," from its initial discovery to its structural elucidation and the investigation of its origin. We will delve into the mechanistic pathways hypothesized for its formation, detail the advanced analytical techniques required for its detection and characterization, and provide actionable protocols for its monitoring and control in a drug development setting.
Introduction: The Imperative of Impurity Profiling in Rivaroxaban
Rivaroxaban's complex molecular structure, while key to its therapeutic efficacy, also predisposes it to the formation of various impurities during synthesis, formulation, and storage.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities. Impurities can be broadly categorized as process-related, degradation products, or impurities arising from starting materials and intermediates.[1] The presence of such impurities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability.[1]
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the API under harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] These studies are instrumental in identifying potential degradation products that could form under normal storage conditions and in developing stability-indicating analytical methods.[2] It is within the context of such rigorous analytical investigations that unexpected and complex impurities, such as dimeric species, are often first observed.
Discovery of a Dimeric Impurity: Unraveling the "Pseudodimer"
While the term "pseudodimer" is not formally prevalent in peer-reviewed literature, the existence of rivaroxaban dimer impurities is documented by various pharmaceutical reference standard suppliers. These companies provide characterized versions of these impurities for analytical method development and validation. At least two distinct dimeric structures have been identified, each with a unique chemical linkage.
One such impurity is identified as Rivaroxaban Dimer Impurity 1 , with the chemical name 5-Chloro-N-({(S)-2-oxo-3-(4-((2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl) methyl)amino)ethoxy)ethyl)amino)phenyl)oxazolidin-5-yl) methyl)thiophene-2-carboxamide.[4] Another is referred to as Rivaroxaban Urea Dimer or Rivaroxaban EP Impurity D .[5] The presence of these high-molecular-weight impurities necessitates advanced analytical techniques for their detection and characterization, moving beyond routine chromatographic methods.
The initial observation of an unknown peak with a mass-to-charge ratio (m/z) approximately double that of the parent rivaroxaban molecule during LC-MS analysis of stressed samples often provides the first clue to the formation of a dimer. The subsequent isolation and structural elucidation of this impurity are critical to understanding its potential impact on drug quality.
The Origin Story: Postulated Mechanisms of Dimer Formation
The formation of a rivaroxaban dimer is not a straightforward process and is likely the result of specific stress conditions leading to reactive intermediates. Based on the known degradation pathways of rivaroxaban and the structures of the identified dimers, we can postulate several potential formation mechanisms.
Rivaroxaban is known to be susceptible to hydrolytic degradation, particularly under acidic and basic conditions.[6] These conditions can lead to the cleavage of the amide bond or the opening of the oxazolidinone ring, generating reactive intermediates.
Amide Bond Formation under Stress
One plausible pathway for dimer formation involves the generation of a reactive amine intermediate from one rivaroxaban molecule, which then reacts with an activated carboxylic acid derivative of a second rivaroxaban molecule. This could be triggered by harsh thermal or pH conditions that promote both degradation and subsequent condensation reactions.
Urea Linkage Formation
The formation of the "Rivaroxaban Urea Dimer" suggests a more complex reaction pathway, possibly involving the degradation of the morpholinone or oxazolidinone rings to form an isocyanate intermediate. This highly reactive species could then react with an amine group on another rivaroxaban molecule to form a stable urea linkage.
Diagram: Postulated Formation Pathway of a Rivaroxaban Dimer
Caption: A simplified workflow illustrating a potential pathway for rivaroxaban dimer formation.
Analytical Characterization: A Multi-faceted Approach
The unambiguous identification and structural elucidation of a rivaroxaban pseudodimer require a combination of advanced analytical techniques.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the primary tool for the detection and preliminary characterization of dimeric impurities.[7]
-
Method Development: A stability-indicating HPLC method must be developed to separate the dimer from the parent drug and other known impurities. This typically involves a reversed-phase column (e.g., C18) with a gradient elution program.[2]
-
Mass Spectrometry: HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the dimer and elucidate its structure by analyzing the fragmentation pattern and comparing it to that of the parent rivaroxaban molecule.[7]
Table 1: Representative LC-MS Parameters for Rivaroxaban Impurity Profiling
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Q-TOF or Orbitrap |
| Scan Range (m/z) | 100 - 1000 |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Following isolation of the dimeric impurity, typically through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the precise determination of the linkage point between the two rivaroxaban moieties.
Experimental Protocol: Forced Degradation Study
A robust forced degradation study is the first step in identifying potential degradation products, including dimers.
Objective: To generate and identify degradation products of rivaroxaban under various stress conditions.
Materials:
-
Rivaroxaban API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Acid Hydrolysis: Dissolve rivaroxaban in a solution of 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve rivaroxaban in a solution of 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve rivaroxaban in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid rivaroxaban to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of rivaroxaban to UV light (254 nm) for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating LC-MS method.
Diagram: Analytical Workflow for Dimer Characterization
Caption: A step-by-step workflow for the identification and structural elucidation of a rivaroxaban dimer.
Implications for Drug Development and Quality Control
The discovery of a dimeric impurity has significant implications for the development and manufacturing of rivaroxaban:
-
Toxicological Assessment: The toxicological potential of any new impurity must be evaluated. The presence of a dimer, even at low levels, may necessitate additional safety studies.
-
Process Optimization: The formation of the dimer should be investigated to identify the root cause in the manufacturing process or storage conditions. Process parameters may need to be optimized to minimize its formation.
-
Analytical Method Validation: The analytical method used for routine quality control must be validated to ensure it can effectively detect and quantify the dimeric impurity at the required specification levels.
-
Specification Setting: Based on toxicological data and process capability, an appropriate specification limit for the dimer impurity must be established in the drug substance and drug product.
Conclusion
The identification and characterization of the rivaroxaban pseudodimer, or more accurately, its dimeric impurities, underscore the critical importance of a comprehensive and science-driven approach to impurity profiling. While not a commonly reported degradation product in mainstream literature, its availability as a reference standard from multiple suppliers indicates its relevance in the pharmaceutical industry. Through the strategic application of forced degradation studies and advanced analytical techniques such as HRMS and NMR, the structure and origin of these complex impurities can be successfully elucidated. This knowledge is fundamental to ensuring the quality, safety, and efficacy of rivaroxaban, ultimately safeguarding patient health. The insights and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to proactively address the challenges posed by such novel impurities.
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Wingert, N. R., dos Santos, N. O., Nunes, M. A. G., Gomes, P., Müller, E. I., Flores, É. M. M., & Steppe, M. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 123, 10–15. [Link]
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Arous, B., Al-Mardini, M. A., Ghazal, H., & Al-Lahham, F. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology, 11(1), 164. [Link]
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Bhupatiraju, R. V., Rao, B. S., Rao, K. M. V. N., & Reddy, M. V. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LC-MS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. RASAYAN Journal of Chemistry, 15(4), 2373–2381. [Link]
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An In-depth Technical Guide to the Chemical and Physical Properties of Rivaroxaban Pseudodimer (Impurity J)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Rivaroxaban Pseudodimer, a significant impurity in the manufacturing and stability testing of the anticoagulant drug Rivaroxaban. Known formally as Rivaroxaban EP Impurity J, this molecule presents unique challenges in pharmaceutical development due to its complex structure and potential impact on drug product quality. This document delves into the core chemical and physical properties, formation pathways, and analytical methodologies essential for its identification, quantification, and control.
Introduction: The Significance of Rivaroxaban and Its Pseudodimer Impurity
Rivaroxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its widespread use in preventing and treating thromboembolic disorders necessitates stringent control over its purity and stability.[2] Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the synthetic route, degradation of the drug substance, or interactions with excipients.[3]
Rivaroxaban Pseudodimer, also designated as Rivaroxaban EP Impurity J and Rivaroxaban USP Related Compound J, is a notable process-related and potential degradation impurity.[3][] Its structure, which is effectively a dimeric form of Rivaroxaban, makes its characterization and control a critical aspect of ensuring the safety and efficacy of the final drug product. Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods and stable formulations.
Chemical Identity and Physicochemical Properties
The Rivaroxaban Pseudodimer is a complex molecule with a chemical structure that links two Rivaroxaban-like moieties.
IUPAC Name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[]
Synonyms: Rivaroxaban EP Impurity J, Rivaroxaban USP Related Compound J, Rivaroxaban Dimer Impurity[]
Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[5]
Molecular Weight: 871.8 g/mol [5]
Appearance: White to Off-White Solid[]
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₆Cl₂N₆O₁₀S₂ | [5] |
| Molecular Weight | 871.8 g/mol | [5] |
| Appearance | White to Off-White Solid | [] |
| CAS Number | 1632463-24-1 | [] |
Further experimental data on properties such as melting point and solubility are not widely published and would typically be determined empirically during drug development.
Formation Pathways: A Dual Origin
The presence of Rivaroxaban Pseudodimer (Impurity J) in the final drug substance can be attributed to two primary origins: as a process-related impurity stemming from the synthetic route and as a degradation product formed under specific stress conditions.
Process-Related Formation
The synthesis of Impurity J is considered challenging, often resulting in low yields, which complicates the preparation of reference standards for analytical purposes.[6] One described synthetic pathway suggests a multi-step process involving the opening of the morpholine ring of a Rivaroxaban precursor, followed by condensation reactions with other intermediates.[6] Another proposed mechanism involves the primary amine of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one cleaving the amide bond of another molecule and subsequent condensation with two molecules of 5-chlorothiophene-2-acyl chloride.[]
The following diagram illustrates a plausible high-level relationship in the formation of process-related impurities, including the potential for dimer formation.
Caption: Forced degradation study workflow for impurity identification.
Analytical Methodologies for Identification and Quantification
The detection and quantification of Rivaroxaban Pseudodimer require robust, stability-indicating analytical methods capable of separating this complex impurity from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose.
Chromatographic Separation
A validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the comprehensive profiling of Rivaroxaban impurities. [7][8] Step-by-Step Protocol for RP-HPLC Analysis:
-
Column Selection: A C18 column, such as a Thermo ODS Hypersil (4.6 x 250 mm, 5 µm), is commonly used to achieve effective separation. [7][8]2. Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and monobasic potassium phosphate buffer (pH adjusted to 2.9) in a 30:70 (v/v) ratio has been shown to be effective. [7][8]3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min [7][8] * Detection Wavelength: 249 nm [7][8] * Column Temperature: Ambient [7][8] * Injection Volume: 15 µL [8]4. Sample Preparation:
-
Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent, such as a mixture of acetonitrile and water.
-
For the analysis of impurities, a higher concentration of the sample may be required to ensure that trace-level impurities are above the limit of quantification.
-
-
Data Analysis:
-
The retention time of Rivaroxaban and its impurities are determined by injecting a standard solution containing the API and known impurities.
-
Quantification is typically performed using an external standard method, with linearity established over a range of concentrations.
-
Spectroscopic Characterization
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and confirmation of the Rivaroxaban Pseudodimer.
Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Molecular Ion: The expected [M+H]⁺ ion for Impurity J would be at m/z 871.8. A patent has reported an [M]⁺ ion at m/z 871. [9]* Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that can confirm the structure of the impurity. This involves the fragmentation of the precursor ion and analysis of the resulting product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to provide detailed information about the chemical structure of the impurity.
-
A Chinese patent provides the following ¹H-NMR data for a compound with a mass of 871, presumed to be Impurity J, in DMSO-d6: 8.96 (1H, m), 8.05(1H, m), 7.65-7.68(3H, m), 7.62(2H, d), 7.39(4H, t), 7.17(1H, d), 6.91(1H, d), 6.51(1H, d), 4.82(1H, m), 4.75(1H, m), 4.11-4.20(4H, m), 3.95(2H, t), 3.87(4H, m), 3.78(2H, m), 3.68(2H, t), 3.55-3.62(4H, m), 3.45(2H, m). [9]These shifts can be compared with the spectra of Rivaroxaban and its precursors to confirm the dimeric structure.
Impact on Drug Development and Quality Control
-
Regulatory Compliance: Pharmaceutical manufacturers must demonstrate control over all impurities, with strict limits on their levels in the final drug product.
-
Safety and Efficacy: The presence of significant levels of impurities could potentially alter the toxicological profile of the drug or reduce its therapeutic efficacy.
-
Formulation Development: The potential for Impurity J to form as a degradant necessitates the development of stable formulations that minimize its formation over the shelf life of the product.
Conclusion
The Rivaroxaban Pseudodimer (Impurity J) is a critical quality attribute to monitor during the development and manufacturing of Rivaroxaban. Its complex structure and dual origin as both a process-related and degradation impurity require a multi-faceted approach for its control. A thorough understanding of its chemical and physical properties, coupled with the implementation of robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Rivaroxaban drug products. Further research into the specific toxicological profile of this impurity would provide a more complete picture of its potential impact on patient health.
References
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ResearchGate. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. Retrieved from [Link]
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The Degradation of Rivaroxaban: A Technical Guide to Known Pathways and Analytical Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. The stability and degradation profile of such a critical therapeutic agent are of paramount importance, ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the known degradation pathways of Rivaroxaban under various stress conditions. It is important to note that while the topic of a "pseudodimer" formation was queried, a thorough review of the scientific literature indicates that the formation of a dimeric or pseudodimeric species is not a recognized or reported degradation pathway for Rivaroxaban. Instead, this guide will focus on the well-characterized degradation routes, primarily centered on the hydrolysis of its core structures. We will delve into the mechanistic details of these transformations, provide robust analytical methodologies for their detection and characterization, and present a framework for conducting comprehensive forced degradation studies in line with regulatory expectations.
Introduction to Rivaroxaban and the Imperative of Stability Analysis
Rivaroxaban is a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and the formation of blood clots.[1][2][3] Its chemical structure, (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, contains several moieties susceptible to chemical degradation, including amide and oxazolidinone rings.
Understanding the degradation pathways of Rivaroxaban is not merely an academic exercise; it is a critical component of drug development and lifecycle management. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for:
-
Elucidating degradation mechanisms: Identifying the liable functional groups and the conditions that trigger degradation.[4]
-
Developing stability-indicating analytical methods: Ensuring that the analytical methods can accurately quantify Rivaroxaban in the presence of its degradation products.[5][6]
-
Informing formulation development and packaging selection: Designing a drug product that protects the active pharmaceutical ingredient (API) from degradation throughout its shelf life.
-
Ensuring patient safety: Identifying and characterizing potential degradation products, which may have different toxicological profiles than the parent drug.[7]
The Established Degradation Pathways of Rivaroxaban
Forced degradation studies have consistently shown that Rivaroxaban is most susceptible to degradation under hydrolytic (acidic and basic) conditions.[4][8][9] Degradation under oxidative, thermal, and photolytic stress is generally less pronounced.[5][10]
Hydrolytic Degradation
The primary sites of hydrolytic attack on the Rivaroxaban molecule are the morpholinone and oxazolidinone rings.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, Rivaroxaban undergoes hydrolysis, leading to the opening of the morpholinone and/or the oxazolidinone ring.[9][11] This results in the formation of several key degradation products.[9][11] Studies have shown significant degradation of Rivaroxaban in the presence of hydrochloric acid.[11][12]
-
Base-Catalyzed Hydrolysis: Alkaline conditions also promote the hydrolysis of the same ring structures.[9][13] The degradation in basic media can lead to a different profile of degradation products compared to acidic conditions, and in some cases, the degradation can be more extensive.[12]
The following diagram illustrates the primary hydrolytic degradation pathways of Rivaroxaban.
Caption: Primary hydrolytic degradation pathways of Rivaroxaban.
Oxidative, Thermal, and Photolytic Degradation
While less susceptible, Rivaroxaban can degrade under other stress conditions:
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives or other oxidation products.[5]
-
Thermal Degradation: At elevated temperatures, some degradation may occur, though typically to a lesser extent than hydrolysis.[10]
-
Photolytic Degradation: Rivaroxaban has shown some sensitivity to light, leading to the formation of photolytic degradation products.[10]
Analytical Methodologies for Degradation Product Profiling
A robust, stability-indicating analytical method is crucial for the accurate detection and quantification of Rivaroxaban and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.[5][8][13]
Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the stock solution with a specific concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a specific concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a set time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance or solution to UV and/or visible light in a photostability chamber.
Representative Stability-Indicating HPLC-UV Method
The following is a representative protocol synthesized from published methods.[14]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | UV detection at approximately 250 nm[10][11] |
| Injection Volume | 10-20 µL |
Characterization by Mass Spectrometry
For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[5][8][13][15][16] These techniques provide accurate mass measurements of the parent ion and its fragments, allowing for the confident identification of the degradation products.
Summary of Known Rivaroxaban Degradation Products
The following table summarizes the key degradation products of Rivaroxaban identified under various stress conditions.
| Degradation Product | Stress Condition | Analytical Technique |
| Morpholinone Ring Opened Product | Acidic and Basic Hydrolysis | LC-MS/MS, NMR[9] |
| Oxazolidinone Ring Opened Product | Acidic and Basic Hydrolysis | LC-MS/MS, NMR[9] |
| N-oxide derivatives | Oxidative Stress | LC-MS |
| Various Minor Degradants | Thermal and Photolytic Stress | HPLC-UV, LC-MS |
Workflow for a Comprehensive Forced Degradation Study
The following diagram outlines a systematic workflow for conducting a forced degradation study of Rivaroxaban.
Caption: Workflow for a Rivaroxaban forced degradation study.
Conclusion and Future Perspectives
The stability of Rivaroxaban is a well-studied area, with the primary degradation pathways under hydrolytic conditions being thoroughly characterized. The molecule is most susceptible to the opening of its morpholinone and oxazolidinone rings. While the concept of a "pseudodimer" is not supported by the current body of scientific literature, the known degradation products provide a clear picture of Rivaroxaban's stability profile.
For drug development professionals, a comprehensive understanding of these degradation pathways is essential for creating robust formulations and analytical methods. Future research may focus on the toxicological assessment of the identified degradation products and the development of even more sensitive analytical techniques for their detection at trace levels. By adhering to a systematic approach to forced degradation studies, the quality, safety, and efficacy of Rivaroxaban-containing drug products can be assured.
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. [Link]
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Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. [Link]
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Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. PubMed. [Link]
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. [Link]
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Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Rivaroxaban EP Impurity J
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] The control of impurities in the drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its safety and efficacy.[2] This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Rivaroxaban EP Impurity J, a known process-related impurity. This document will delve into the structural elucidation of Impurity J through the analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Furthermore, detailed experimental protocols and the causality behind analytical choices are discussed to provide a holistic understanding for researchers and drug development professionals.
Introduction to Rivaroxaban and the Significance of Impurity Profiling
Rivaroxaban's complex synthesis pathway can lead to the formation of various impurities, which can be categorized as process-related, degradation products, or synthetic by-products.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for these impurities to ensure the quality and safety of the final drug product. Rivaroxaban EP Impurity J, also known as Rivaroxaban Pseudodimer or Rivaroxaban Related Compound J, is a significant impurity that requires careful monitoring and characterization.[3][]
The chemical structure of Rivaroxaban EP Impurity J is 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, with the CAS number 1632463-24-1, a molecular formula of C₃₈H₃₆Cl₂N₆O₁₀S₂, and a molecular weight of 871.8 g/mol .[][5]
Structural Elucidation via Mass Spectrometry
Mass spectrometry is a cornerstone technique for the identification of impurities, providing vital information about their molecular weight and fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the isolated impurity is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Method : The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to generate protonated molecular ions [M+H]⁺ or other adducts like [M+Na]⁺.
-
Rationale : ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear determination of the molecular ion. This is crucial for confirming the molecular weight of the impurity.
Data Interpretation and Fragmentation Pathway
Published data indicates that the mass spectrum of Rivaroxaban Impurity J shows a molecular ion peak at m/z 871 [M]⁺.[6] Another source reports a peak at m/z 892.8 corresponding to the sodium adduct [M+Na]⁺.[2]
The fragmentation of Impurity J in the mass spectrometer can provide valuable structural information. The molecule is expected to fragment at the amide and ether linkages.
Caption: Workflow for NMR-based structural elucidation.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : A small amount of the impurity is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Method : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Rationale : The KBr pellet method is a common technique for analyzing solid samples, providing a high-quality spectrum with minimal interference from the matrix.
Expected FTIR Spectral Features
Based on the structure of Rivaroxaban Impurity J, the following characteristic absorption bands are expected in its FTIR spectrum:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3350 | Amide N-H | Stretching |
| ~1740 | Oxazolidinone C=O | Stretching |
| ~1650 | Amide C=O | Stretching |
| ~1600-1400 | Aromatic C=C | Stretching |
| ~1250 | C-O-C | Stretching |
| ~750 | C-Cl | Stretching |
The IR spectrum of the parent drug, Rivaroxaban, shows characteristic peaks for the N-H stretch (~3350 cm⁻¹), the ester C=O stretch (~1733 cm⁻¹), and the amide C=O stretch (~1644 cm⁻¹). [7]The spectrum of Impurity J is expected to be broadly similar, with potential subtle shifts due to the dimeric structure.
Conclusion
The structural elucidation of Rivaroxaban EP Impurity J is a critical step in ensuring the quality and safety of Rivaroxaban drug products. This guide has synthesized available spectroscopic data from mass spectrometry and ¹H NMR to provide a comprehensive profile of this impurity. While complete experimental details and certain spectral data (¹³C NMR, FTIR, UV-Vis) are not fully available in the public domain, this guide provides a robust framework for its identification and characterization based on sound scientific principles and existing literature. The methodologies and expected spectral features outlined herein serve as a valuable resource for analytical scientists and researchers in the pharmaceutical industry.
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Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (2023). The Pharma Innovation. [Link]
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A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. (2022). Rasayan Journal of Chemistry. [Link]
- Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). International Research Journal on Advanced Engineering and Management (IRJAEM).
- Impurities of Rivaroxaban in Rovaltro and Xarelto Tab- lets.
- A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. (2025).
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An In-Depth Technical Guide to the Toxicology of Rivaroxaban Impurities
Preamble: The Imperative of Purity in Oral Anticoagulant Therapy
Rivaroxaban, a direct oral anticoagulant (DOAC), represents a significant advancement in the prevention and treatment of thromboembolic disorders.[1][] Its mechanism, the direct inhibition of Factor Xa, offers a predictable anticoagulant effect.[] However, like any synthetically manufactured active pharmaceutical ingredient (API), the final drug substance is not absolutely pure. It contains minute quantities of impurities that can originate from the manufacturing process, degradation of the drug over time, or interactions with its environment.[1]
The presence of these impurities, even at trace levels, is a critical concern for drug safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4][5][6][7] This guide provides a comprehensive technical overview of the toxicological assessment of rivaroxaban impurities, designed for researchers, toxicologists, and drug development professionals. We will explore the classification of these impurities, the multi-tiered strategy for evaluating their toxicological risk, and the specific methodologies employed to ensure patient safety.
The Landscape of Rivaroxaban Impurities: Classification and Origins
Understanding the origin of an impurity is the first step in controlling its presence and assessing its potential harm. Based on ICH guidelines, impurities are broadly classified into organic, inorganic, and residual solvents.[3][4][6] For rivaroxaban, the primary focus is on organic impurities, which are the most structurally diverse and pose the greatest toxicological challenge.
Organic Impurities in Rivaroxaban can be further sub-categorized:
-
Process-Related Impurities: These are substances that arise during the synthesis of rivaroxaban. They include unreacted starting materials, by-products from unintended side reactions, metabolic-like intermediates, and residual reagents or catalysts.[1][8] Their presence is a direct reflection of the synthetic route and the purification efficiency.
-
Degradation Products: These impurities are not formed during synthesis but result from the chemical breakdown of the rivaroxaban molecule itself during storage or manufacturing of the final dosage form.[1] Forced degradation studies, which expose rivaroxaban to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradants.[9][10][11]
-
Potential Impurities: This category includes substances that could theoretically arise, such as N-nitrosamine impurities, which are potent genotoxic carcinogens and have been a recent focus of regulatory scrutiny.[12][13]
The diagram below illustrates the genesis and classification of these impurities within the lifecycle of the drug substance.
Table 1: Examples of Known Rivaroxaban Impurities
| Impurity Name | CAS Number | Classification |
| Rivaroxaban Impurity A | 865479-71-6 | Process-Related / Degradation |
| Rivaroxaban Impurity B | 1429334-00-8 | Process-Related |
| Rivaroxaban Impurity D | 1365267-35-1 | Process-Related |
| Rivaroxaban Impurity F | 24065-33-6 | Process-Related |
| Rivaroxaban Impurity H | 1770812-37-7 | Process-Related |
| 4-(4-morpholinyl)-aniline | - | Potential Genotoxic Impurity |
Source: Data compiled from various pharmacopeial and supplier sources.[14][15][16][]
The Toxicological Assessment Framework: A Staged Approach to Safety
The core principle of impurity toxicology is "qualification"—the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[3][6] An impurity is considered qualified if its level in a new drug substance has been adequately justified by safety or clinical studies.[6] For impurities that are not qualified, a systematic, tiered approach is employed to assess their toxicological risk.
This process is governed by thresholds defined in ICH guidelines Q3A and Q3B, which are based on the maximum daily dose of the drug.[4] Impurities present above the Identification Threshold must be structurally characterized, and those above the Qualification Threshold require toxicological data to justify their acceptance criteria.[4]
The toxicological evaluation follows a logical progression from computational prediction to in vitro assays and, only when necessary, to in vivo studies.
Step 1: In Silico Computational Assessment
The initial screen for any new impurity is computational. The ICH M7 guideline for mutagenic impurities explicitly allows for the use of in silico Quantitative Structure-Activity Relationship (QSAR) models to predict the outcome of a bacterial mutagenicity (Ames) test.[18][19]
Causality Behind the Approach: The rationale is to leverage existing toxicological knowledge to rapidly and cost-effectively screen impurities for structural alerts indicative of DNA reactivity.[20] This avoids unnecessary animal testing and prioritizes laboratory resources for impurities with a higher probability of risk. The ICH M7 guideline mandates a dual-model approach for greater predictive power:
-
An Expert Rule-Based Model: This methodology relies on established knowledge of chemical functional groups and substructures known to be associated with mutagenicity.
-
A Statistical-Based Model: This approach uses algorithms to correlate a wide range of molecular descriptors with mutagenicity data from large chemical databases.
A conclusive negative result from both complementary QSAR models is sufficient to conclude that the impurity is of no mutagenic concern, and no further testing is required.[19]
Step 2: In Vitro Toxicity Testing
If in silico analysis raises a concern, or if the impurity needs qualification for non-mutagenic effects, in vitro testing is the next logical step.
The cornerstone of genotoxicity testing is the bacterial reverse mutation assay , commonly known as the Ames test .[19][21][22]
-
Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).[21] The assay measures the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.[21] A positive result is a strong indicator of mutagenic potential.[19]
-
Self-Validation: The protocol includes both negative (solvent) controls and positive controls (known mutagens) with and without metabolic activation (S9 fraction), ensuring the test system is functioning correctly and can detect mutagens that require metabolic processing to become active.
A positive Ames test triggers the need for follow-up assays to determine relevance to mammalian systems, such as in vitro micronucleus or mouse lymphoma assays.[7][19]
For non-mutagenic impurities, particularly degradation products that may be present at higher levels, general cytotoxicity must be evaluated. Studies on rivaroxaban have utilized human hepatoblastoma (HepG2) cells, a relevant model for assessing liver toxicity.[9][23][24]
-
Key Assays:
Table 2: Summary of Key In Vitro Toxicological Assays
| Assay Type | Endpoint Measured | Purpose | Key Cell Line/System |
| Genotoxicity | |||
| Ames Test | Gene mutation (reverse mutation) | Primary screen for mutagenicity | S. typhimurium, E. coli |
| In Vitro Micronucleus | Chromosomal damage (clastogenicity/aneugenicity) | Follow-up for positive Ames; detects chromosomal aberrations | Mammalian cells (e.g., CHO, TK6) |
| Cytotoxicity | |||
| MTT Assay | Cell viability via mitochondrial function | General assessment of cell death | HepG2, or other relevant cells |
| NRU Assay | Cell viability via lysosomal integrity | Complements MTT; assesses membrane stability | HepG2, or other relevant cells |
Step 3: In Vivo Studies
In vivo testing is reserved for situations where in vitro data is inconclusive or indicates a potential risk that must be confirmed in a whole-organism model.[7][25]
-
For Genotoxicity: A positive in vitro mammalian cell assay would typically be followed by an in vivo assay, such as the rodent bone marrow micronucleus test, to see if the effect translates to a living animal.[7][19]
-
For General Toxicity: To qualify an impurity present at levels higher than those in clinical trial batches, a repeated-dose toxicity study (e.g., 28 days) in a relevant animal model may be required.[26] The goal is to establish a No-Observed-Adverse-Effect Level (NOAEL) that provides an adequate safety margin for human exposure.
Case Study: Toxicity of Rivaroxaban Degradation Products
Forced degradation studies are a regulatory requirement and a critical tool for understanding potential toxic risks. A key study investigated the in vitro toxicity of rivaroxaban samples degraded under acidic, alkaline, and UVC radiation stress conditions.[9][23][24][27]
Experimental Findings:
The study exposed HepG2 cells to stressed samples of rivaroxaban and evaluated cytotoxicity and genotoxicity.[23]
-
Cytotoxicity: A direct relationship was observed between the amount of alkaline degradation products and increased cytotoxicity.[9][23][27] Samples degraded in an alkaline medium showed a significant reduction in cell viability in both MTT and NRU assays compared to the pure drug or samples degraded under other conditions.[9]
-
Genotoxicity: The Comet assay, which measures DNA strand breaks, did not reveal significant genotoxic potential under the tested conditions.[9] However, a low molecular weight (LMW) DNA diffusion assay did indicate cytotoxicity from the UVC-stressed sample.[9]
Interpretation and Causality: These findings are critical for drug product formulation and storage. The instability of rivaroxaban in alkaline conditions, leading to the formation of more cytotoxic impurities, underscores the importance of controlling pH in liquid formulations and storage environments. The results provide a clear scientific rationale for setting stricter limits on specific degradation products known to exhibit higher toxicity.
Table 3: Summary of In Vitro Toxicity of Rivaroxaban Degradation Products
| Stress Condition | Key Observation | Implication |
| Alkaline Hydrolysis | Significant increase in cytotoxicity (MTT & NRU assays)[9][23] | Critical to control pH during formulation and storage. Alkaline degradants are of higher toxicological concern. |
| Acid Hydrolysis | Minimal to no increase in cytotoxicity compared to control[9] | Acidic degradation pathway appears to produce less toxic impurities. |
| UVC Radiation | Cytotoxicity detected by LMW DNA diffusion assay[9] | Protection from light is necessary during manufacturing and in final packaging. |
Experimental Protocols: A Closer Look at Methodology
To ensure scientific integrity, all toxicological protocols must be robust and self-validating. Below is a representative, detailed workflow for the bacterial reverse mutation (Ames) test.
Protocol: Ames Test for a Rivaroxaban Impurity
Objective: To evaluate the mutagenic potential of a test impurity using Salmonella typhimurium strains.
Methodology:
-
Strain Selection & Preparation:
-
Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA). This panel detects both frameshift and base-pair substitution mutations.
-
Culture each strain overnight in nutrient broth to reach a specific cell density.
-
-
Metabolic Activation (S9 Mix):
-
Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Prepare two sets of all experiments: one with S9 mix and one without, to detect direct-acting mutagens and those requiring metabolic activation.
-
-
Dose Range Finding (Preliminary Assay):
-
Conduct a preliminary assay to determine the appropriate concentration range of the impurity. The highest concentration should show evidence of cytotoxicity or be limited by solubility, up to a maximum of 5000 µ g/plate .[28]
-
-
Main Experiment (Plate Incorporation Method):
-
Step 4.1: To sterile test tubes, add in sequence:
-
2.0 mL of molten top agar (containing a trace amount of histidine/biotin).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test impurity solution (or solvent/positive control).
-
0.5 mL of S9 mix or a buffer (for non-activation plates).
-
-
Step 4.2: Gently vortex the mixture and pour it evenly onto the surface of a minimal glucose agar plate.
-
Step 4.3: Allow the top agar to solidify.
-
Step 4.4: Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Collection & Analysis:
-
Count the number of revertant colonies (his+ or trp+) on each plate.
-
A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.
-
-
Controls (Self-Validating System):
-
Negative Control: Solvent used to dissolve the impurity. Establishes the background spontaneous reversion rate.
-
Positive Controls: Known mutagens specific to each bacterial strain, tested with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). Confirms the sensitivity of the strains and the activity of the S9 mix.
-
Conclusion and Risk Management
The toxicological assessment of rivaroxaban impurities is a rigorous, multi-disciplinary endeavor that forms the bedrock of its safety profile. It is not a simple checklist but a dynamic process of investigation guided by scientific principles and regulatory frameworks like the ICH guidelines.
The strategy hinges on a tiered approach that begins with efficient in silico screening and progresses to targeted in vitro and in vivo assays only when warranted. This ensures that resources are focused on impurities with the highest potential for risk. Case studies on rivaroxaban's degradation products demonstrate the practical application of this framework, showing how specific chemical liabilities (like instability in alkaline conditions) can be identified and linked to a tangible toxicological outcome (increased cytotoxicity).
Ultimately, the data generated from this comprehensive toxicological evaluation is used to establish scientifically justified acceptance criteria for each impurity in the final drug product. For potentially mutagenic impurities, control at or below the Threshold of Toxicological Concern (TTC) is required to ensure negligible cancer risk.[19] For other impurities, limits are set based on levels that have been robustly qualified in non-clinical or clinical studies. This systematic approach of identification, characterization, toxicological assessment, and control ensures that the therapeutic benefits of rivaroxaban are not compromised by unacceptable risks from its impurities.
References
- Title: In Silico Mutagenicity and Toxicology Predictions Source: PozeSCAF URL
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
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- Title: ICH Q3A (R2)
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Title: Full article: In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process Source: Taylor & Francis Online URL: [Link]
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Title: In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process Source: Taylor & Francis Online URL: [Link]
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Title: Impurities Assessment Source: Inotiv URL: [Link]
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Title: In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process Source: PubMed URL: [Link]
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Title: Rivaroxaban EP Impurities & USP Related Compounds Source: SynThink Research Chemicals URL: [Link]
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Title: Rivaroxaban Impurities Source: SynZeal URL: [Link]
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Title: Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS Source: PubMed URL: [Link]
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Title: Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities Source: PubMed URL: [Link]
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Title: Ames Test Source: Charles River Laboratories URL: [Link]
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Title: An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities Source: ResearchGate URL: [Link]
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Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs Source: Medicilon URL: [Link]
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Title: Rivaroxaban-impurities Source: Pharmaffiliates URL: [Link]
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Title: (PDF) In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process Source: ResearchGate URL: [Link]
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Title: Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities Source: Symbiosis Online Publishing URL: [Link]
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Title: A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations Source: Springer URL: [Link]
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Title: ICH guidelines on impurities in new drug products.pptx Source: SlideShare URL: [Link]
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Title: Impurities of Rivaroxaban in Three Samples | Download Table Source: ResearchGate URL: [Link]
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Title: Pharmaceutical Impurity Qualification Studies Source: Adgyl Lifesciences URL: [Link]
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Title: Rivaroxaban Source: PubChem - NIH URL: [Link]
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Title: Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® Source: MDPI URL: [Link]
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Title: (PDF) A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification Source: ResearchGate URL: [Link]
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Title: A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification Source: Scilit URL: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed oral anticoagulant critical in the management of thromboembolic disorders.[1][2] Ensuring its purity and safety necessitates a comprehensive understanding and stringent control of related compounds, which can arise during synthesis, formulation, or storage.[3][4] This guide provides a detailed technical examination of Rivaroxaban's impurity profile, with a specialized focus on the elusive "pseudodimer." We will explore the classification of these impurities, compare their chemical and analytical characteristics, and present field-proven protocols for their detection and characterization, thereby equipping researchers and drug development professionals with the essential knowledge for robust quality control and regulatory compliance.
Introduction to Rivaroxaban and the Imperative of Impurity Profiling
Rivaroxaban, chemically known as (S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide, functions by selectively and directly inhibiting Factor Xa, a pivotal enzyme in the coagulation cascade.[2][5][6] This action effectively interrupts both the intrinsic and extrinsic pathways of blood coagulation, thereby inhibiting thrombin formation.[2][6]
The complex synthetic pathway and inherent chemical structure of Rivaroxaban make it susceptible to the formation of various related substances.[4] These impurities can be categorized as:
-
Process-Related Impurities: By-products, intermediates, or unreacted starting materials from the synthesis process.[3][4]
-
Degradation Products: Compounds formed due to exposure to stress factors like acid, base, oxidation, heat, or light.[3][4]
-
Potential Impurities: Substances that could theoretically form based on the synthetic route and degradation pathways.[4]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict identification, characterization, and control of impurities to ensure the safety, efficacy, and quality of the final drug product.[7][8]
The Rivaroxaban Pseudodimer: A Unique Process-Related Impurity
The term "pseudodimer" is often encountered in the analysis of Rivaroxaban. It is crucial to understand that this is not a true dimer formed by the covalent bonding of two Rivaroxaban molecules. Instead, it is a distinct process-related impurity whose mass is coincidentally close to double that of the parent molecule. The exact structure and formation pathway of such proprietary impurities are typically not disclosed by manufacturers, but they can be elucidated through advanced analytical techniques. One known impurity, designated as Rivaroxaban EP Impurity J, is a dimeric structure, which may be what is referred to as the pseudodimer in some contexts.[9]
Profile of Other Key Rivaroxaban Related Compounds
Beyond the pseudodimer, pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities that must be monitored.[3][4][10] These include:
-
(R)-Rivaroxaban (Enantiomeric Impurity): The opposite enantiomer of the active (S)-isomer. While chemically identical in many respects, its pharmacological and toxicological profile can differ significantly.[11][12]
-
Rivaroxaban Related Compound B (USP): An impurity related to the morpholinone side chain.
-
Rivaroxaban Related Compound D (USP): A potential process impurity.
-
Rivaroxaban Related Compound G (USP): Another key impurity monitored in pharmacopeial methods.[10][13]
-
Degradation Products: Forced degradation studies have revealed that Rivaroxaban is particularly susceptible to hydrolysis under acidic and basic conditions and to oxidation.[8][14][15][16][17][18][19][20] This leads to the cleavage of the amide and oxazolidinone rings, forming various degradation products.[19]
Comparative Analysis of Rivaroxaban Impurities
Developing a robust, stability-indicating analytical method requires a clear understanding of the differences between the main compound and its related substances. The following table summarizes key comparative data for Rivaroxaban and some of its notable impurities.
| Compound | Origin | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Rivaroxaban | Active Pharmaceutical Ingredient | C₁₉H₁₈ClN₃O₅S | 435.88 | Main peak in chromatogram |
| (R)-Rivaroxaban | Process-Related (Chiral) | C₁₉H₁₈ClN₃O₅S | 435.88 | Requires chiral chromatography for separation from (S)-isomer[21] |
| Rivaroxaban Impurity J (Pseudodimer) | Process-Related | C₃₈H₃₆Cl₂N₆O₁₀S₂ | 871.76 | High molecular weight, distinct retention time |
| Degradation Product (e.g., Hydrolyzed Amide) | Degradation | Variable | Variable | Typically more polar, eluting earlier in reversed-phase HPLC |
Analytical Strategies for Detection and Characterization
A multi-tiered analytical approach is essential for the effective separation, identification, and quantification of Rivaroxaban and its related compounds.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse
Reversed-phase HPLC (RP-HPLC) is the primary technique for impurity profiling due to its high resolving power and reproducibility. A well-developed method can separate the main component from process impurities and degradation products.
-
Rationale: A gradient elution is employed to resolve compounds with a wide range of polarities, which is typical for a sample containing both the API and its more polar degradation products. A C18 column is a standard choice for its versatility with such molecules. UV detection at a wavelength of maximum absorbance for Rivaroxaban ensures high sensitivity.[14][21][22]
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Mobile Phase A: 0.1% Formic Acid in Water or a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 2.9).[14][16]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-35 min: 30% B (Re-equilibration)
-
-
Column Temperature: 30-40 °C.[14]
-
Injection Volume: 10 µL.
-
System Suitability Check: The method must be validated according to ICH guidelines.[8] Resolution between Rivaroxaban and the closest eluting impurity should be greater than 2.0. The tailing factor for the Rivaroxaban peak should be less than 2.0.[10]
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An In-Depth Technical Guide to the Biological Activity of Rivaroxaban Pseudodimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivaroxaban, a potent and selective direct inhibitor of Factor Xa, is a widely prescribed oral anticoagulant. During its synthesis and storage, various impurities can form, including dimeric species. This technical guide provides a comprehensive framework for investigating the biological activity of a notable impurity, the Rivaroxaban Pseudodimer. While direct biological data on this specific entity is scarce in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the critical experimental pathways to characterize its pharmacological profile. We will delve into the logical structuring of in vitro and in vivo assays, emphasizing the causality behind experimental choices to ensure robust and self-validating protocols. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to assess the anticoagulant efficacy, mechanism of action, and potential safety liabilities of the Rivaroxaban Pseudodimer, ensuring the continued safety and efficacy of Rivaroxaban drug products.
Introduction: The Imperative of Impurity Profiling in Anticoagulant Therapy
The therapeutic success of any pharmaceutical agent is intrinsically linked to its purity. Impurities, which can arise from the manufacturing process or degradation, have the potential to alter the efficacy and safety profile of a drug.[1] For a high-risk medication class like direct oral anticoagulants (DOACs), where the therapeutic window is narrow, a thorough understanding of the biological activity of any impurity is paramount.[2]
Rivaroxaban's efficacy stems from its direct, competitive inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[3] The presence of impurities could, hypothetically, potentiate the anticoagulant effect, leading to an increased risk of bleeding, or antagonize it, reducing the desired antithrombotic protection. Therefore, a full characterization of these impurities is not merely a regulatory requirement but a clinical necessity.[4][5]
This guide focuses on a specific class of impurities: dimeric species of Rivaroxaban, which we will refer to as Rivaroxaban Pseudodimers. We will outline a systematic approach to evaluating their biological activity, providing both the "how" and the "why" behind each experimental step.
Characterization of the Rivaroxaban Pseudodimer
The term "pseudodimer" is not a standard pharmacopeial nomenclature but is used here to describe dimeric impurities of Rivaroxaban. Several such impurities have been identified, arising from different formation pathways.[6][7] For the purpose of this guide, we will consider a plausible structure for a Rivaroxaban Pseudodimer, such as "Rivaroxaban Dimer Impurity 1," which has the chemical name: 5-Chloro-N-(((S)-2-oxo-3-(4-((2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl) methyl)amino)ethoxy)ethyl)amino)phenyl)oxazolidin-5-yl) methyl)thiophene-2-carboxamide.[7]
A proposed structure for this pseudodimer is visualized below. The key feature is the linkage of two Rivaroxaban-like moieties. The biological activity of such a molecule will depend on whether the critical pharmacophores for FXa binding are still accessible and active.
The Benchmark: Biological Activity of Rivaroxaban
To evaluate the biological activity of the pseudodimer, we must first understand the well-characterized profile of the parent drug, Rivaroxaban.
Rivaroxaban is a direct FXa inhibitor with high selectivity.[8] It inhibits both free FXa and FXa bound in the prothrombinase complex.[9] This inhibition prevents the conversion of prothrombin to thrombin, the final common pathway of the coagulation cascade, thereby reducing thrombus formation.[3] The anticoagulant effects of Rivaroxaban are dose-dependent and can be monitored by various coagulation assays.[8]
The following diagram illustrates the coagulation cascade and the point of intervention for Rivaroxaban.
In Vitro Assessment of Biological Activity
A tiered approach, starting with in vitro assays, is the most logical and resource-efficient way to begin the characterization of the Rivaroxaban Pseudodimer. These assays will provide foundational data on its anticoagulant effect and its primary mechanism of action.
Experimental Workflow for In Vitro Assays
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global coagulation assays that measure the integrity of the extrinsic/common and intrinsic/common pathways, respectively. They are fundamental for determining if the pseudodimer possesses any anticoagulant activity.[10]
Protocol:
-
Preparation of Plasma: Pool normal human plasma from at least 20 healthy donors. Prepare platelet-poor plasma by centrifugation.
-
Preparation of Test Compounds: Prepare stock solutions of the Rivaroxaban Pseudodimer and Rivaroxaban (as a positive control) in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
PT Assay:
-
Pre-warm the plasma and PT reagent (containing thromboplastin) to 37°C.
-
Add a small volume of the test compound or vehicle control to the plasma and incubate.
-
Initiate coagulation by adding the PT reagent.
-
Measure the time to clot formation using a coagulometer.
-
-
aPTT Assay:
-
Pre-warm the plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
Add the test compound or vehicle control and the aPTT reagent to the plasma and incubate.
-
Initiate coagulation by adding calcium chloride.
-
Measure the time to clot formation.
-
Causality and Self-Validation:
-
Why use pooled plasma? To average out individual donor variability in coagulation factor levels.
-
Why include a Rivaroxaban control? To benchmark the potency of the pseudodimer against the parent drug.
-
Why a concentration-response curve? To determine the concentration required to double the clotting time, a common metric for anticoagulant potency.
Data Presentation:
| Compound | PT Doubling Concentration (µM) | aPTT Doubling Concentration (µM) |
| Rivaroxaban | ||
| Rivaroxaban Pseudodimer | ||
| Vehicle Control | No significant change | No significant change |
Chromogenic Anti-Factor Xa Assay
This is a specific assay to determine if the anticoagulant activity observed in the PT/aPTT assays is due to direct FXa inhibition.[10]
Protocol:
-
Principle: In the presence of a FXa inhibitor, the amount of FXa available to cleave a chromogenic substrate is reduced. The color intensity is inversely proportional to the inhibitor concentration.
-
Assay Procedure:
-
In a microplate, combine a known amount of human FXa with various concentrations of the Rivaroxaban Pseudodimer or Rivaroxaban.
-
Incubate to allow for inhibitor binding.
-
Add a chromogenic substrate specific for FXa.
-
Measure the rate of color development at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce FXa activity by 50%).
Causality and Self-Validation:
-
Why this assay? It directly measures the intended pharmacological target of Rivaroxaban. A lack of activity in this assay, despite activity in PT/aPTT, would suggest an alternative mechanism of action.
-
Why calculate IC50? It provides a quantitative measure of inhibitory potency, allowing for direct comparison with Rivaroxaban.
Data Presentation:
| Compound | Anti-FXa IC50 (nM) |
| Rivaroxaban | |
| Rivaroxaban Pseudodimer |
In Vivo Assessment of Biological Activity
If the in vitro assays indicate that the Rivaroxaban Pseudodimer has significant anticoagulant activity, the next logical step is to evaluate its effects in a more complex biological system. In vivo models are essential for assessing antithrombotic efficacy and the primary safety concern for anticoagulants: bleeding risk.[8]
Experimental Workflow for In Vivo Models
Venous Thrombosis Model (Ferric Chloride-Induced)
This model is commonly used to evaluate the efficacy of anticoagulants in preventing venous thrombosis.
Protocol:
-
Animal Model: Use a suitable rodent model (e.g., rats or mice).
-
Compound Administration: Administer the Rivaroxaban Pseudodimer, Rivaroxaban, or vehicle control orally or intravenously at various doses.
-
Thrombus Induction: Surgically expose a vein (e.g., the vena cava). Apply a filter paper saturated with ferric chloride to the vessel wall to induce endothelial injury and thrombus formation.
-
Thrombus Measurement: After a set period, isolate the vein segment and measure the weight of the thrombus.
-
Data Analysis: Compare the thrombus weight in the treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect.
Causality and Self-Validation:
-
Why ferric chloride? It causes oxidative injury to the vessel wall, initiating a thrombotic process that is sensitive to FXa inhibition.
-
Why measure thrombus weight? It is a direct and quantifiable measure of antithrombotic efficacy.
Bleeding Time Assay (Tail Transection)
This assay is crucial for assessing the bleeding risk associated with the pseudodimer.
Protocol:
-
Animal Model: Use the same species as in the thrombosis models for direct comparison.
-
Compound Administration: Administer the test compounds at doses found to be effective in the thrombosis models.
-
Bleeding Induction: After a set time, transect a small portion of the tail.
-
Measurement: Measure the time it takes for bleeding to stop. A cut-off time is usually set to prevent excessive blood loss.
-
Data Analysis: Compare the bleeding times in the treated groups to the vehicle control group.
Causality and Self-Validation:
-
Why this assay? It provides a simple yet effective measure of the overall impact of the compound on hemostasis.
-
Why correlate with efficacy doses? The goal is to determine if there is a therapeutic window where antithrombotic efficacy is achieved without a significant increase in bleeding risk.
Data Presentation:
| Compound | Dose (mg/kg) | Thrombus Weight Reduction (%) | Bleeding Time (seconds) |
| Vehicle Control | - | 0 | |
| Rivaroxaban | |||
| Rivaroxaban Pseudodimer |
Interpretation of Results and Regulatory Context
The data generated from these studies will allow for a comprehensive assessment of the biological activity of the Rivaroxaban Pseudodimer.
-
Active and Potent: If the pseudodimer shows similar or greater potency than Rivaroxaban in both in vitro and in vivo assays, it would be considered a high-risk impurity that needs to be strictly controlled to a very low level in the final drug product.
-
Active but Less Potent: If the pseudodimer is active but significantly less potent than Rivaroxaban, its acceptable limit in the drug product would depend on a thorough safety qualification, as per ICH guidelines.[4][5]
-
Inactive: If the pseudodimer is found to be inactive in all assays, it may be considered a less critical impurity from a pharmacological standpoint, though its levels would still need to be controlled for overall product quality.
Any impurity present at a level greater than the qualification threshold must be evaluated for its biological safety.[4] The studies outlined in this guide form the basis of such a qualification.
Conclusion
The investigation of the biological activity of pharmaceutical impurities is a critical component of drug development and manufacturing. This technical guide provides a robust, scientifically-grounded framework for the characterization of the Rivaroxaban Pseudodimer. By following a logical progression from in vitro to in vivo assays and by understanding the rationale behind each experimental choice, researchers can generate the high-quality data needed to assess the pharmacological profile of this and other impurities. This ensures not only regulatory compliance but, most importantly, the safety and efficacy of anticoagulant therapies for patients worldwide.
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Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]
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Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (2024). Rasayan Journal of Chemistry. [Link]
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In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. PubMed. [Link]
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Summary of forced degradation studies of Rivaroxaban. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Characterization of Rivaroxaban Degradation Products
Introduction
Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its widespread use in the prevention and treatment of thromboembolic disorders underscores the necessity of ensuring its quality, safety, and efficacy throughout its lifecycle. A cornerstone of this assurance is the comprehensive understanding of its stability and the characterization of any degradation products that may form under various environmental conditions.
The formation of degradation products can impact the therapeutic efficacy of a drug and may introduce new toxicological risks. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's intrinsic stability profile.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Rivaroxaban's degradation pathways. It offers field-proven experimental protocols for forced degradation studies, details robust analytical methodologies for the separation and identification of degradants, and summarizes the currently known degradation products. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described protocols are self-validating and scientifically sound.
Part 1: The Chemical Stability Profile of Rivaroxaban
The stability of a drug substance is intrinsically linked to its molecular structure. Rivaroxaban's structure contains several functional groups, including a central thiophene-carboxamide moiety and an oxazolidinone ring, which are susceptible to chemical transformation under stress conditions. Forced degradation studies have consistently shown that Rivaroxaban is most vulnerable to hydrolysis and, to a lesser extent, oxidation, while demonstrating relative stability under thermal and photolytic stress.[3][4][5]
Major Degradation Pathways
Hydrolytic Degradation (Acidic and Basic Conditions): This is the most significant degradation pathway for Rivaroxaban.[6][7] The molecule is susceptible to cleavage at two primary sites under both acidic and basic conditions: the oxazolidinone ring and the central amide bond.
-
Expert Rationale: Hydrolysis is a critical stressor because it mimics potential conditions in physiological environments (e.g., the stomach) and during the manufacturing or storage of liquid formulations. The presence of labile ester and amide functionalities in many drug molecules makes this pathway a primary focus of stability-indicating method development.
Under these conditions, several major degradation products (DPs) are formed. Studies employing high-resolution mass spectrometry have been pivotal in elucidating their structures.[6][8] For instance, cleavage of the oxazolidinone ring is a common outcome, leading to the formation of amine-containing derivatives.[2]
Oxidative Degradation: Exposure to oxidative conditions, typically simulated using hydrogen peroxide, can also lead to the degradation of Rivaroxaban. The thiophene ring, with its sulfur heteroatom, is a potential site for oxidation.
Thermal and Photolytic Degradation: Rivaroxaban is generally considered stable under thermal and photolytic stress.[4][9] However, significant degradation can be induced under extreme conditions, and it is crucial to test for this to establish a comprehensive stability profile.[5][10] Some studies have reported the formation of degradation products upon prolonged exposure to heat and UV light.[9]
Visualization of Degradation Pathways
The following diagram illustrates the principal degradation routes of Rivaroxaban under hydrolytic stress, the most critical degradation pathway.
Caption: A systematic workflow for Rivaroxaban forced degradation studies.
Detailed Step-by-Step Protocols
The following protocols are synthesized from methodologies reported in scientific literature and are designed to be robust and reproducible. [4][11][12] Protocol 2.1: Acid-Catalyzed Degradation
-
Preparation: Prepare a stock solution of Rivaroxaban (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Application: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Reflux the solution at 80°C for 2-4 hours. [4]The exact duration should be optimized to achieve target degradation.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
Protocol 2.2: Base-Catalyzed Degradation
-
Preparation: Use the same Rivaroxaban stock solution as in Protocol 2.1.
-
Stress Application: Transfer an aliquot into a flask and add an equal volume of 0.1 N NaOH.
-
Incubation: Reflux the solution at 80°C for 2 hours. [4]4. Neutralization: After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Sample Preparation: Dilute the sample with the mobile phase for analysis.
Protocol 2.3: Oxidative Degradation
-
Preparation: Use the same Rivaroxaban stock solution.
-
Stress Application: Transfer an aliquot into a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at 80°C for 2 hours. [4]4. Sample Preparation: Dilute the sample directly with the mobile phase for analysis.
Protocol 2.4: Thermal Degradation
-
Preparation: Place solid Rivaroxaban powder in a petri dish to form a thin layer.
-
Incubation: Heat the sample in a hot air oven maintained at 105°C for 24 hours. [12]3. Sample Preparation: After cooling, weigh the powder accurately, dissolve it in a suitable solvent, and dilute it with the mobile phase to the target concentration.
Protocol 2.5: Photolytic Degradation
-
Preparation: Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to UV light (254 nm) for a specified period (e.g., 7 days). [7]A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Sample Preparation: Prepare the solutions for analysis as described in the previous protocols.
Part 3: Analytical Methodologies for Separation and Identification
A robust, validated, stability-indicating analytical method is essential to accurately quantify Rivaroxaban in the presence of its degradation products. The method must be specific enough to resolve all relevant peaks.
Chromatographic Separation: RP-HPLC and UPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of Rivaroxaban and its impurities. [5][11][13]Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution due to the use of smaller particle size columns. [8][14] Trustworthiness through Self-Validation: A key aspect of a trustworthy protocol is its ability to be self-validating. In this context, the specificity of the method is confirmed by analyzing the mixed degraded samples. The method is considered stability-indicating only if the Rivaroxaban peak is pure and well-resolved from all degradation product peaks in all stress conditions. [3][11] A Field-Proven RP-HPLC Protocol:
-
Column: Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) is a reliable choice. [5][11]* Mobile Phase: An isocratic mobile phase consisting of a mixture of monobasic potassium phosphate buffer (pH adjusted to 2.9) and acetonitrile (70:30 v/v) has proven effective. [5][11]* Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 249 nm. [11]* Column Temperature: Ambient.
Structural Elucidation: The Power of Mass Spectrometry
While HPLC-UV can separate the compounds, Mass Spectrometry (MS) is required for their identification and structural elucidation.
-
LC-MS and LC-MS/MS: Coupling liquid chromatography with a mass spectrometer allows for the determination of the molecular weight of the eluting compounds. [6][15]Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" for the molecule, enabling the deduction of its chemical structure. [8]* High-Resolution MS (e.g., Q-TOF): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, which are crucial for determining the elemental composition of the degradation products and increasing confidence in the proposed structures. [8]* NMR and FT-IR: For definitive structural confirmation, degradation products can be isolated using preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. [7][15]
Analytical Workflow Visualization
Caption: Workflow for the separation and structural elucidation of degradants.
Part 4: Summary of Known Rivaroxaban Degradation Products
Several studies have characterized the degradation products of Rivaroxaban. The table below consolidates this information, providing a quick reference for researchers.
| Degradation Product (DP) Identifier | Stress Condition of Formation | m/z ([M+H]⁺) | Proposed Structure / Notes | Reference |
| DP1 | Acid/Base Hydrolysis | 410.10 | Product of oxazolidinone ring opening. | [7] |
| DP2 | Acid/Base Hydrolysis | 454.05 | Likely involves modification of the morpholinone moiety. | [7] |
| DP3 | Acid Hydrolysis | 392.10 | Further degradation product. | [7] |
| - | Acid Hydrolysis | 365.1 | Acid degradation fragment. | [4] |
| - | Acid Hydrolysis | 337.1 | Acid degradation fragment. | [4] |
| - | Acid/Base/UVC | - | Three main DPs were characterized via UPLC-Q-TOF-MS/MS. | [8] |
Note: The exact structures are complex and often require advanced spectroscopic analysis for full confirmation. Researchers should refer to the primary literature for detailed structural assignments.
Conclusion
The study of Rivaroxaban's degradation products is a critical component of ensuring its quality and safety. This guide has established that Rivaroxaban is primarily susceptible to degradation via hydrolysis under both acidic and basic conditions, leading to the formation of several key degradation products. Oxidative stress also contributes to its degradation profile, while thermal and photolytic conditions are less impactful.
We have provided robust, step-by-step protocols for conducting forced degradation studies in line with ICH guidelines. Furthermore, we have detailed the analytical workflows, emphasizing the synergistic use of HPLC/UPLC for separation and mass spectrometry for structural elucidation. The successful implementation of these stability-indicating methods is paramount for routine quality control, formulation development, and regulatory compliance. Future work should focus on the toxicological assessment of the identified degradation products to fully understand their potential impact on patient safety.
References
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Arous, B., Al-Mardini, M. A., Ghazal, H., & Al-Lahham, F. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology. [Link]
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Kasad, P. A., & Muralikrishna, K. S. (2013). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. [Link]
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Jain, D., Jain, D., & Sharma, P. (2020). Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. Research Journal of Pharmacy and Technology. [Link]
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Rao, D. S., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography. [Link]
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Weiss, N. R., et al. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kumar, A., et al. (2016). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances. [Link]
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Rao, V. U., & Kumar, K. R. (2015). Development and validation of stability indicating assay by HPLC method for estimation of Rivaroxaban. International Journal of Bio-Pharma Research. [Link]
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Arous, B., et al. (2018). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. [Link]
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Patel, S. A., et al. (2024). Validated Stability Indicating HPTLC Method Development for Rivaroxaban in Tablets. Indian Journal of Pharmaceutical Education and Research. [Link]
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Singh, A., & Sharma, R. (2021). UV Spectroscopy Analysis and Degradation Study of Rivaroxaban. Asian Journal of Research in Pharmaceutical Sciences. [Link]
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Kasad, P. A., & Muralikrishna, K. S. (2013). Photolytic-Thermal Degradation study and method development of Rivaroxaban by RP-HPLC. ResearchGate. [Link]
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Chen, Y., et al. (2021). Developing LC-MS/MS methods to quantify rivaroxaban in human plasma and urine: Application to therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Reddy, B. V., et al. (2021). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. [Link]
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Rudzka, K., et al. (2023). Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. MDPI. [Link]
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Kuhn, J., et al. (2015). UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. PLOS ONE. [Link]
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Al-Shdefat, R., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). Molecules. [Link]
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Kasad, P. A., & Muralikrishna, K. S. (2013). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. Asian Journal of Pharmaceutical Analysis. [Link]
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Azhakesan, A., et al. (2024). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kuhn, J., et al. (2015). UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and I. PLOS ONE. [Link]
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Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Analysis of Rivaroxaban and the Investigation of its Pseudodimer Formation
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Rivaroxaban in human plasma. Acknowledging the potential for in-source dimerization, a phenomenon that can complicate accurate quantification, this guide provides a comprehensive methodology to identify, monitor, and mitigate the formation of Rivaroxaban pseudodimers. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and ensuring the generation of reliable and reproducible data.
Introduction: The Analytical Challenge of Rivaroxaban and Pseudodimerization
Rivaroxaban is a highly potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2] Accurate measurement of its plasma concentrations is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[3][4]
A potential analytical pitfall in electrospray ionization mass spectrometry (ESI-MS) is the in-source formation of non-covalent dimers, often referred to as pseudodimers.[5][6] These are gas-phase artifacts where two molecules of the analyte associate, often with an adduct ion like sodium ([2M+Na]⁺) or a proton ([2M+H]⁺).[6][7] The formation of such pseudodimers is dependent on several factors, including analyte concentration, mobile phase composition, and ESI source conditions.[6] If not properly addressed, the presence of a pseudodimer can lead to an underestimation of the monomeric drug concentration and compromise the integrity of the bioanalytical data.
This application note provides a robust LC-MS/MS method for Rivaroxaban quantification and a systematic approach to investigate and control the formation of its pseudodimer.
Materials and Methods
Reagents and Chemicals
-
Rivaroxaban reference standard (≥98% purity)
-
Rivaroxaban-d4 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Rivaroxaban and Rivaroxaban-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Rivaroxaban primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rivaroxaban-d4 primary stock solution with 50:50 (v/v) acetonitrile/water.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Rivaroxaban from plasma.[8][9]
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 50 µL of the appropriate Rivaroxaban working standard solution (or blank solution for the blank sample).
-
Add 50 µL of the IS working solution (100 ng/mL Rivaroxaban-d4) to all tubes except the blank. To the blank tube, add 50 µL of 50:50 acetonitrile/water.
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Causality behind the choice: Protein precipitation is chosen for its speed and efficiency in removing the bulk of matrix interferences. Using cold acetonitrile enhances the precipitation of proteins.
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters must be optimized to ensure the separation of Rivaroxaban from endogenous interferences and to monitor both the monomer and the potential pseudodimer.
3.2.1. Liquid Chromatography Parameters
A reversed-phase separation provides good retention and peak shape for Rivaroxaban.
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Causality behind the choice: A gradient elution is employed to ensure efficient separation of Rivaroxaban from early-eluting matrix components and to provide a sharp peak shape. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source.
3.2.2. Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Rivaroxaban, its Internal Standard, and the Postulated Pseudodimer
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Rivaroxaban (Monomer) | 436.1 | 145.1 | 100 | 25 |
| Rivaroxaban-d4 (IS) | 440.1 | 145.1 | 100 | 25 |
| Rivaroxaban Pseudodimer | 871.2 ([2M+H]⁺) | 436.1 | 100 | 20 |
| Rivaroxaban Pseudodimer | 893.2 ([2M+Na]⁺) | 436.1 | 100 | 20 |
Causality behind the choice: The m/z 436.1 -> 145.1 transition is a well-established and sensitive transition for Rivaroxaban quantification.[8] The pseudodimer transitions are chosen to monitor for the protonated ([2M+H]⁺) and sodiated ([2M+Na]⁺) forms, with the product ion being the monomeric Rivaroxaban, which is a characteristic fragmentation pattern for non-covalent dimers.
Visualization of the Workflow and Pseudodimer Formation
Experimental Workflow
Caption: Workflow for Rivaroxaban analysis.
Proposed Mechanism of Pseudodimer Formation
Caption: In-source pseudodimer formation.
Data Analysis and Interpretation
-
Quantification of Rivaroxaban: Construct a calibration curve by plotting the peak area ratio of Rivaroxaban to Rivaroxaban-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Monitoring the Pseudodimer: In the chromatograms of high concentration samples (e.g., upper limit of quantification), monitor the signal for the pseudodimer MRM transitions. The pseudodimer, being an in-source artifact, should co-elute with the monomeric Rivaroxaban.
-
Evaluating the Impact of the Pseudodimer: Calculate the ratio of the pseudodimer peak area to the monomer peak area across the calibration range. A significant increase in this ratio at higher concentrations indicates concentration-dependent pseudodimer formation.
Troubleshooting and Mitigation of Pseudodimer Formation
If significant pseudodimer formation is observed, the following strategies can be employed for its mitigation:
-
Reduce Analyte Concentration: Dilute samples that are expected to have high concentrations of Rivaroxaban.
-
Optimize Source Conditions:
-
Increase Source Temperature/Desolvation Temperature: Higher temperatures can disrupt the non-covalent interactions that lead to dimer formation.
-
Adjust Cone/Declustering Potential: Increasing these voltages can lead to in-source fragmentation of the pseudodimer back to the monomer.
-
-
Modify Mobile Phase: The addition of certain modifiers can sometimes reduce non-covalent adduct formation.[10][11]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of Rivaroxaban in human plasma. By proactively monitoring for and understanding the nature of pseudodimer formation, researchers can ensure the accuracy and reliability of their bioanalytical data. The provided methodologies and insights serve as a valuable resource for laboratories involved in the therapeutic drug monitoring and pharmacokinetic evaluation of Rivaroxaban.
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Ramisetti, N. R., & Kuntamukkala, R. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC advances, 5(101), 83226–83238. [Link]
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Crevar, M., Miličević, M., Ivković, B., & Džudović, J. (2022). Development and validation of liquid chromatography tandem mass spectrometry method for determination of rivaroxaban in plasma samples. Archives of Pharmacy, 72(3), 209-222. [Link]
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Kuhn, J., Gripp, T., Flieder, T., Dittrich, M., Hendig, D., & Busse, J. (2015). UPLC-MRM mass spectrometry method for measurement of the coagulation inhibitors dabigatran and rivaroxaban in human plasma and its comparison with functional assays. PloS one, 10(12), e0145451. [Link]
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Zanchetta, M., & Zatti, N. (2018). UPLC-MS/MS method for the quantification of direct oral anticoagulants (DOACs) in human plasma. MethodsX, 5, 111–117. [Link]
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Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
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Kertesz, V., & Van Berkel, G. J. (2010). Fully automated liquid extraction-based surface sampling and ionization for mass spectrometry. Journal of mass spectrometry, 45(3), 252–260. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Schmitz, E. M., Boonen, K., van den Heuvel, D. J., van Dongen, J. L., Schellings, M. W., Emmen, J. M., & van der Graaf, F. (2014). Determination of dabigatran, rivaroxaban and apixaban by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and coagulation assays for therapy monitoring of novel direct oral anticoagulants. Journal of thrombosis and haemostasis, 12(10), 1636–1646. [Link]
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Comprehensive Guide to the Synthesis, Isolation, and Characterization of the Rivaroxaban Pseudodimer (Impurity J) Reference Standard
An Application Note for Drug Development Professionals
Abstract
Rivaroxaban is a potent, direct Factor Xa inhibitor widely prescribed as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The control of impurities during drug manufacturing is a critical aspect of ensuring the safety and efficacy of pharmaceutical products, as mandated by international regulatory bodies like the International Conference on Harmonisation (ICH). Among the process-related impurities and degradation products of Rivaroxaban, the "Pseudodimer," also identified as Rivaroxaban EP Impurity J, represents a complex structure requiring a well-defined reference standard for accurate analytical monitoring. This application note provides a detailed, experience-driven guide for the targeted synthesis, preparative isolation, and rigorous analytical characterization of the Rivaroxaban Pseudodimer standard, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Rationale for Impurity Synthesis
In pharmaceutical development, active pharmaceutical ingredient (API) purity is paramount. Impurities can arise from various sources, including synthetic starting materials, by-products, intermediates, or degradation. These substances, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, regulatory guidelines require that any impurity exceeding a specified threshold (typically 0.10%) be identified, quantified, and controlled.
To achieve this, highly pure, well-characterized reference standards of each potential impurity are essential. These standards are used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are then employed for routine quality control of the API and final drug product. The Rivaroxaban Pseudodimer is a significant impurity whose complex structure necessitates a dedicated synthetic and isolation strategy to produce a reliable reference material. This guide elucidates a practical approach to generating this critical standard.
Synthesis of Rivaroxaban Pseudodimer (Impurity J)
The formation of the pseudodimer is often a result of specific reaction conditions during synthesis or forced degradation studies. The protocol outlined here is a directed synthesis approach designed to produce the impurity in sufficient quantities for isolation and characterization. The strategy involves the reaction of two Rivaroxaban-related molecules, often mediated by a coupling agent under controlled conditions.
Synthetic Workflow Overview
The synthesis can be conceptualized as a multi-step process that begins with the modification of the Rivaroxaban molecule to create a reactive intermediate, followed by a dimerization or coupling step. A plausible pathway involves the opening of the morpholine ring on one Rivaroxaban molecule, followed by a coupling reaction with a second molecule.
Application Note: Unraveling the Structure of Rivaroxaban Pseudodimer by High-Resolution NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Rivaroxaban, a widely prescribed oral anticoagulant, can harbor various impurities originating from its synthesis or degradation.[1][2] Among these is the Rivaroxaban pseudodimer, an impurity that requires precise structural characterization for effective quality control. This application note provides a comprehensive guide to the structural elucidation of the Rivaroxaban pseudodimer utilizing a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for sample preparation and the acquisition and analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This guide is intended to equip researchers and drug development professionals with the necessary tools to confidently identify and characterize similar impurities, ensuring the quality and safety of pharmaceutical products.
Introduction: The Imperative of Impurity Profiling in Rivaroxaban
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, including pharmaceutical impurities.[6][7][8][9][10] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it a "gold standard" in drug discovery and development.[11][12] This application note details a systematic approach to characterizing the Rivaroxaban pseudodimer using a combination of 1D and 2D NMR experiments.
The Power of NMR in Structural Elucidation
NMR spectroscopy provides detailed information about the structure of a molecule at the atomic level.[11] For the characterization of an unknown impurity like the Rivaroxaban pseudodimer, a series of NMR experiments are employed in a hierarchical manner:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic).
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule.[13]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, providing a map of C-H one-bond connectivities.[13][14]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and identifying quaternary carbons.[13][14]
By systematically analyzing the data from these experiments, a complete and unambiguous structure of the Rivaroxaban pseudodimer can be pieced together.
Proposed Structure of Rivaroxaban Pseudodimer
While the exact structure requires experimental confirmation, a plausible "pseudodimer" could arise from the linkage of two Rivaroxaban molecules through a reactive functional group. Given the structure of Rivaroxaban, a potential linkage could occur at the morpholinone ring or the thiophene moiety. For the purpose of this guide, we will hypothesize a structure for the pseudodimer to illustrate the process of structural confirmation by NMR. The supplier LGC Standards provides the molecular formula C₃₈H₃₆Cl₂N₆O₁₀S₂ and CAS number 1632463-24-1 for a "Rivaroxaban Pseudodimer".[5]
Diagram 1: Chemical Structures
Caption: Chemical structure of Rivaroxaban and a placeholder for the proposed pseudodimer structure to be elucidated.
Experimental Protocols
Sample Preparation
The quality of the NMR data is highly dependent on the sample preparation.
Protocol 1: NMR Sample Preparation
-
Isolate the Impurity: If the pseudodimer is present in a mixture with Rivaroxaban, it should ideally be isolated and purified using techniques like preparative HPLC.
-
Determine Sample Quantity: Accurately weigh approximately 5-10 mg of the isolated Rivaroxaban pseudodimer.
-
Choose a Suitable Solvent: Select a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for Rivaroxaban and its related compounds due to its excellent dissolving power.[15][16]
-
Prepare the NMR Tube: Dissolve the weighed sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.
-
Add Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. For structural elucidation, this is not strictly necessary.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Pulse Program | Number of Scans | Acquisition Time (s) | Relaxation Delay (s) | Spectral Width (ppm) | Key Information Obtained |
| ¹H NMR | zg30 | 16 | 4 | 2 | -2 to 12 | Proton chemical shifts, multiplicities, and integrations. |
| ¹³C{¹H} NMR | zgpg30 | 1024 | 2 | 2 | -10 to 220 | Carbon chemical shifts and types (with DEPT). |
| ¹H-¹H COSY | cosygpqf | 8 | 0.256 | 2 | -2 to 12 (both dimensions) | Proton-proton coupling networks. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | 16 | 0.128 | 2 | F2: -2 to 12, F1: -10 to 220 | One-bond proton-carbon correlations. |
| ¹H-¹³C HMBC | hmbcgplpndqf | 64 | 0.256 | 2 | F2: -2 to 12, F1: -10 to 220 | Long-range (2-3 bond) proton-carbon correlations. |
Diagram 2: NMR Characterization Workflow
Caption: Diagram illustrating a key long-range HMBC correlation that would confirm the linkage between two Rivaroxaban units.
Conclusion
The comprehensive characterization of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. NMR spectroscopy, with its array of 1D and 2D techniques, provides an unequivocal method for the structural elucidation of complex molecules like the Rivaroxaban pseudodimer. By following the systematic protocols and analytical strategies outlined in this application note, researchers can confidently determine the structure of this and other related impurities. This ensures a deeper understanding of the impurity profile of Rivaroxaban, ultimately contributing to the development of safer and more effective medicines.
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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Bhupatiraju, R. V., et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry, 15(4), 2373-2381. [Link]
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ResearchGate. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. [Link]
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Hwang, T. L., Ronk, M., & Milne, J. E. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89-94. [Link]
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Epuru, M. R., et al. (2025). Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban. Jordan Journal of Chemistry (JJC), 20(2), 105–129. [Link]
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Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM), 2(7), 2211-2216. [Link]
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MDPI. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. [Link]
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Deshmukh, D. G., Medhane, V. J., & Mathad, V. T. (2017). Practical synthetic approach to related substances of Rivaroxaban. International Journal of Scientific and Research Publications, 7(5), 335-341. [Link]
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Application Note: Generation and Analysis of Rivaroxaban Pseudodimer (Impurity J) via Forced Degradation
An Application Note and Protocol for Drug Development Professionals
Abstract & Introduction
Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stress testing to elucidate potential degradation products that may arise during manufacturing, storage, or administration.[2][3]
This application note provides a comprehensive guide to the forced degradation of rivaroxaban with a specific focus on generating and identifying a key degradation product: the Rivaroxaban Pseudodimer, also known as Rivaroxaban EP Impurity J.[4] Forced degradation studies are instrumental in developing stability-indicating analytical methods, understanding degradation pathways, and establishing the intrinsic stability of a drug substance.[3][5] Rivaroxaban has demonstrated susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[6][7] This document details the underlying principles, step-by-step protocols for stress studies, and the analytical methodologies required for the successful identification and characterization of the rivaroxaban pseudodimer.
The Rivaroxaban Degradation Landscape
The chemical structure of rivaroxaban, (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide, contains several functional groups susceptible to chemical transformation, including amide and oxazolidinone moieties.[1][8] Studies have consistently shown that rivaroxaban is most vulnerable to acid and base-catalyzed hydrolysis.[9][10] These conditions can lead to the cleavage of the oxazolidinone or morpholinone rings, resulting in a variety of degradation products.[7]
The Rivaroxaban Pseudodimer (Impurity J): The pseudodimer is a significant impurity formed through the linkage of two rivaroxaban-derived molecules. Its chemical formula is C38H36Cl2N6O10S2, and it has a molecular weight of approximately 871.8 g/mol .[4] The formation of such a high-molecular-weight impurity is of particular interest in safety and toxicological assessments, as its properties may differ significantly from the parent drug. Understanding the conditions that favor its formation is critical for controlling its presence in the final drug product.
Experimental Design: The Rationale of Stress
The choice of stressor in forced degradation is not arbitrary; it is designed to mimic the conditions a drug product might encounter over its shelf life and to accelerate the degradation process. The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect impurities without completely degrading the parent drug.[11]
-
Acid/Base Hydrolysis: This is the most critical stress condition for rivaroxaban. It simulates the potential degradation in different pH environments, which is relevant for oral dosage forms passing through the gastrointestinal tract and for liquid formulations. Rivaroxaban has been found to be particularly susceptible to both acidic and basic conditions.[7][10]
-
Oxidative Stress: Simulates potential oxidation by atmospheric oxygen or interaction with oxidative excipients.
-
Thermal and Photolytic Stress: These conditions assess the impact of temperature and light, which are crucial for defining storage and packaging requirements.[5]
The following workflow provides a high-level overview of the process for generating and analyzing rivaroxaban degradation products.
Caption: High-level workflow for forced degradation of Rivaroxaban.
Detailed Experimental Protocols
4.1 Materials and Reagents
-
Rivaroxaban Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Phosphate Monobasic, analytical grade
-
Orthophosphoric Acid (OPA), analytical grade
-
Purified Water (e.g., Milli-Q or equivalent)
4.2 Protocol 1: Preparation of Stock and Stress Solutions
-
Rivaroxaban Stock Solution (1 mg/mL): Accurately weigh 50 mg of Rivaroxaban reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 v/v mixture of Acetonitrile and Water).
-
Acidic Stressor (0.5 N HCl): Prepare by diluting concentrated HCl with purified water.
-
Alkaline Stressor (0.1 N NaOH): Prepare by dissolving NaOH pellets in purified water.
-
Oxidative Stressor (30% H₂O₂): Use a commercially available 30% solution.
4.3 Protocol 2: Forced Degradation Procedure For each condition, mix 10 mL of the Rivaroxaban Stock Solution with 10 mL of the respective stressor solution in a suitable container.
-
Acid Degradation:
-
Mix stock with 0.5 N HCl.
-
Heat the solution in a water bath at 80°C for 45 minutes.[12]
-
After heating, allow the solution to cool to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute with the mobile phase diluent to a final concentration of approximately 50 µg/mL for analysis.[12]
-
-
Alkaline Degradation:
-
Mix stock with 0.1 N NaOH.
-
Heat the solution in a water bath at 80°C for 60 minutes.[12][13]
-
After heating, allow the solution to cool to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilute with the mobile phase diluent to a final concentration of approximately 50 µg/mL for analysis.[12]
-
-
Oxidative Degradation:
-
Mix stock with 30% H₂O₂.
-
Heat the solution at 60°C for 2 hours.[12]
-
Cool to room temperature and dilute with the mobile phase diluent to a final concentration of approximately 50 µg/mL for analysis.
-
-
Control Sample:
-
Prepare a sample by diluting the stock solution with the mobile phase diluent to the same final concentration (50 µg/mL) without subjecting it to any stress.
-
Analytical Methodology
A stability-indicating analytical method is required to separate the degradation products from the parent rivaroxaban peak. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the standard technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural characterization.[7][10]
5.1 Recommended HPLC-UV/PDA Conditions The following conditions are a robust starting point based on published methods.[6][11][14]
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Thermo ODS Hypersil)[6][14] |
| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Phosphate (pH 2.9) (30:70 v/v)[6][11][14] |
| Flow Rate | 1.0 mL/min[6][14] |
| Detection Wavelength | 249 nm[6][11][14] |
| Column Temperature | Ambient or 40 °C |
| Injection Volume | 15-20 µL |
| Rivaroxaban RT | Approximately 12.2 minutes under these specific conditions[11] |
5.2 Characterization with LC-MS To confirm the identity of the pseudodimer, the HPLC system can be coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Mass: Look for the [M+H]⁺ ion corresponding to the pseudodimer's molecular weight (approx. 871.8 Da).
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion and compare the resulting pattern to known fragmentation pathways of rivaroxaban to confirm the structure.
Expected Results and Data Summary
Significant degradation of rivaroxaban is expected under both acidic and alkaline conditions, with multiple degradation products being formed.[6][12] The pseudodimer is one of the potential impurities that may be observed. The table below summarizes typical outcomes.
| Stress Condition | Reagents & Conditions | Expected Rivaroxaban Degradation | Key Degradation Products |
| Acid Hydrolysis | 0.5 N HCl, 80°C, 45 min[12] | 10-30%[9][12] | Ring-opened products, potential for pseudodimer formation.[7] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 60 min[12] | 30-50% or higher[9][12] | Ring-opened products, potential for pseudodimer formation.[7] |
| Oxidation | 30% H₂O₂, 60°C, 2 hr[12] | 5-15% | N-oxides and other oxidative adducts. |
| Thermal/Photolytic | Dry heat / UV light | Generally low degradation | Minor degradants. |
The following diagram illustrates the logical pathway from the parent drug to its degradation products, including the pseudodimer.
Caption: Degradation pathways of Rivaroxaban under stress conditions.
Conclusion
This application note provides a validated framework for the controlled generation and analysis of rivaroxaban degradation products, with a specific focus on the Rivaroxaban Pseudodimer (Impurity J). The detailed protocols for forced degradation under hydrolytic and oxidative stress, coupled with robust HPLC and LC-MS analytical methods, offer a reliable system for researchers in drug development and quality control. By understanding and controlling the formation of such impurities, scientists can ensure the development of safe, stable, and effective rivaroxaban formulations.
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Protocol for the Chromatographic Separation of Rivaroxaban from its Process-Related Pseudodimer Impurity
An Application Guide
Abstract
Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, widely prescribed as an anticoagulant[1][2]. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis or under certain stress conditions, process-related impurities can arise, including dimeric species. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Rivaroxaban from its pseudodimer, also identified as Rivaroxaban EP Impurity J[3]. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology grounded in established chromatographic principles.
Introduction: The Analytical Challenge
Rivaroxaban (C₁₉H₁₈ClN₃O₅S, MW: 435.88 g/mol ) is a pure (S)-enantiomer[2]. Its complex synthesis process can lead to the formation of several impurities[4]. Among these is a pseudodimer (C₃₈H₃₆Cl₂N₆O₁₀S₂, MW: 871.8 g/mol ), a significantly larger molecule formed from two Rivaroxaban-related moieties[3]. The substantial difference in molecular weight and structure implies a significant alteration in physicochemical properties, such as polarity and hydrophobicity.
Separating such closely related compounds is paramount for ensuring the quality and safety of the drug product. The objective of this protocol is to provide a reliable and reproducible method that achieves baseline separation between the Rivaroxaban peak and the pseudodimer peak, allowing for accurate quantification.
Causality of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this separation. The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. The Rivaroxaban pseudodimer, being a much larger molecule, is expected to have a greater hydrophobic character than the parent drug. This increased hydrophobicity will lead to stronger interactions with the non-polar C18 stationary phase, resulting in a longer retention time and enabling a clear separation from the earlier-eluting Rivaroxaban.
Experimental Workflow
The overall process, from sample handling to final data analysis, is outlined below. This workflow ensures a systematic and reproducible approach to the separation protocol.
Caption: Workflow for Rivaroxaban purity analysis.
Detailed Protocol: RP-HPLC Method
This protocol has been developed by synthesizing information from multiple validated stability-indicating methods for Rivaroxaban and its impurities[4][5][6].
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (H₃PO₄, ~85%).
-
Reference Standards: USP Rivaroxaban RS, Rivaroxaban EP Impurity J RS (Pseudodimer).
-
Sample: Rivaroxaban API lot to be tested.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1 column[5][6]. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer. Adjusted to pH 2.9 with H₃PO₄. |
| Mobile Phase B | Acetonitrile (ACN). |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min[6]. |
| Column Temperature | 30 °C. |
| Detection | UV at 249 nm[5][6]. |
| Injection Volume | 10 µL. |
| Run Time | 30 minutes. |
| Diluent | Acetonitrile : Water (50:50, v/v). |
Scientific Rationale for Parameter Selection:
-
Column Choice: A C18 column provides the necessary non-polar stationary phase for hydrophobic interaction-based separation. A 250 mm length ensures high efficiency and resolving power, critical for separating structurally similar impurities[5][6].
-
Mobile Phase: The phosphate buffer at pH 2.9 ensures consistent protonation of Rivaroxaban's functional groups, leading to sharp, symmetrical peaks and reproducible retention times[6]. Acetonitrile is an effective organic modifier for eluting the analytes.
-
Gradient Elution: A gradient program is essential for this separation. Starting at 30% ACN allows for the retention of both Rivaroxaban and the more hydrophobic pseudodimer. Gradually increasing the ACN concentration to 70% effectively elutes Rivaroxaban and then, with sufficient retention difference, the pseudodimer. This approach ensures good resolution while minimizing run time.
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 2.9 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of USP Rivaroxaban RS in a 25 mL volumetric flask with the diluent.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of Rivaroxaban Impurity J RS in a 25 mL volumetric flask with the diluent.
-
System Suitability Solution (SSS): Transfer 5 mL of the Standard Stock Solution and 1 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent. This solution contains Rivaroxaban (~500 µg/mL) and its pseudodimer (~10 µg/mL).
-
Test Sample Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the Rivaroxaban API sample in a 25 mL volumetric flask with the diluent.
Method Validation and System Suitability
For a protocol to be trustworthy, it must be self-validating. Before analyzing samples, the system's performance must be verified using the System Suitability Solution (SSS).
System Suitability Criteria
Inject the SSS five times. The results must conform to the following specifications, which are based on typical ICH and USP guidelines[4][5].
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rₛ) | Rₛ between Rivaroxaban and Pseudodimer peaks ≥ 2.0. | Ensures baseline separation between the two analytes. |
| Tailing Factor (T) | T ≤ 1.5 for the Rivaroxaban peak. | Confirms peak symmetry, indicating good chromatographic conditions. |
| %RSD of Peak Area | ≤ 2.0% for the Rivaroxaban peak (n=5 injections). | Demonstrates the precision and reproducibility of the system. |
| Theoretical Plates (N) | N ≥ 5000 for the Rivaroxaban peak. | Indicates the efficiency of the column separation. |
Expected Results
Based on the principles of reversed-phase chromatography, Rivaroxaban will elute before its larger, more hydrophobic pseudodimer.
-
Rivaroxaban: Expected Retention Time (t_R) ≈ 12-15 minutes.
-
Rivaroxaban Pseudodimer: Expected Retention Time (t_R) ≈ 18-22 minutes.
The separation is achieved because the increased surface area and hydrophobic nature of the pseudodimer lead to a stronger affinity for the C18 stationary phase, thus requiring a higher concentration of the organic solvent (ACN) for elution.
Data Analysis and Quantification
Once the system suitability is confirmed, inject the Test Sample Solution.
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those from the SSS chromatogram.
-
Quantification: Calculate the amount of the pseudodimer impurity in the sample using the area normalization method or against a reference standard if required by regulatory filings.
Area Percent Calculation:
Conclusion
This application note provides a comprehensive and scientifically grounded RP-HPLC protocol for the separation of Rivaroxaban from its pseudodimer impurity. The method is designed for specificity, precision, and robustness, making it suitable for routine quality control analysis and stability studies in a drug development environment. The use of a gradient elution on a C18 column is key to achieving the necessary resolution between the parent drug and its large, process-related impurity.
References
- Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry.
- Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central.
- Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing.
-
Rivaroxaban Pseudodimer. PubChem. [Link]
-
Rivaroxaban. PubChem. [Link]
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Application Note: A Practical Guide to the Use of Rivaroxaban EP Impurity J as a Reference Standard in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive framework for the effective use of Rivaroxaban EP Impurity J as a reference standard in the quality control and analytical development of Rivaroxaban drug substances and products. We delve into the fundamental importance of impurity profiling in ensuring pharmaceutical safety and efficacy, with a specific focus on the practical application of this critical impurity standard. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) are presented, covering method validation parameters such as specificity, linearity, accuracy, and precision, in alignment with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable analytical methodologies for Rivaroxaban.
Introduction: The Critical Role of Impurity Profiling
Rivaroxaban is a direct oral anticoagulant that functions as a selective inhibitor of Factor Xa, widely prescribed for the prevention and treatment of thromboembolic disorders.[1][2] The manufacturing process and subsequent storage of any Active Pharmaceutical Ingredient (API), including Rivaroxaban, can lead to the formation of unintended chemical substances known as impurities.[3][4] These impurities, which can be process-related or degradation products, have the potential to impact the safety and efficacy of the final pharmaceutical product.[5][6] Therefore, regulatory bodies worldwide, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate stringent control over impurity levels.[7][8]
Impurity reference standards are highly characterized materials essential for the identification, quantification, and control of these impurities.[9][10] They serve as the benchmark in analytical testing, enabling the validation of analytical methods and ensuring the accuracy and reliability of quality control processes.[5][6][11]
Understanding Rivaroxaban EP Impurity J
Rivaroxaban EP Impurity J, also identified as Rivaroxaban USP Related Compound J or Rivaroxaban Pseudodimer, is a specified impurity in the European Pharmacopoeia.[][13][14]
-
Chemical Name: 5-Chloro-N-[4-[(5S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]ethoxy]ethyl]thiophene-2-carboxamide[13][14]
-
Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[][15]
The presence of this and other impurities must be monitored to ensure they do not exceed the limits defined by pharmacopeias and regulatory guidelines.[3][7] Using a well-characterized reference standard for Impurity J is indispensable for developing and validating analytical methods capable of accurately quantifying its presence in Rivaroxaban API and finished drug products.[13]
Analytical Application: HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Rivaroxaban and its related impurities due to its high sensitivity, specificity, and reproducibility.[17][18] The following section details a robust Reversed-Phase HPLC (RP-HPLC) method and the protocol for its validation using the Rivaroxaban EP Impurity J reference standard.
Equipment and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Rivaroxaban EP Impurity J Reference Standard.
-
Rivaroxaban API Reference Standard.
-
HPLC grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
HPLC grade water.
Chromatographic Conditions
The following table summarizes the starting chromatographic conditions for the analysis of Rivaroxaban and Impurity J. These conditions are based on established methods for Rivaroxaban impurity profiling and are designed to achieve effective separation.[19][20][21]
| Parameter | Recommended Condition | Causality and Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Thermo Hypersil ODS, Zorbax SB C18) | C18 stationary phases provide excellent hydrophobic retention and selectivity for the moderately polar Rivaroxaban and its impurities.[18][19] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.9 with Orthophosphoric Acid | The acidic pH ensures that Rivaroxaban and its impurities are in a protonated state, leading to sharp, symmetrical peak shapes and consistent retention.[20] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff, making it compatible with UV detection.[1] |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 25 | 60 | |
| 30 | 60 | |
| 32 | 30 | |
| 40 | 30 | |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency.[19][22] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[23] |
| Detection Wavelength | 250 nm | Rivaroxaban and its related substances exhibit significant absorbance at this wavelength, providing good sensitivity.[19][24] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of both the API and its impurities.[24] |
Protocol 1: Reference Standard and Sample Preparation
Accurate preparation of standards and samples is fundamental to achieving reliable results.
Step 1: Standard Stock Solution Preparation (Rivaroxaban & Impurity J)
-
Accurately weigh about 10 mg of Rivaroxaban EP Impurity J Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
-
Prepare a separate stock solution of Rivaroxaban API in the same manner.
Step 2: System Suitability Solution (SSS) Preparation
-
Transfer appropriate volumes of the Rivaroxaban API and Impurity J stock solutions into a single volumetric flask.
-
Dilute with the diluent to obtain a final concentration of approximately 1000 µg/mL of Rivaroxaban and 1.5 µg/mL of Impurity J.[18]
-
Rationale: The SSS is used to verify the performance of the chromatographic system before analysis. It ensures that the system can adequately resolve the impurity from the main API peak.[25]
Step 3: Test Sample Preparation (for API Batch Analysis)
-
Accurately weigh about 100 mg of the Rivaroxaban API test batch into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.
Workflow for HPLC Analysis
Caption: High-level workflow for impurity analysis using HPLC.
Protocol 2: Analytical Method Validation
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[26][27] The following steps should be performed using the Rivaroxaban EP Impurity J reference standard, adhering to ICH Q2(R1) guidelines.
System Suitability
Before any validation or sample analysis, the performance of the HPLC system must be confirmed by injecting the System Suitability Solution (SSS) six times.
Table 2: Example System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (for Rivaroxaban peak) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (for Rivaroxaban peak) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Areas (n=6) | ≤ 5.0% for Impurity J | Demonstrates the precision of the injection and detection system.[18] |
| Resolution | ≥ 2.0 between Rivaroxaban and nearest eluting peak | Confirms that the impurity peak is baseline-separated from the API peak, ensuring accurate quantification.[25] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[25][28]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Rivaroxaban or Impurity J.
-
Inject a solution of Rivaroxaban API spiked with Impurity J and other known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Rivaroxaban API.[22][29][30] Analyze the stressed samples to ensure that degradation products do not co-elute with the Impurity J peak. Peak purity analysis using a PDA detector is essential to confirm this.[19]
-
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a series of at least five solutions of Rivaroxaban EP Impurity J ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range would cover LOQ to 0.225%).[28][31]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Table 3: Example Linearity Validation Data
| Concentration (µg/mL) | Mean Peak Area |
| 0.5 (LOQ) | 5,120 |
| 1.0 | 10,350 |
| 1.5 (100%) | 15,480 |
| 2.0 | 20,600 |
| 2.25 (150%) | 23,150 |
| Correlation Coefficient (R²) | ≥ 0.998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol:
-
Prepare test samples of Rivaroxaban API by spiking with Rivaroxaban EP Impurity J at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[23]
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Method Precision):
-
Prepare six separate test samples of Rivaroxaban API spiked with Impurity J at the 100% specification level.
-
Analyze the samples and calculate the percentage of Impurity J in each.
-
Calculate the Relative Standard Deviation (%RSD) for the six results.[18]
-
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.
-
Acceptance Criteria: The %RSD should not be more than 10.0%.[23]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[26][32]
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
The LOQ must be verified by analyzing samples at this concentration to demonstrate adequate precision and accuracy.
Logical Relationship of Analytical Entities
Caption: Relationship between the API, reference standard, and quality control.
Conclusion
The use of highly characterized reference standards is a non-negotiable aspect of pharmaceutical quality control.[33][34] Rivaroxaban EP Impurity J serves as an indispensable tool for the development, validation, and routine application of analytical methods for Rivaroxaban. The protocols and validation strategies outlined in this guide provide a robust framework for ensuring that analytical data is accurate, reliable, and compliant with global regulatory expectations. By implementing these self-validating systems, researchers and quality control professionals can confidently assess the purity of Rivaroxaban, ultimately safeguarding patient health.[3][6]
References
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- Impurity Standards - Analytical Chemical Products - Alfa Chemistry. (n.d.).
- Impurity Reference Standards - Cleanchem Laboratories. (n.d.).
- Designing and Quantification of impurity profile in an Anticoagulant drug substance Rivaroxaban. (n.d.).
- Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed. (n.d.).
- Rivaroxaban EP Impurity J (Rivaroxaban USP Related Compound J) - CymitQuimica. (n.d.).
- CAS 1632463-24-1 Rivaroxaban EP Impurity J - BOC Sciences. (n.d.).
- The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025, February 3).
- A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025, February 2).
- Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Publishing. (n.d.).
- a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms - JBINO. (n.d.).
- Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed. (2025, May 15).
- Validation of Impurity Methods, Part II. (2014, August 22).
- Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. (2020, August 16).
- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.).
- Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities - Symbiosis Online Publishing. (n.d.).
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
- A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY - Rasayan Journal of Chemistry. (n.d.).
- Rivaroxaban EP Impurity J | 1632463-24-1 - SynZeal. (n.d.).
- Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - Frontiers. (n.d.).
- EP Impurity Reference Standards: What You Should Know - Toref. (2023, April 13).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. (2024, June 10).
- Quality control challenges: The importance of accurate reference materials for impurity analysis - Pharmaceutical Technology. (2021, October 27).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil. (n.d.).
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29).
- Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. - ResearchGate. (2025, August 10).
- A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines - Chemicea. (2024, December 24).
- Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Pharmacopoeial Reference Standards for Elemental Impurities - OPUS 4. (2019, April 18).
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Chromatographic Separation of Rivaroxaban and Its Impurities
Abstract
This comprehensive guide details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of the anticoagulant drug Rivaroxaban from its process-related and degradation-induced impurities. As a direct Factor Xa inhibitor, the purity of Rivaroxaban is paramount to its safety and efficacy.[1][] This document provides a foundational understanding of Rivaroxaban's impurity profile, the scientific rationale behind the method's development, detailed experimental protocols, and system suitability criteria to ensure reliable and reproducible results for researchers, quality control analysts, and drug development professionals.
Introduction: The Criticality of Impurity Profiling for Rivaroxaban
Rivaroxaban is a potent, selective, and orally active direct inhibitor of coagulation Factor Xa, widely prescribed for the prevention and treatment of thromboembolic disorders.[][3] The intricate synthesis and inherent chemical structure of Rivaroxaban, which includes an oxazolidinone core, make it susceptible to the formation of various impurities.[1] These impurities can be broadly categorized as:
-
Process-Related Impurities: Intermediates and by-products arising from the synthetic route.[1][3]
-
Degradation Impurities: Formed during storage or exposure to stress conditions such as acid, base, oxidation, light, or heat.[1]
-
Chiral Impurities: Such as the (R)-enantiomer, which is pharmacologically inactive and must be controlled.[4]
Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate the identification and control of these impurities to ensure the drug product's quality, safety, and stability.[5][6] Therefore, a robust, stability-indicating analytical method—one that can resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products—is not just a necessity but a regulatory requirement.[7]
This application note presents such a method, grounded in established pharmacopeial procedures and scientific literature, designed for accurate and routine quality control analysis.
Methodological Rationale: Designing a Selective Separation
The development of a successful chromatographic method is predicated on understanding the physicochemical properties of the analytes and making informed choices regarding the stationary and mobile phases.
-
Chromatographic Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. Its proficiency in separating compounds with varying degrees of polarity makes it ideal for resolving Rivaroxaban from its more polar or non-polar impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for a moderately non-polar molecule like Rivaroxaban. Columns with a particle size of 3 µm to 5 µm offer an optimal balance between high separation efficiency and manageable system backpressure.[8][9] The use of a Zorbax SB-C18 or equivalent column is recommended for its proven performance in resolving Rivaroxaban and its known impurities.[7]
-
Mobile Phase and Elution Strategy: A complex mixture of analytes with diverse polarities necessitates a gradient elution program. This approach ensures that highly retained, non-polar impurities are eluted in a reasonable time while providing excellent resolution for early-eluting polar impurities.
-
Aqueous Phase (A): The mobile phase incorporates a potassium dihydrogen phosphate buffer to maintain a constant pH. This is crucial as pH fluctuations can alter the ionization state of the analytes, leading to inconsistent retention times and poor peak shapes.[7][8] Phosphoric acid is added to maintain a low pH, which typically sharpens the peaks of nitrogen-containing heterocyclic compounds like Rivaroxaban.
-
Organic Phase (B): Acetonitrile is the preferred organic modifier due to its low viscosity, which minimizes backpressure, and its excellent UV transparency at the detection wavelength.[9][10]
-
-
Detection: A Photodiode Array (PDA) detector is employed, monitoring at approximately 250 nm. This wavelength corresponds to a significant absorbance maximum for Rivaroxaban, providing high sensitivity for the API and most of its chromophoric impurities.[5][11][12] The PDA's ability to acquire full UV spectra also aids in peak purity analysis and impurity identification.
Experimental Workflow and Protocols
The following diagram outlines the comprehensive workflow for the analysis of Rivaroxaban and its impurities.
Sources
- 1. Blog Details [chemicea.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. goldncloudpublications.com [goldncloudpublications.com]
- 5. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. phenomenex.com [phenomenex.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
Application Note: Advanced Sample Preparation Strategies for the Analysis of Rivaroxaban and its Impurities
Introduction: The Imperative for Rigorous Impurity Analysis of Rivaroxaban
Rivaroxaban (CAS: 366789-02-8) is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[1][3] As with any pharmaceutical agent, ensuring its purity, safety, and efficacy is paramount. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurities, which can originate from the manufacturing process, degradation, or storage.[1][4] These impurities, even at trace levels, can impact the drug's safety and therapeutic window.
The analytical challenge lies not only in the separation and detection of these structurally similar compounds but, more critically, in the initial sample preparation. An effective sample preparation protocol must efficiently extract Rivaroxaban and its impurities from diverse and often complex matrices—ranging from the active pharmaceutical ingredient (API) and finished drug products to biological fluids like human plasma—while minimizing matrix interference that can compromise analytical accuracy. This application note provides a comprehensive guide to selecting and implementing robust sample preparation techniques for Rivaroxaban impurity analysis, grounded in scientific principles and field-proven methodologies.
Understanding the Landscape of Rivaroxaban Impurities
Impurities in Rivaroxaban are broadly categorized as:
-
Process Impurities: By-products or unreacted starting materials from the synthetic route.[1]
-
Degradation Impurities: Formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][5][6] Forced degradation studies are intentionally conducted to identify these potential degradants and establish the stability-indicating power of analytical methods.[5][7][8]
-
Potential Impurities: Compounds that could theoretically arise from the synthesis or degradation pathways.[1]
A thorough understanding of the physicochemical properties of these impurities is essential for developing a selective extraction strategy.
Strategic Selection of a Sample Preparation Technique
The choice of a sample preparation method is not a one-size-fits-all decision. It is a strategic process dictated by the sample matrix, the analyte's concentration, and the requirements of the downstream analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][5]
The following decision workflow provides a logical framework for selecting the most appropriate technique.
Caption: Decision workflow for selecting a sample preparation technique.
Comparative Overview of Key Techniques
The performance of each technique varies significantly in terms of recovery, cleanliness, speed, and cost. The choice involves a trade-off between these factors to best meet the analytical objective.
| Parameter | Simple Dilution | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Application | API, Drug Substance | Biological Fluids (Plasma, Serum) | Biological Fluids, Complex Matrices | Biological Fluids, Trace Analysis |
| Typical Recovery (%) | N/A (Quantitative Dilution) | ~57-67%[9][10] | ≥89%[9] | >96%[9] |
| Matrix Effect | High (No removal) | Moderate to High (Ion suppression)[9] | Low to Moderate[9] | Very Low[9][11] |
| Lower Limit of Quantification (LLOQ) | High | ~2 ng/mL[9][12] | ~1 ng/mL[3] | ~2 ng/mL[13] |
| Selectivity | Low | Low | High | Very High |
| Processing Time | Low | Low | High | Moderate |
| Cost per Sample | Very Low | Low | Moderate | High |
| Automation Potential | High | High | Moderate | High |
Detailed Application Protocols
Protocol 1: Simple Dilution (for API and Drug Substance)
-
Causality and Rationale: This method is ideal for high-concentration, clean samples like Rivaroxaban API or bulk powder where the primary goal is to bring the analyte concentration within the linear range of the detector. It relies on the assumption that the sample matrix is simple and will not interfere with the chromatographic analysis. A suitable diluent must be chosen that is compatible with the mobile phase to ensure good peak shape.
-
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the Rivaroxaban working standard or API sample into a 10 mL volumetric flask.[14]
-
Dissolution: Add a suitable solvent (e.g., methanol, acetonitrile, or a mixture like Acetonitrile:Water 50:50 v/v) to dissolve the sample completely.[15] Sonication for 10-15 minutes can aid dissolution.[6][14]
-
Dilution to Working Concentration: Make up the volume to the 10 mL mark with the same solvent to achieve a stock concentration of ~1000 µg/mL.
-
Final Dilution: Perform a serial dilution from the stock solution using the mobile phase as the diluent to prepare a working solution at the desired concentration (e.g., 10 µg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates before injection.[6]
-
Protocol 2: Protein Precipitation (PPT) (for Biological Fluids)
-
Causality and Rationale: PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum. It works by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) that reduces the solvation of proteins, causing them to denature and precipitate.[16] Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol. This technique is favored for high-throughput screening and clinical studies where speed is critical. However, it is a non-selective method, and endogenous components like phospholipids may remain in the supernatant, potentially causing ion suppression in LC-MS analysis.
-
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of the human plasma sample (or standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., Rivaroxaban-d4) to each tube and vortex briefly.[13]
-
Precipitation: Add the precipitating solvent. A common ratio is 3:1 or 4:1 solvent to plasma. For instance, add 400 µL of ice-cold acetonitrile to the 100 µL plasma sample.[12]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~45°C.[10] Reconstitute the dry residue in 100 µL of the mobile phase.[10] This step concentrates the analyte and performs a solvent exchange to improve chromatography.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) (for Biological Fluids)
-
Causality and Rationale: LLE separates analytes from a sample matrix based on their differential solubilities between two immiscible liquid phases (typically aqueous and organic).[3] The choice of organic solvent is critical and is based on the polarity of Rivaroxaban and its impurities. LLE provides a much cleaner extract than PPT, significantly reducing matrix effects.[9] The pH of the aqueous phase can be adjusted to suppress the ionization of the analytes, thereby increasing their partitioning into the organic phase and improving extraction recovery.
-
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a glass test tube.
-
Internal Standard (IS) Spiking: Add the internal standard (e.g., Rivaroxaban-d4) and vortex.
-
pH Adjustment (Optional): Add a small volume of a buffer or base (e.g., 50 µL of 0.1 M NaOH) to make the sample alkaline, which can improve the extraction efficiency of Rivaroxaban.
-
Extraction Solvent Addition: Add 1 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the analytical system.[3]
-
Protocol 4: Solid-Phase Extraction (SPE) (for Trace Analysis in Biological Fluids)
-
Causality and Rationale: SPE is the most powerful technique for sample cleanup and concentration, offering the highest selectivity and recovery.[9][11] It involves passing the liquid sample through a solid sorbent bed that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a strong solvent. For Rivaroxaban, a reverse-phase sorbent (like C18) is commonly used, which retains non-polar to moderately polar compounds from an aqueous matrix.[13][17]
-
Sources
- 1. Blog Details [chemicea.com]
- 2. japsonline.com [japsonline.com]
- 3. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Rivaroxaban in Human Plasma by Solid-Phase Extraction-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis | MDPI [mdpi.com]
- 13. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rivaroxaban Synthesis - Minimizing Pseudodimer Formation
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Rivaroxaban. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address a critical challenge in the manufacturing process: the formation of pseudodimer impurities. Our focus is on providing scientifically grounded, actionable insights to help you optimize your synthetic route and ensure the highest purity of your final active pharmaceutical ingredient (API).
Understanding the Challenge: The So-Called "Pseudodimers"
In the synthesis of Rivaroxaban, the term "pseudodimer" typically refers to specific dimeric process-related impurities. These are not true dimers of the Rivaroxaban molecule itself but rather complex structures formed from reactive intermediates during the synthesis. Two of the most commonly encountered pseudodimers are:
-
Rivaroxaban EP Impurity D (Urea Dimer): A urea-linked dimer of a key amine intermediate.
-
Rivaroxaban EP Impurity J (Open-Ring Dimer): A more complex dimer formed after the opening of the morpholine ring of a Rivaroxaban-related structure.
The formation of these impurities can significantly impact the yield and purity of the final product, necessitating robust control strategies. This guide will provide a detailed examination of the formation mechanisms of these impurities and practical steps to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant peak in our HPLC analysis corresponding to Rivaroxaban EP Impurity D. What is the likely cause?
The formation of Impurity D, a urea dimer, is most commonly associated with the step where the amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is generated and used.[1] The likely source of the urea linkage is a reaction with a carbonyl-donating reagent, such as carbonyldiimidazole (CDI), which is often used in subsequent steps.[1] If there is an excess of the amine intermediate or carryover into a CDI-mediated reaction, the formation of this impurity is favored.
Q2: Our synthesis is showing traces of Rivaroxaban EP Impurity J. What reaction conditions could be promoting its formation?
Impurity J, the open-ring dimer, is a more complex impurity that can arise from the degradation of Rivaroxaban or its precursors under acidic conditions.[1] The initial step is the acid-catalyzed hydrolysis of the morpholine ring.[1] Subsequently, the resulting reactive species can undergo a series of reactions, often involving coupling agents like CDI, to form the dimeric structure.[1] Therefore, exposure of Rivaroxaban or its advanced intermediates to strong acids and elevated temperatures should be carefully controlled.
Q3: Can these pseudodimer impurities be removed during downstream processing?
While purification techniques such as recrystallization can be effective in reducing the levels of many impurities, complete removal of pseudodimers can be challenging, especially if they are present in significant quantities.[1] It is far more efficient and cost-effective to control their formation during the synthesis itself.
Q4: What are the recommended analytical methods for monitoring the formation of these impurities?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the detection and quantification of Rivaroxaban and its impurities, including the pseudodimers.[2] A validated, stability-indicating HPLC method is crucial for in-process control and final product release testing.
Troubleshooting Guides
Issue 1: Elevated Levels of Rivaroxaban EP Impurity D (Urea Dimer)
Root Cause Analysis:
The formation of the urea dimer (Impurity D) is a direct consequence of the reaction between two molecules of the amine intermediate and a carbonyl source. The most probable carbonyl source in many synthetic routes is carbonyldiimidazole (CDI), which is a common reagent for activating carboxylic acids.
Mechanism of Formation:
Caption: Formation pathway of Rivaroxaban EP Impurity D.
Troubleshooting & Minimization Strategies:
| Parameter | Problem | Recommended Action | Scientific Rationale |
| Stoichiometry | Excess amine intermediate relative to the coupling partner in CDI-mediated steps. | Carefully control the stoichiometry of the amine intermediate. Ensure it is the limiting reagent if it is carried over into a CDI activation step. | By limiting the concentration of the amine intermediate, the probability of it reacting with an activated intermediate to form the dimer is reduced. |
| Reaction Conditions | Slow addition of the activated carboxylic acid to the amine intermediate. | Consider reverse addition: add the amine intermediate slowly to the activated carboxylic acid. | This ensures that the activated species is immediately consumed by the desired reaction, minimizing its opportunity to react with another amine molecule. |
| Temperature | Elevated temperatures during CDI-mediated coupling reactions. | Maintain the recommended reaction temperature. Lowering the temperature may slow down the side reaction. | The formation of byproducts is often accelerated at higher temperatures. Tighter temperature control can improve selectivity. |
| Purification of Intermediates | Carryover of unreacted amine intermediate into subsequent steps. | Implement an effective purification step (e.g., crystallization or extraction) to remove unreacted amine intermediate before proceeding to the next reaction. | Reducing the concentration of the reactant leading to the impurity will directly decrease its formation. |
Experimental Protocol: In-Process Control by HPLC
A robust in-process control (IPC) method is essential to monitor the formation of Impurity D.
-
Sample Preparation: Withdraw a sample from the reaction mixture at regular intervals. Quench the reaction immediately (e.g., by adding a suitable acid or base) and dilute with the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is commonly used.
-
Detection: UV detection at a wavelength where both Rivaroxaban and the impurity have good absorbance (e.g., 254 nm).[2]
-
-
Analysis: Monitor the peak corresponding to Impurity D. The relative retention time should be established using a qualified reference standard. Set an appropriate IPC limit for the impurity to decide if the reaction can proceed.
Issue 2: Presence of Rivaroxaban EP Impurity J (Open-Ring Dimer)
Root Cause Analysis:
The formation of Impurity J is a multi-step process that begins with the degradation of the morpholine ring in Rivaroxaban or a late-stage intermediate.[1] This degradation is typically initiated by acidic conditions and can be exacerbated by heat. The resulting open-ring species is reactive and can dimerize in the presence of coupling agents.
Mechanism of Formation:
Caption: Formation pathway of Rivaroxaban EP Impurity J.
Troubleshooting & Minimization Strategies:
| Parameter | Problem | Recommended Action | Scientific Rationale |
| pH Control | Exposure to strongly acidic conditions, especially during work-up or purification. | Maintain a neutral or slightly basic pH wherever possible, particularly when heat is applied. If an acidic step is necessary, minimize the reaction time and temperature. | The morpholine ring is susceptible to acid-catalyzed hydrolysis. By controlling the pH, this initial degradation step can be prevented. |
| Temperature | High temperatures in the presence of acid. | Avoid prolonged heating of Rivaroxaban or its intermediates in acidic media. Use the lowest effective temperature for any necessary acid-mediated reactions. | Higher temperatures provide the activation energy for the ring-opening reaction, increasing the rate of degradation. |
| Choice of Reagents | Use of harsh acidic reagents for deprotection or other transformations. | Explore milder alternatives for acid-catalyzed steps. For example, if a Boc deprotection is required, consider using milder acids or enzymatic methods. | Minimizing the strength of the acid can reduce the extent of the unwanted side reaction. |
| Inert Atmosphere | Presence of oxygen during processing at elevated temperatures. | Conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes accompany acid-mediated decomposition. | While the primary mechanism is hydrolysis, oxidative side reactions can generate other impurities and potentially contribute to the overall degradation profile. |
Conclusion
The formation of pseudodimer impurities, specifically the urea dimer (Impurity D) and the open-ring dimer (Impurity J), is a significant challenge in the synthesis of Rivaroxaban. A thorough understanding of their formation mechanisms is paramount for developing effective control strategies. By carefully controlling stoichiometry, reaction conditions, and pH, and by implementing robust in-process monitoring, researchers and drug development professionals can significantly minimize the formation of these impurities, leading to a more efficient and robust synthetic process and a higher quality final product.
References
-
The Pharma Innovation Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Retrieved from [Link]
-
Dwija, B. N., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 36(9), e5424. Retrieved from [Link]
-
Veeprho. (n.d.). Rivaroxaban EP Impurity D. Retrieved from [Link]
Sources
Overcoming co-elution of Rivaroxaban and its pseudodimer
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of Rivaroxaban, specifically the issue of co-elution with its pseudodimer. As Senior Application Scientists, we have compiled our field-proven insights and data to help you troubleshoot and resolve this common analytical hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the Rivaroxaban pseudodimer and why is it a problem?
A: The Rivaroxaban pseudodimer is an artifact that can form during the analytical process, particularly in mass spectrometry-based assays. It is not a true dimeric impurity from the drug synthesis but rather a non-covalent association of two Rivaroxaban molecules, often represented as [2M+H]⁺ in positive ion mode mass spectrometry. This becomes a significant issue when it co-elutes with Rivaroxaban itself or other critical impurities during chromatographic analysis. Co-elution leads to inaccurate quantification of Rivaroxaban, potentially impacting pharmacokinetic studies, quality control assessments, and regulatory compliance.
Q2: We are observing a peak that we suspect is the pseudodimer. How can we confirm its identity?
A: Confirming the identity of the suspected pseudodimer peak requires a mass spectrometer. If you are using a UV detector, you will not be able to differentiate the pseudodimer from other impurities based on its UV spectrum alone, as it will be identical to that of Rivaroxaban.
-
Using a Mass Spectrometer (MS): Analyze the peak . If it is the pseudodimer, you will observe a mass-to-charge ratio (m/z) corresponding to twice the molecular weight of Rivaroxaban plus a proton. For Rivaroxaban (molecular weight ≈ 435.88 g/mol ), the pseudodimer [2M+H]⁺ will appear at an m/z of approximately 871.76. In one LC-MS/MS method, the precursor ion for Rivaroxaban was identified at m/z 436.0, which fragments to a product ion of m/z 144.9. The pseudodimer would therefore have a precursor ion at approximately m/z 871.8.
Q3: What are the primary causes of Rivaroxaban pseudodimer formation and co-elution?
A: The formation of the pseudodimer is often influenced by the concentration of Rivaroxaban in the sample and the ionization conditions in the mass spectrometer source. High concentrations can promote the association of molecules. Co-elution is primarily a chromatographic issue, stemming from insufficient selectivity of the analytical column or a non-optimized mobile phase and gradient. The pseudodimer, being composed of Rivaroxaban, can have very similar chromatographic behavior to the parent molecule, making separation challenging.
Troubleshooting Guide: Resolving Co-elution
Experiencing co-elution can be a significant roadblock. This section provides a systematic approach to troubleshooting and resolving this issue, focusing on the key chromatographic parameters.
Initial Assessment Workflow
Before making changes to your method, it's crucial to confirm the problem. Follow this initial assessment workflow.
Caption: Initial workflow for identifying the Rivaroxaban pseudodimer.
Chromatographic Parameter Optimization
If the pseudodimer is confirmed, the next step is to optimize your chromatographic method. The goal is to introduce selectivity between Rivaroxaban and its pseudodimer.
1. Mobile Phase Modification
The composition of your mobile phase is a powerful tool for influencing selectivity.
-
Organic Modifier: Many established methods for Rivaroxaban use acetonitrile or methanol as the organic modifier.[1][2][3] If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol can alter the hydrogen bonding interactions with the stationary phase, which may be sufficient to resolve the co-elution.
-
Aqueous Phase pH: The pH of the aqueous portion of your mobile phase can impact the ionization state of Rivaroxaban and its interaction with the stationary phase. A systematic evaluation of pH is recommended. Some methods utilize additives like formic acid or potassium dihydrogen phosphate to control the pH.[1][4][5]
-
Additive Concentration: The concentration of additives like formic acid or ammonium acetate can also play a role. While a certain concentration is necessary for good peak shape and ionization efficiency, excessive amounts can sometimes promote dimer formation.
2. Stationary Phase (Column) Selection
If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.
| Column Chemistry | Principle of Separation | Potential for Rivaroxaban-Pseudodimer Separation |
| C18 (Octadecylsilane) | Primarily reversed-phase (hydrophobic) interactions. | This is the most common stationary phase for Rivaroxaban analysis, but may lack selectivity for structurally similar compounds.[2][3][4][6] |
| Phenyl-Hexyl | Offers pi-pi interactions in addition to hydrophobic interactions. | Can provide alternative selectivity for aromatic compounds like Rivaroxaban. |
| Pentafluorophenyl (PFP) | Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. | Often effective for separating closely related compounds and isomers. |
| Chiral Stationary Phases | Separation based on enantioselective interactions. | While primarily for separating enantiomers, the different spatial arrangement required for interaction might provide some selectivity for the pseudodimer.[7][8] |
3. Gradient Elution Profile
A shallow gradient can often improve the resolution of closely eluting peaks.
-
Experiment with Gradient Slope: If your current gradient is steep, try reducing the slope around the elution time of Rivaroxaban. For example, if Rivaroxaban elutes at 40% organic, you could modify the gradient to be slower in the 30-50% organic range. Some methods for separating Rivaroxaban from its impurities already employ gradient elution.[5][7]
Sample Preparation Considerations
-
Concentration: As high concentrations can promote pseudodimer formation, consider diluting your sample if the signal-to-noise ratio allows. This can be a simple and effective way to minimize the pseudodimer peak. Linearity for Rivaroxaban has been established in various ranges, such as 5–30 µg/mL and 5-50 µg/ml, indicating that lower concentrations can be accurately measured.[1][2][3]
Step-by-Step Experimental Protocol: Method Development for Separation
This protocol outlines a systematic approach to developing a new HPLC-MS method to resolve the co-elution of Rivaroxaban and its pseudodimer.
Objective: To achieve a baseline separation (Resolution > 1.5) between Rivaroxaban and its pseudodimer.
Materials:
-
Rivaroxaban reference standard
-
HPLC or UHPLC system coupled to a mass spectrometer
-
Columns: C18, Phenyl-Hexyl, PFP (e.g., 250 x 4.6 mm, 5 µm)[2][3][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 0.1% Formic Acid in Methanol
Workflow Diagram:
Caption: Method development workflow for resolving co-elution.
Procedure:
-
Column Screening:
-
Install the C18 column.
-
Prepare a 10 µg/mL solution of Rivaroxaban.
-
Use a fast gradient (e.g., 5% to 95% Acetonitrile in 5 minutes).
-
Monitor the elution of Rivaroxaban (m/z 436.0) and its pseudodimer (m/z 871.8).
-
Repeat the process for the Phenyl-Hexyl and PFP columns.
-
Evaluation: Compare the chromatograms from the three columns. Look for any indication of peak separation or shouldering, which suggests the column has some selectivity.
-
-
Organic Modifier Evaluation:
-
Using the most promising column from Step 1, replace the Acetonitrile mobile phase with Methanol.
-
Run the same fast gradient.
-
Evaluation: Compare the separation with Methanol to that with Acetonitrile. In some cases, the change in solvent can be enough to achieve separation.
-
-
Gradient Optimization:
-
Based on the results from the previous steps, identify the approximate percentage of organic modifier where Rivaroxaban elutes.
-
Design a new gradient that is shallower around this point. For example, if elution occurs at 45% organic, your new gradient could be:
-
0-1 min: 5% B
-
1-6 min: 5% to 40% B
-
6-10 min: 40% to 55% B (Shallow portion)
-
10-12 min: 55% to 95% B
-
-
Evaluation: Assess the resolution between the two peaks. Aim for a resolution of at least 1.5 for robust quantification, as per ICH guidelines.[5]
-
-
Further Optimization (If Needed):
-
If co-elution persists, systematically evaluate the effect of mobile phase pH and additive concentration as described in the troubleshooting section.
-
By following this structured approach, you can efficiently develop a robust analytical method that overcomes the challenge of Rivaroxaban and its pseudodimer co-elution, ensuring the accuracy and reliability of your results. The developed method should then be validated according to ICH guidelines.[1][2][3][6]
References
- Vertex AI Search. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD.
- Vertex AI Search. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form.
- Tuijin Jishu/Journal of Propulsion Technology. (n.d.).
- SciELO. (n.d.). RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms.
- Frontiers. (n.d.). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights.
- PubMed. (n.d.).
- Symbiosis Online Publishing. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
- PubMed. (2022).
- Phenomenex. (n.d.). Separation of Rivaroxaban and its Organic Impurities per USP Monograph.
- Vertex AI Search. (2025).
- IJRPC. (n.d.).
- Phenomenex. (n.d.). Separation of Rivaroxaban and its Chiral Impurities per USP Monograph.
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. propulsiontechjournal.com [propulsiontechjournal.com]
- 4. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. scielo.br [scielo.br]
- 7. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing Peak Resolution for Rivaroxaban and EP Impurity J in HPLC
Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in the chromatographic separation of Rivaroxaban and its critical degradation product, Rivaroxaban EP Impurity J. Achieving adequate resolution between an active pharmaceutical ingredient (API) and its impurities is paramount for accurate quantification, ensuring drug safety, efficacy, and regulatory compliance.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the scientific rationale behind each experimental choice, empowering you to make informed decisions in your laboratory.
Section 1: Foundational Knowledge - Understanding the Challenge
Before troubleshooting, it is essential to grasp the fundamentals of the molecules and the chromatographic goals.
Q1: What are Rivaroxaban and Rivaroxaban EP Impurity J, and why is their separation critical?
Answer: Rivaroxaban (MW: 435.88 g/mol ) is a potent, direct Factor Xa inhibitor used as an anticoagulant.[1][2] Rivaroxaban EP Impurity J (MW: 871.8 g/mol ), also known as Rivaroxaban Open-Ring Dimer, is a specified degradation impurity in the European Pharmacopoeia (EP).[3][4] It can form during the manufacturing process or upon storage, particularly under varying pH conditions.[2]
The critical nature of their separation lies in regulatory requirements for drug purity. Pharmacopeial standards, such as those from the EP and USP, mandate that all impurities above a certain threshold be accurately identified and quantified.[5] Failure to resolve Impurity J from the main Rivaroxaban peak leads to inaccurate API quantification and an underestimation of the impurity level, posing a direct risk to patient safety and resulting in non-compliance.
Q2: What is "peak resolution" in HPLC, and what is the minimum acceptable value?
Answer: Peak resolution (Rs) is a quantitative measure of how well two adjacent peaks are separated in a chromatogram. It is calculated based on the difference in retention times between the two peaks and their respective widths.
A resolution value of Rs ≥ 1.5 is the generally accepted minimum for baseline separation, which ensures that the detector signal returns to the baseline between the two peaks.[6] For robust quality control methods, a target of Rs ≥ 2.0 is often preferred to provide a safety margin for routine analysis.
Q3: What are the primary factors that control peak resolution?
Answer: The quality of separation is governed by the Resolution Equation , which highlights three key chromatographic factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks (less band broadening). It is influenced by column length, particle size, and flow rate.[7][8]
-
Selectivity (α): The most critical factor for resolution, representing the ability of the chromatographic system to distinguish between two analytes. It is primarily controlled by the mobile phase composition (organic solvent, pH) and the stationary phase chemistry.[8][9]
-
Retention Factor (k): Also known as the capacity factor, it describes the retention of an analyte on the column. It is mainly adjusted by changing the strength of the mobile phase.[9]
The relationship between these factors is illustrated below.
Caption: The Resolution Triangle: Key factors influencing HPLC separation.
Section 2: The Troubleshooting Guide - A Systematic Approach to Improving Resolution
This section provides a logical workflow for tackling poor resolution between Rivaroxaban and Impurity J.
Q4: My chromatogram shows co-eluting peaks for Rivaroxaban and Impurity J (Rs < 1.5). Where should I begin troubleshooting?
Answer: Start with a systematic, one-variable-at-a-time approach. The most effective troubleshooting path begins with adjustments that have the largest impact on resolution, namely those affecting selectivity (α) . Avoid making multiple changes simultaneously, as this will obscure which parameter was responsible for any observed improvement.
The following workflow provides a logical progression for method optimization.
Caption: Systematic workflow for improving HPLC peak resolution.
Q5: How can I use the mobile phase to improve my resolution?
Answer: Modifying the mobile phase is the most powerful tool for improving selectivity (α).[8][9]
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time for both Rivaroxaban and Impurity J. This increased interaction time with the stationary phase often leads to better separation.
-
Causality: By making the mobile phase "weaker" (more aqueous), the hydrophobic analytes partition more into the non-polar stationary phase, increasing their retention factor (k). This can amplify small differences in their chemical properties, thereby improving selectivity (α).
-
| Parameter Change | Expected Effect on Chromatogram | Rationale |
| Decrease % Acetonitrile (e.g., from 70% to 65%) | Increased retention times, potential for increased resolution. | Increases retention factor (k), allowing more time for separation to occur. |
| Increase % Acetonitrile (e.g., from 70% to 75%) | Decreased retention times, likely decreased resolution. | Reduces retention factor (k), shortening the analysis but risking peak co-elution. |
-
Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a critical parameter, especially for ionizable compounds.
-
Causality: Studies have shown that a low pH (e.g., 2.9) is optimal for the analysis of Rivaroxaban and its impurities.[10][11] At this pH, the residual silanol groups on the surface of the C18 silica packing are protonated (Si-OH), minimizing unwanted ionic interactions with the analytes. This leads to more symmetrical peak shapes and more stable retention times, both of which contribute to better resolution.[11]
-
-
Change Organic Solvent Type: Switching between acetonitrile (ACN) and methanol (MeOH) can profoundly alter selectivity.
-
Causality: ACN and MeOH have different chemical properties (dipole moment, proton donor/acceptor characteristics) that lead to different interactions with the analytes and the stationary phase. This can change the elution order or significantly increase the spacing between peaks. If using ACN, consider trying a method with MeOH, or vice-versa.
-
Q6: My mobile phase adjustments are not sufficient. When is it time to change the HPLC column?
Answer: If optimizing the mobile phase does not yield the desired resolution, the next logical step is to evaluate the column, which affects both efficiency (N) and selectivity (α).
-
Increase Efficiency (N) with Column Dimensions:
-
Smaller Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency (N), resulting in sharper, narrower peaks. Sharper peaks are easier to resolve even if their retention times are close.[7][8]
-
Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will theoretically increase the resolution by a factor of ~1.4 (√2), assuming all other parameters are kept constant. The trade-off is longer run times and higher backpressure.
-
-
Change Selectivity (α) with Stationary Phase Chemistry:
-
Different C18 Phase: Not all C18 columns are the same. They differ in carbon load, end-capping, and silica purity. Switching to a C18 column from a different manufacturer can alter selectivity enough to resolve the peaks.[9]
-
Different Stationary Phase: If C18 phases fail, consider a stationary phase with a different separation mechanism. A Phenyl-Hexyl phase, for instance, offers alternative π-π interactions, which can be highly effective for aromatic compounds like Rivaroxaban and its impurities.
-
Q7: How can I use flow rate and temperature as final fine-tuning tools?
Answer: Flow rate and temperature are excellent parameters for fine-tuning a separation once you have achieved partial resolution.
-
Flow Rate:
-
Causality: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time analytes spend in the column and allows more time for mass transfer between the mobile and stationary phases. This generally increases efficiency (N) and can improve resolution, especially for complex separations.[12] The drawback is a proportional increase in analysis time.
-
-
Temperature:
-
Causality: Increasing the column temperature (e.g., from 30 °C to 40 °C) has two main effects. First, it lowers the viscosity of the mobile phase, which improves mass transfer and leads to higher efficiency (sharper peaks).[12] Second, it can sometimes alter the selectivity of the separation. This is a valuable tool but must be used with caution to avoid degradation of thermally sensitive molecules.
-
| Parameter | Typical Range | Effect of Increase | Effect of Decrease |
| Flow Rate | 0.8 - 1.5 mL/min | ↓ Resolution, ↓ Run Time | ↑ Resolution, ↑ Run Time |
| Temperature | 25 - 50 °C | ↑ Efficiency, may alter selectivity | ↓ Efficiency, may alter selectivity |
Section 3: Experimental Protocols
The following protocols provide a starting point for systematic optimization. Always use a system suitability solution containing both Rivaroxaban and Impurity J to evaluate the effect of any changes.
Protocol 1: Mobile Phase Optimization - Gradient Method Scouting
This protocol uses a gradient approach, which is highly recommended for separating a primary peak from its related impurities.[13][14]
-
Column: Standard C18, 250 x 4.6 mm, 5 µm (e.g., Thermo Hypersil ODS).[10]
-
Mobile Phase A: Prepare a 25 mM potassium phosphate monobasic buffer and adjust the pH to 2.9 with phosphoric acid.[10][11]
-
Mobile Phase B: Acetonitrile (ACN).
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 249 nm[10]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Gradient Program:
-
Run three scouting gradients to evaluate the effect of the organic solvent percentage.
Time (min) %B (Run 1) %B (Run 2 - Shallower) %B (Run 3 - Steeper) 0 30 30 30 20 70 60 80 25 70 60 80 26 30 30 30 | 30 | 30 | 30 | 30 |
-
-
Analysis: Inject the system suitability solution for each run. Compare the resolution (Rs) between Rivaroxaban and Impurity J. The shallower gradient (Run 2) is more likely to improve the resolution of closely eluting peaks.
Section 4: Advanced FAQs
Q8: My peak shape is poor (tailing), which is hurting my resolution. How do I fix this?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with active silanol groups.[7] To fix this:
-
Lower the Mobile Phase pH: As described in Q5, operating at a low pH (like 2.9) protonates the silanols and minimizes these interactions.[11]
-
Check for Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to broad, tailing peaks. Try diluting your sample by a factor of 5 or 10.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to shield the residual silanol groups, leading to much better peak shapes for basic compounds.
Q9: How do I ensure my final method is robust and compliant?
Answer: Once you have achieved satisfactory resolution, you must validate the method to ensure it is robust and suitable for its intended purpose. This is governed by guidelines like ICH Q2(R1) and pharmacopeial chapters (e.g., EP 2.2.46, USP <621>).[15][16] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[17]
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 change in pH, ±2°C in temperature). This provides confidence that the method will perform consistently in routine use.
By following a logical troubleshooting workflow and understanding the scientific principles behind HPLC separation, you can effectively overcome the challenge of resolving Rivaroxaban and its critical impurity, EP Impurity J, leading to accurate, reliable, and compliant analytical results.
References
-
Al-Shannag, M., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. Available at: [Link]
-
Reddy, B., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. Available at: [Link]
-
Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. Available at: [Link]
-
Raghavendra Institute of Pharmaceutical Education and Research. Factors Affecting Resolution In HPLC. SlideShare. Available at: [Link]
-
Mastelf. (2024). How to Improve HPLC Resolution: Key Factors for Better Separation. Available at: [Link]
-
Restek Corporation. (2021). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
Arous, B., et al. (2018). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chen, W. (2017). The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. SciSpace. Available at: [Link]
-
SynZeal. Rivaroxaban EP Impurity J. Available at: [Link]
-
Pharmace Research Laboratory. Rivaroxaban EP Impurity J. Available at: [Link]
-
GLP Pharma Standards. Rivaroxaban EP Impurity J | CAS No- 1632463-24-1. Available at: [Link]
-
Clinivex. Rivaroxaban EP Impurity J. Available at: [Link]
-
Soni, A., et al. (2019). Designing and Quantification of impurity profile in an Anticoagulant drug substance Rivaroxaban. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Al-Shannag, M., et al. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Pharmacology. Available at: [Link]
-
Phenomenex. Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Available at: [Link]
-
Bio-protocol. Validation of analytical procedures. Available at: [Link]
-
Popović, I., et al. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Acta Chromatographica. Available at: [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2018). Validation/Verification of Analytical Procedures. Available at: [Link]
-
Waters Corporation. (2023). Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods. Available at: [Link]
-
Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Available at: [Link]
-
Peeters, E., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. NIH National Library of Medicine. Available at: [Link]
-
Taylor & Francis Online. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Al-Shannag, M., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. Available at: [Link]
Sources
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- 2. Blog Details [chemicea.com]
- 3. Rivaroxaban EP Impurity J | 1632463-24-1 | SynZeal [synzeal.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. edqm.eu [edqm.eu]
- 6. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities (2017) | 陈雯 [scispace.com]
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- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. pharmtech.com [pharmtech.com]
Addressing matrix effects in LC-MS/MS analysis of Rivaroxaban Pseudodimer
A Guide to Addressing Matrix Effects & Pseudodimer Formation in LC-MS/MS
Welcome to the technical support center for the bioanalysis of Rivaroxaban. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common challenges encountered during the LC-MS/MS quantification of Rivaroxaban in biological matrices. This resource is structured as a dynamic troubleshooting guide and FAQ, moving from foundational concepts to advanced problem-solving.
Part 1: Understanding the Core Challenges
This section addresses the fundamental scientific questions surrounding the analysis, providing the necessary context for troubleshooting.
FAQ: The Analyte and the Interference
Q1: What is the "Rivaroxaban Pseudodimer" and why is it a concern?
A: The "Rivaroxaban Pseudodimer" is most likely the non-covalent protonated dimer of Rivaroxaban, which appears as the [2M+H]+ ion in the mass spectrum. It is formed in the electrospray ion source when two Rivaroxaban molecules associate with a single proton. This is not a true covalently bonded dimer but a gas-phase adduct.
This pseudodimer is a concern for several reasons:
-
Signal Splitting: It diverts ion current away from your target analyte, the protonated molecule [M+H]+ (m/z 436.1), potentially reducing the sensitivity and raising the lower limit of quantitation (LLOQ) for your assay.
-
Quantitative Inaccuracy: If the formation of the pseudodimer is not consistent across standards, quality controls (QCs), and unknown samples, it can introduce significant variability and inaccuracy into the results.
-
Potential for Interference: While less common, highly stable non-covalent dimers can sometimes be mistaken for other metabolites or interfering species if not properly identified[1][2].
Q2: What are "matrix effects" in the context of Rivaroxaban bioanalysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine)[3]. In the LC-MS/MS analysis of Rivaroxaban, which is typically performed in positive electrospray ionization (+ESI) mode, the most common matrix effect is ion suppression [4]. This phenomenon leads to a loss of analyte signal, poor assay reproducibility, and compromised sensitivity[3][4].
Q3: What are the primary causes of matrix effects for Rivaroxaban?
A: The main culprits are endogenous phospholipids from cell membranes, which are highly abundant in plasma samples[2][4]. These molecules have two key properties that make them problematic:
-
Chromatographic Behavior: Many phospholipids have moderate hydrophobicity, causing them to elute in the same reversed-phase chromatography window as Rivaroxaban.
-
High Ionization Efficiency: They ionize readily in +ESI mode and can saturate the ion source, outcompeting Rivaroxaban for ionization and suppressing its signal[4][5].
Other matrix components like salts and proteins can also contribute, but phospholipids are the most significant challenge[3].
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve specific issues you may encounter during method development and sample analysis.
Problem 1: Low Signal Intensity or Inability to Reach LLOQ
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Severe Ion Suppression | Perform a post-column infusion experiment. Infuse a standard solution of Rivaroxaban post-column while injecting an extracted blank matrix sample. A significant dip in the Rivaroxaban signal at its expected retention time confirms ion suppression[6]. | 1. Improve Sample Preparation: Move from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE). Mixed-mode or phospholipid removal SPE cartridges/plates are highly effective[7][8].2. Optimize Chromatography: Modify your LC gradient to better separate Rivaroxaban from the "phospholipid elution zone." A slightly longer gradient or a different stationary phase can achieve this. |
| Pseudodimer Formation | Examine the full-scan mass spectrum of a high-concentration standard. Look for an ion at m/z 871.2 (the [2M+H]+ for Rivaroxaban, C44H41ClN8O10S2). If this ion is abundant, it is diverting signal from your target m/z 436.1. | 1. Reduce Analyte Concentration: Dilute the sample. Dimer formation is often concentration-dependent[9].2. Optimize Ion Source Conditions: Decrease the ion transfer tube temperature or increase the sheath/auxiliary gas flow to disrupt the formation of non-covalent clusters. Adjusting source voltages can also help[1]. |
| Suboptimal MS Parameters | Infuse a standard solution of Rivaroxaban directly into the mass spectrometer and optimize source and compound parameters (e.g., declustering potential, collision energy) to maximize the signal for the m/z 436.1 -> 145.0 transition[5][10]. | Re-optimize compound-dependent parameters using the instrument's tuning software. Ensure the source is clean and calibrated. |
Problem 2: High Variability in Results (%CV > 15%)
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Inconsistent Matrix Effects | Analyze the matrix factor (MF) for your assay. Compare the response of an analyte spiked into an extracted blank matrix from multiple sources (e.g., 6 different lots of plasma) to the response in a clean solvent. High variability in the MF indicates inconsistent matrix effects. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. Rivaroxaban-d4 is the ideal choice as it co-elutes and experiences the same degree of ion suppression as the unlabeled analyte[11].2. Enhance Sample Cleanup: Implement a more robust and reproducible sample preparation method (e.g., automated SPE) to remove interfering components more consistently[7]. |
| Poor Sample Preparation Recovery | Evaluate the extraction recovery of your method by comparing the peak area of an analyte spiked into a blank matrix before extraction to one spiked after extraction. Low or inconsistent recovery can lead to high variability. | Re-evaluate and optimize your sample preparation protocol. For LLE, test different organic solvents. For SPE, ensure the conditioning, loading, washing, and elution steps are optimized and performed consistently. |
| Carryover | Inject an extracted blank sample immediately after injecting your highest calibrator (ULOQ). The peak area in the blank should be less than 20% of the LLOQ area. | 1. Optimize Autosampler Wash: Use a stronger wash solvent (e.g., containing acetonitrile and isopropanol) and increase the wash volume and duration.2. Modify LC Method: A stronger organic mobile phase at the end of the gradient can help elute any residual analyte from the column. |
Workflow for Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix-related issues in your Rivaroxaban assay.
Caption: A decision-tree for troubleshooting matrix effects.
Part 3: Protocols and Methodologies
Adherence to validated protocols is critical for robust and reproducible results. The following sections provide detailed, field-tested methodologies grounded in regulatory expectations[12][13][14].
Protocol 1: Quantitative Evaluation of Matrix Factor
This protocol is essential for validating your method and is required by regulatory agencies like the FDA[13][14].
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.
Procedure:
-
Prepare Set 1 (Analyte in Solvent): Prepare a solution of Rivaroxaban and Rivaroxaban-d4 (IS) in the final reconstitution solvent at low and high QC concentrations.
-
Prepare Set 2 (Analyte in Extracted Matrix): a. Take blank biological matrix (e.g., human plasma) from at least 6 different sources. b. Perform the complete sample extraction procedure (e.g., SPE) on these blank samples. c. Spike the extracted, dried-down blank matrix with Rivaroxaban and IS to the same low and high QC concentrations as in Set 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: The matrix factor (MF) is calculated for each lot using the following formula: MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
Internal Standard Normalized MF: To demonstrate that the SIL-IS is compensating for variability, calculate the IS-normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across all lots should not exceed 15%.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a more effective cleanup than simple protein precipitation, significantly reducing matrix effects.
Objective: To extract Rivaroxaban from plasma while removing proteins and phospholipids.
Materials:
-
Mixed-mode polymeric SPE cartridges or plates (e.g., Oasis MAX or MCX, depending on mobile phase pH strategy).
-
Human plasma sample containing Rivaroxaban.
-
Rivaroxaban-d4 internal standard spiking solution.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the IS working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex.
-
Conditioning: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water. Do not allow the wells to dry.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing: a. Wash 1: Add 500 µL of 5% methanol in water to remove salts and polar interferences. b. Wash 2: Add 500 µL of an appropriate solvent (e.g., 40% methanol) to remove phospholipids. This step may require optimization.
-
Elution: Elute Rivaroxaban and the IS with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mechanism of Ion Suppression Diagram
This diagram illustrates how phospholipids interfere with the ionization of Rivaroxaban in the ESI source.
Caption: How phospholipids suppress Rivaroxaban's signal.
References
-
Pan, H., Gu, J., & Liu, G. (2008). A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations. Rapid Communications in Mass Spectrometry, 22(22), 3555-60. Available at: [Link]
-
Xie, C., Zhong, D., & Chen, X. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(13), 1221-1224. Available at: [Link]
-
Chambers, E. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]
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Gong, Z., et al. (2022). Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring. Biomedical Chromatography, 36(4), e5306. Available at: [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Jiang, H., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 473-486. Available at: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Laha, A. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Gabelica, V., & De Pauw, E. (1995). Specific and nonspecific dimer formation in the electrospray ionization mass spectrometry of oligonucleotides. Journal of the American Society for Mass Spectrometry, 6(3), 159-164. Available at: [Link]
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Derogis, P. B. M., et al. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLoS ONE, 12(2), e0171272. Available at: [Link]
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de Oliveira, T. F., et al. (2021). Sensitive LC-MS/MS method for quantification of Rivaroxaban in plasma: application to pharmacokinetic studies. Biomedical Chromatography, 35(9), e5147. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Jain, M., & Wadhwa, N. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2(4), 257-263. Available at: [Link]
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de Oliveira, T. F., et al. (2021). Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 35(9), e5147. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 411(19), 4565-4575. Available at: [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
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Golebiewski, A., et al. (2022). Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. Molecules, 27(17), 5585. Available at: [Link]
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Liang, Y., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 7(12), 1473-1483. Available at: [Link]
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Derogis, P. B. M., et al. (2017). Figure: The matrix effect by infusion method The chromatogram shows in blue,... ResearchGate. Available at: [Link]
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Derogis, P. B. M., et al. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLoS ONE, 12(2), e0171272. Available at: [Link]
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ResearchGate. Different LC-MS/MS Methods for Rivaroxaban in Biological Matrices. Available at: [Link]
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Crevar, M., et al. (2022). Development and validation of liquid chromatography tandem mass spectrometry method for determination of rivaroxaban in plasma samples. Archives of Pharmacy, 72(3), 1-13. Available at: [Link]
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Navigating the Challenges of Rivaroxaban Pseudodimer in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Rivaroxaban and its impurities. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of Rivaroxaban Pseudodimer (also known as Rivaroxaban EP Impurity J or Rivaroxaban Related Compound J) in solution. This resource is structured to address the specific challenges you may encounter during your experimental work, moving beyond simple protocols to explain the "why" behind the "how."
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of Rivaroxaban Pseudodimer.
Q1: What is Rivaroxaban Pseudodimer and why is it a concern?
A1: Rivaroxaban Pseudodimer is a known process-related and degradation impurity of Rivaroxaban.[1] Its presence in drug substance or product can impact purity, and potentially, safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) require the monitoring and control of such impurities.[2] Therefore, understanding its stability is critical for accurate analytical quantification and for developing robust formulations.
Q2: What are the primary challenges when working with Rivaroxaban Pseudodimer in solution?
A2: The most significant challenge is its low solubility. Like the parent drug, Rivaroxaban, the pseudodimer is practically insoluble in water and has limited solubility in common organic solvents.[3][4] This can lead to difficulties in preparing stock and working standard solutions, potentially causing inaccurate quantification and issues with chromatographic performance.
Q3: What is the recommended solvent for dissolving Rivaroxaban Pseudodimer?
A3: While there is no single universal solvent, a mixture of an organic solvent and an aqueous buffer or water is typically required. For Rivaroxaban, a mixture of acetonitrile (ACN) and water (e.g., 70:30 v/v) has been shown to be effective.[5] For the analysis of Rivaroxaban and its impurities, including the pseudodimer, a diluent composed of acetonitrile and a buffer (such as a phosphate buffer) is often used. It is recommended to start with a high proportion of organic solvent and to use sonication to aid dissolution.[5]
Q4: How should I store solutions of Rivaroxaban Pseudodimer?
A4: Based on stability studies of solutions containing Rivaroxaban and its impurities, it is recommended to store solutions at 2-8°C.[6] Some studies have shown that such solutions can be stable for up to 72 hours. However, for quantitative analysis, it is always best practice to prepare fresh solutions daily or to validate the stability of your specific solution over your intended period of use. The solid form of Rivaroxaban Pseudodimer should be stored in a refrigerator at 2-8°C.[1]
Section 2: Troubleshooting Guide for Analytical Experiments
This guide provides a question-and-answer format to troubleshoot specific issues you might encounter during the analysis of Rivaroxaban Pseudodimer.
Issue 1: Inconsistent or non-reproducible chromatographic peak areas for the pseudodimer.
Q: My peak areas for the Rivaroxaban Pseudodimer standard are fluctuating between injections. What could be the cause?
A: The most likely culprit is poor solubility and potential precipitation of the analyte in your sample vial.
-
Causality: Due to its low solubility, the pseudodimer may not be fully dissolved or may precipitate out of solution over time, especially if the temperature of the autosampler is lower than the temperature at which the solution was prepared. One study noted that Rivaroxaban itself can precipitate in a cooled autosampler when dissolved in 100% acetonitrile.[7]
-
Troubleshooting Steps:
-
Re-evaluate your diluent: If you are using a high percentage of aqueous solvent, try increasing the proportion of organic solvent (e.g., acetonitrile or methanol). A diluent of 40:60 (v/v) acetonitrile:buffer has been used successfully for impurity analysis.[8]
-
Incorporate sonication: When preparing your stock and working solutions, use a sonicator to ensure complete dissolution.[5]
-
Visual inspection: Before placing vials in the autosampler, visually inspect them for any precipitate. If any is observed, gently warm the vial and sonicate again.
-
Prepare fresh solutions: For critical quantitative work, it is advisable to prepare fresh solutions daily to minimize the impact of any potential instability.
-
Issue 2: The appearance of new, unexpected peaks in my chromatogram over time.
Q: I'm analyzing a solution of Rivaroxaban Pseudodimer, and I'm seeing new, smaller peaks appearing in later injections that were not present initially. What is happening?
A: This could be an indication that the pseudodimer itself is degrading in your solution.
-
Causality: While specific degradation pathways for the pseudodimer are not extensively documented in publicly available literature, like its parent compound, it may be susceptible to hydrolysis or other degradation mechanisms depending on the solution's pH, temperature, and exposure to light. Rivaroxaban is known to degrade under acidic, basic, and oxidative conditions.[9]
-
Troubleshooting Steps:
-
Control the pH of your solution: If you are using an unbuffered diluent, consider using a buffer at a pH where Rivaroxaban and its impurities are known to be more stable. A pH of 2.9 has been used in a stability-indicating method for Rivaroxaban.[9]
-
Protect from light: Use amber vials or protect your samples from light, as photolytic degradation is a potential pathway for many pharmaceutical compounds.
-
Maintain controlled temperature: Store your solutions at a consistent, cool temperature (2-8°C) when not in use.[6]
-
Conduct a solution stability study: To confirm degradation, prepare a fresh solution and analyze it at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) under your typical storage and analytical conditions. This will help you determine the window of stability for your solutions.
-
Issue 3: Poor peak shape (tailing or broadening) for the Rivaroxaban Pseudodimer peak.
Q: The chromatographic peak for the pseudodimer is showing significant tailing. How can I improve it?
A: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The chemical structure of the pseudodimer may have functional groups that can interact with residual silanols on the C18 stationary phase, leading to peak tailing. The pH of the mobile phase can also play a crucial role in controlling the ionization state of the analyte and minimizing these secondary interactions.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: A low pH (e.g., 2.2-2.9) can suppress the ionization of silanol groups on the column, reducing peak tailing.[9]
-
Use a suitable buffer: Incorporate a buffer, such as potassium phosphate, into your mobile phase to maintain a consistent pH.[9]
-
Consider a different column: If peak shape issues persist, try a column with a different C18 chemistry or a column specifically designed for the analysis of basic compounds.
-
Optimize the gradient: If using a gradient method, ensure that the elution gradient is not too steep, as this can sometimes lead to peak broadening.
-
Section 3: Experimental Protocols and Data
Protocol 1: Preparation of Rivaroxaban Pseudodimer Stock Solution
This protocol provides a starting point for preparing a stock solution of Rivaroxaban Pseudodimer.
-
Accurately weigh a suitable amount of Rivaroxaban Pseudodimer reference standard.
-
Transfer the standard to a volumetric flask.
-
Add a diluent consisting of acetonitrile and water (or a suitable buffer) in a ratio of approximately 70:30 (v/v).
-
Sonicate the solution for at least 15-20 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature before diluting to the final volume with the diluent.
-
Visually inspect the solution to ensure there is no particulate matter.
Table 1: Example HPLC Method for the Analysis of Rivaroxaban and its Impurities (including Pseudodimer)
| Parameter | Condition | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [9] |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic, pH 2.9 | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Gradient | Isocratic: 30% Mobile Phase B | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | Ambient | [9] |
| Detection Wavelength | 249 nm | [9] |
| Injection Volume | 15 µL | [9] |
This is an example method and may require optimization for your specific instrumentation and analytical goals.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Peak Areas
Caption: Troubleshooting inconsistent peak areas.
Diagram 2: Factors Influencing Rivaroxaban Pseudodimer Stability in Solution
Caption: Factors affecting pseudodimer stability.
References
- Chemicea Pharmaceutical. (2024). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines. Chemicea.
- USP-NF. (2023, September 29). Rivaroxaban Tablets.
- Srinivasrao V, Girase YN, DiptiSoni. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem 4(1):1-6.
- Chemos GmbH&Co.KG. (2022, September 29).
- MedChemExpress. (2025, October 18). Rivaroxaban impurity 68-SDS.
- Bhupatiraju, R. V., et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LC-MS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVARoxaban. Rasayan Journal of Chemistry, 15(4), 2373-2381.
- Al-Shalal, L. A., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). Molecules, 29(8), 1845.
- IOSR Journal. (2025, December 17).
- SynThink Research Chemicals. (n.d.).
- SynThink Research Chemicals. (n.d.). Rivaroxaban Impurities.
- PubChem. (n.d.). Rivaroxaban.
- Kasad, P. A. (2013). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. International Journal of PharmTech Research, 5(3), 1255-1263.
- Zhang, J., et al. (2017). Solubility Measurement and Simulation of Rivaroxaban (Form I) in Solvent Mixtures from 273.15 to 323.15 K.
- Frontiers in Chemistry. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights.
- Cayman Chemical. (2022, November 14).
- Yadav, M., et al. (2017). development and validation of bioanalytical method for estimation of rivaroxaban using hplc-pda. Journal of Drug Delivery and Therapeutics, 7(7), 123-125.
- Reddy, B., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS.
- YMER. (2022).
- ResearchGate. (n.d.). HPLC analysis results showing (a)
- Phenomenex. (n.d.). Separation of Rivaroxaban and its Chiral Impurities per USP Monograph.
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
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- 8. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
Optimizing gradient elution for Rivaroxaban impurity profiling
Technical Support Center: Rivaroxaban Impurity Profiling
A Senior Application Scientist's Guide to Optimizing Gradient Elution
Welcome to the technical support center. As a Senior Application Scientist, I understand that developing a robust and reliable impurity profiling method is critical for ensuring drug safety and efficacy. Rivaroxaban, with its complex structure and potential for various process-related and degradation impurities, presents unique analytical challenges.[1] Gradient elution HPLC is the technique of choice for resolving these complex mixtures, but its optimization can be intricate.[2]
This guide is designed to move beyond simple protocols. It provides a structured, question-and-answer-based resource to address the specific issues you may encounter. We will delve into the causality behind chromatographic phenomena and provide logical, field-proven troubleshooting strategies to empower you to develop and optimize your methods with confidence and scientific integrity.
Frequently Asked Questions (FAQs): Building a Robust Method
This section addresses foundational questions about establishing a gradient elution method for Rivaroxaban impurity analysis.
Q1: Why is gradient elution generally preferred over an isocratic method for Rivaroxaban impurity profiling?
Gradient elution is fundamentally better suited for analyzing samples containing compounds with a wide range of polarities, which is typical for impurity profiles.[2]
-
Causality: An isocratic method uses a constant mobile phase composition. This can lead to a situation where early-eluting, more polar impurities are poorly retained and unresolved from the void volume, while late-eluting, non-polar impurities are strongly retained, resulting in excessively broad peaks and long analysis times.[2][3] Several published isocratic methods for Rivaroxaban report very early retention times (around 3.5 minutes), which can hinder the detection of degradants and impurities.[3][4]
-
Gradient Advantage: A gradient method starts with a weak mobile phase (less organic content) to resolve early-eluting compounds and gradually increases the mobile phase strength (more organic content). This systematically elutes compounds of increasing hydrophobicity as sharper, more symmetrical peaks in a shorter overall run time, significantly improving resolution and sensitivity across the entire impurity profile.[2][5]
Q2: I am developing a new method. What is a scientifically sound starting point for a gradient scouting run for Rivaroxaban?
A systematic approach begins with selecting a robust column and a universal mobile phase system, followed by a broad "scouting" gradient to map the impurity profile.
-
Column Selection: A high-purity, end-capped C18 column is the most common and effective choice. Dimensions like 150 mm x 4.6 mm with 3.5 or 5 µm particles provide a good balance of efficiency and backpressure.[3][6][7] The United States Pharmacopeia (USP) monograph also specifies a C18 (L1) column.[8]
-
Mobile Phase Selection:
-
Aqueous (A): A buffered aqueous solution is critical for controlling peak shape. An acidic pH is often optimal.[9] A common starting point is 10-25 mM potassium phosphate or ammonium formate buffer adjusted to a pH between 2.8 and 3.1 with phosphoric or formic acid.[3][7][10] This low pH ensures that acidic silanols on the column packing are protonated, minimizing undesirable secondary interactions that cause peak tailing.[11]
-
Organic (B): Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[3][7]
-
-
Detector Wavelength: Rivaroxaban has a UV maximum at approximately 249-254 nm, which is typically used for detection.[7][12][13]
A recommended starting protocol is summarized in the table below.
| Parameter | Recommended Starting Condition | Rationale & References |
| Column | C18, 150 x 4.6 mm, 3.5 µm (or 5 µm) | Standard for reversed-phase; good balance of efficiency and pressure.[3][6][8] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 2.9 (w/ Phosphoric Acid) | Low pH minimizes silanol interactions, improving peak shape for basic compounds.[3][7][9] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Good UV transparency and elution strength for Rivaroxaban and its impurities.[3][7] |
| Scouting Gradient | 5% to 95% B over 20-30 minutes | A wide gradient range ensures elution of all potential impurities.[10] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard for 4.6 mm ID columns.[3][6][12] |
| Column Temp. | 30 - 45 °C | Elevated temperature can improve efficiency and reduce viscosity.[6][13] |
| Detection | UV at 250 nm or 254 nm | Corresponds to the UV absorbance maximum of Rivaroxaban.[7][12] |
| Injection Vol. | 10 - 15 µL | A typical volume; must be optimized to avoid column overload.[3][7] |
Q3: How critical is mobile phase pH, and how do I select the optimal value?
Mobile phase pH is one of the most critical parameters for achieving selectivity and good peak shape for ionizable compounds like Rivaroxaban.[14]
-
Mechanism of Action: The pH of the mobile phase dictates the ionization state of both the analyte and any residual silanol groups on the silica-based stationary phase. For Rivaroxaban, maintaining a consistent, acidic pH (e.g., pH 2.9) suppresses the ionization of silanol groups, preventing strong, undesirable ionic interactions that lead to severe peak tailing.[9][11] Studies have confirmed that pH 2.9 provides optimal chromatographic performance for Rivaroxaban, minimizing these secondary interactions.[9]
-
Optimization Protocol:
-
Determine Analyte pKa: Identify the pKa values of Rivaroxaban and its key impurities.
-
Select Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[14] For a target pH of 2.9, a phosphate buffer is an excellent choice.[3][7]
-
Experimental Verification: Analyze your sample using mobile phases buffered at different pH values (e.g., pH 2.7, 2.9, 3.1).[3][7] Observe the changes in retention time, selectivity (relative peak spacing), and peak shape. The optimal pH will provide the best resolution and peak symmetry.
-
Troubleshooting Guides: From Problem to Solution
This section provides systematic approaches to resolving common issues encountered during method development and routine analysis.
Problem Area 1: Poor Peak Shape
Q: My main Rivaroxaban peak and several impurity peaks are tailing significantly. What are the potential causes and how can I systematically troubleshoot this?
Peak tailing is a common issue that compromises resolution and integration accuracy. It typically points to either undesirable secondary chemical interactions or physical problems in the HPLC system.[15]
Systematic Troubleshooting Protocol:
-
Rule Out Extracolumn Volume:
-
Investigate Chemical Interactions (Most Common Cause):
-
Cause A: Secondary Silanol Interactions: Basic compounds can interact ionically with deprotonated residual silanols on the C18 column surface.
-
Diagnosis: This is highly likely if basic impurities or Rivaroxaban itself are tailing.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH < 3.0) to keep silanols protonated.[11] Adding a small amount of an amine modifier can also sometimes help, but pH control is the primary tool.
-
-
Cause B: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
-
Check for Column Contamination or Degradation:
-
Action: If the problem persists and is new to a previously working method, a blocked column frit or contaminated packing may be the issue.[15] First, try reversing the column (check manufacturer's instructions) and flushing it with a strong solvent like 100% acetonitrile to waste.[15]
-
Rationale: Particulates from the sample or mobile phase can block the inlet frit, distorting the flow path.[15] Strongly retained compounds can accumulate at the column head, creating active sites.
-
Final Step: If flushing does not work, the column may be irreversibly damaged and require replacement. Using a guard column is a crucial preventative measure.[16]
-
Problem Area 2: Poor Resolution
Q: I have a critical pair of impurities that are co-eluting or have a resolution (Rs) less than 1.5. How can I improve their separation?
Improving the resolution between a critical pair requires adjusting parameters that influence chromatographic selectivity (α) and efficiency (N).
Strategy 1: Modify the Gradient Slope (Steepness)
-
Action: Make the gradient shallower (i.e., increase the gradient time) around the time the critical pair elutes. For example, if the peaks elute at 40% B, you could change a linear 5-95% B gradient over 20 minutes to a multi-step gradient that goes from 35-45% B over 10 minutes.
-
Rationale: A shallower gradient increases the effective retention factor (k*) and allows more time for the two compounds to interact with the stationary phase, which often improves resolution.[2][10] This is the most powerful first step in gradient optimization.
Strategy 2: Adjust Mobile Phase Parameters
-
Action 1 (pH): If the impurities are ionizable, a small change in mobile phase pH (e.g., ±0.2 units) can dramatically alter their relative retention and improve selectivity.[14]
-
Action 2 (Organic Solvent): Replace acetonitrile with methanol (or use a ternary mixture).
-
Rationale: Different organic solvents alter the mobile phase-analyte interactions, which can significantly change selectivity. Methanol, for example, is a hydrogen-bond donor, unlike acetonitrile, which can change the elution order of compounds capable of hydrogen bonding.
Strategy 3: Change the Stationary Phase
-
Action: If the above steps fail, the column chemistry may not be suitable. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
Rationale: These stationary phases offer different interaction mechanisms (e.g., π-π interactions for a Phenyl phase) compared to a standard C18, which can provide the necessary selectivity to resolve the critical pair.[2]
Problem Area 3: Retention Time Instability
Q: My retention times are drifting to shorter times with each injection. What is the cause?
This is a classic symptom of inadequate column re-equilibration between gradient runs.
-
Mechanism: At the end of a gradient, the column is saturated with a high concentration of the organic solvent (e.g., 95% acetonitrile). Before the next injection, the column must be fully returned to the initial mobile phase conditions (e.g., 5% acetonitrile). If the equilibration time is too short, the column is still more "organic" than it should be at the start of the next run. This weaker retention environment causes all analytes to elute earlier.[10][16]
-
Solution: The re-equilibration step must be sufficiently long. A common rule of thumb is to re-equilibrate for a duration equivalent to 10 column volumes. For a 150 x 4.6 mm column (volume ≈ 1.5 mL) at a flow rate of 1.0 mL/min, this would mean a re-equilibration time of at least 15 minutes.[10] The USP monograph for Rivaroxaban organic impurities recommends at least 7 minutes of equilibration.[8] Always verify that a longer equilibration time solves the drift. Dwell volume differences between HPLC systems can also impact retention times when transferring a gradient method.[10][18]
References
-
Mestareehi, A., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. [Link]
-
Mastelf Technologies. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
Mestareehi, A., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry. [Link]
-
Mestareehi, A., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. PMC - NIH. [Link]
-
Girase, Y. N., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Arous, B., et al. (2018). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. Pharmaceutical Chemistry Journal. [Link]
-
Çelebier, M., et al. (2016). RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Mestareehi, A., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. [Link]
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HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
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MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
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Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. Cosmosil. [Link]
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SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. SynThink. [Link]
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Patel, P., et al. (2021). Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. Research Journal of Pharmacy and Technology. [Link]
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Girase, Y. N., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Semantic Scholar. [Link]
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Mastelf Technologies. (2025). How to Optimize HPLC Method with pH and Buffer Selection. Mastelf. [Link]
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Reddy, B. P., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. [Link]
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Regalado, E. L. (2017). The Secrets of Successful Gradient Elution. LCGC International. [Link]
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Welch Materials, Inc. (n.d.). Gradient Optimization in HPLC. Welch Materials. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Phenomenex. (n.d.). Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]
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Antos, D., & Seidel-Morgenstern, A. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate. [Link]
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U.S. Pharmacopeia. (n.d.). USP NF Rivaroxaban. Scribd. [Link]
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Reducing ion suppression for Rivaroxaban Pseudodimer in mass spectrometry
A Senior Application Scientist's Guide to Mitigating Ion Suppression for the Rivaroxaban Pseudodimer in Mass Spectrometry
Welcome to the technical support center for advanced bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of Rivaroxaban and encountering challenges with ion suppression, particularly related to adducts and pseudodimer formation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding ion suppression and Rivaroxaban analysis.
Q1: What exactly is ion suppression in the context of my LC-MS/MS analysis?
A: Ion suppression is a matrix effect that artificially lowers the signal intensity of your target analyte, in this case, Rivaroxaban.[1] It occurs when co-eluting compounds from your sample matrix (e.g., salts, phospholipids, metabolites from plasma) compete with Rivaroxaban for ionization efficiency in the mass spectrometer's source.[1][2] This competition means fewer Rivaroxaban ions are formed and detected, leading to inaccurate and imprecise quantification, often underestimating the true concentration.[1]
Q2: I've observed an ion at [2M+Na]⁺. What is the "Rivaroxaban Pseudodimer," and how does it form?
A: The term "pseudodimer" in electrospray ionization (ESI) mass spectrometry typically refers to non-covalently bound species, such as adducts. In the case of Rivaroxaban, you are likely observing a sodium adduct of a Rivaroxaban dimer, [2M+Na]⁺, or more commonly, single-molecule adducts like [M+Na]⁺ or [M+K]⁺.
These forms arise within the ESI source. As the solvent droplets evaporate, the concentration of the analyte and any inorganic ions (like sodium and potassium from buffers or the biological matrix) increases dramatically.[3] This proximity facilitates the formation of these charged adducts. The specific adducts you see, and their intensity, are heavily influenced by the mobile phase composition and the cleanliness of your sample.[3][4]
Q3: How do these adducts and pseudodimers affect my quantification and contribute to ion suppression?
A: The formation of multiple adduct species can be detrimental to your analysis for two main reasons:
-
Signal Dilution: The total ion current for Rivaroxaban is split among multiple species ([M+H]⁺, [M+Na]⁺, [2M+Na]⁺, etc.). If you are only monitoring the primary protonated molecule ([M+H]⁺), the formation of other adducts effectively reduces your signal intensity and, therefore, your sensitivity.
-
Variable Ionization: The efficiency of adduct formation can vary significantly from one sample to the next depending on the concentration of inorganic ions in the matrix.[3] This variability introduces imprecision and inaccuracy into your results, as the ratio of [M+H]⁺ to [M+Na]⁺ is not constant. This is a subtle but significant form of ion suppression, where the matrix dictates the ionization pathway.
Q4: Why is using a stable isotope-labeled internal standard (SIL-IS) like Rivaroxaban-d4 so critical?
A: A SIL-IS, such as Rivaroxaban-d4, is the gold standard for mitigating matrix effects, including ion suppression.[1] Because the SIL-IS is chemically almost identical to Rivaroxaban, it has the same chromatographic retention time and experiences the exact same degree of ion suppression and variable adduct formation.[1] By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to accurate and precise quantification even in the presence of matrix effects.[1][5] Using a different compound that does not co-elute perfectly can lead to biased results.[1]
Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step guidance to systematically identify and resolve ion suppression issues in your Rivaroxaban assay.
Guide 1: Optimizing Sample Preparation to Reduce Matrix Load
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample ever reaches the LC-MS/MS system.[2]
Caption: Workflow for selecting and validating a sample preparation method.
This is a rapid method, often used for its simplicity.[6][7]
-
Aliquot Sample: To 100 µL of plasma sample, add 10 µL of working internal standard solution (e.g., Rivaroxaban-d4 in methanol).
-
Precipitate: Add 400 µL of cold methanol (or acetonitrile).[7]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[6][7]
-
Transfer & Inject: Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[6][7]
-
Expert Insight: While fast, PPT is the least effective at removing phospholipids and salts, which are major contributors to ion suppression. If suppression persists, a more rigorous technique is required.
-
LLE provides a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.
-
Aliquot & Buffer: To 100 µL of plasma sample with internal standard, add 100 µL of a buffer solution (e.g., 100 mM ammonium acetate, pH 5.0) to control the ionization state of Rivaroxaban.
-
Add Extraction Solvent: Add 800 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extract: Vortex for 5 minutes, then centrifuge for 5 minutes to separate the aqueous and organic layers.
-
Isolate & Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase for analysis.[1]
-
Expert Insight: LLE is excellent for removing non-polar interferences like phospholipids. The choice of solvent is critical and should be optimized for Rivaroxaban recovery.
-
| Technique | Relative Cleanliness | Key Interferences Removed | Throughput | Relative Cost |
| Protein Precipitation (PPT) | Low | Proteins | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Phospholipids, some salts | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Phospholipids, salts, specific metabolites | Low | High |
Guide 2: Optimizing Chromatographic & Mass Spectrometry Conditions
Strategic adjustments to your LC and MS parameters can separate Rivaroxaban from interfering compounds and control the formation of adducts.
Caption: Co-eluting matrix components compete with the analyte for ionization.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For Rivaroxaban on a C18 column, a pH of ~2.9 using formic or phosphoric acid is often optimal.[8]
-
Causality: A low pH protonates residual silanol groups on the silica support, minimizing secondary ionic interactions that can cause peak tailing.[8] This ensures a sharp, symmetrical peak, which improves separation from early-eluting interferences.
-
-
Control Adduct Formation: To favor the protonated molecule [M+H]⁺ and minimize sodium [M+Na]⁺ adducts, use a mobile phase additive like ammonium formate or ammonium acetate (5-10 mM).[4]
-
Causality: Ammonium ions (NH₄⁺) have a higher gas-phase proton affinity than sodium. In the ESI source, they act as proton donors, promoting the formation of [M+H]⁺ over sodium adducts, thereby consolidating the analyte signal into a single, more intense ion.
-
-
Chromatographic Gradient: Optimize the gradient elution to ensure sufficient separation between Rivaroxaban and the region where phospholipids typically elute (often mid-gradient). A shallow, extended gradient can resolve closely eluting interferences.
-
MS Source Parameters: Methodically optimize ESI source parameters (e.g., spray voltage, gas temperatures, nebulizer gas flow). A lower source temperature can sometimes reduce in-source fragmentation or unwanted reactions.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50-100 mm, <3.5 µm | Provides good hydrophobic retention for Rivaroxaban.[9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate | Acid provides good peak shape; ammonium formate minimizes sodium adducts.[4][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic phases for reversed-phase chromatography.[9] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Ionization Mode | ESI Positive | Rivaroxaban contains basic nitrogens that readily protonate.[5] |
| MRM Transition | Q1: 436.2 -> Q3: 144.8 | Precursor ion [M+H]⁺ and a stable, characteristic product ion.[5] |
| IS MRM Transition | Q1: 440.2 -> Q3: 144.7 | For Rivaroxaban-d4, reflecting the mass shift.[5] |
References
- Technical Support Center: Overcoming Ion Suppression with Decarbonyl Rivaroxaban-d4. (2025). Benchchem.
-
Derogis PBM, Sanches LR, de Aranda VF, et al. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLOS One. [Link]
-
Derogis PBM, Sanches LR, de Aranda VF, et al. (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PubMed Central. [Link]
-
Jahangir, A., et al. (2024). Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. PubMed Central. [Link]
-
Sensitive LC-MS/MS method for quantification of Rivaroxaban in plasma: application to pharmacokinetic studies. (2025). ResearchGate. [Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025). SpringerLink. [Link]
-
Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure. (2018). Oriental Journal of Chemistry. [Link]
- A Comparative Guide to the Detection of Rivaroxaban and Its Metabolites: Established Techniques vs. Novel Approaches. (2025). Benchchem.
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. (2024). Frontiers in Chemistry. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Extracted ion chromatograms for rivaroxaban (m/z 145.1) in a... (n.d.). ResearchGate. [Link]
-
Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. (2021). MDPI. [Link]
-
Mass spectrometry parameters for rivaroxaban monitoring. (n.d.). ResearchGate. [Link]
-
Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies. (2021). PubMed. [Link]
-
Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (2019). PubMed. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. (2019). ResearchGate. [Link]
-
UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. (2015). PubMed. [Link]
-
Measurement of the direct oral anticoagulants apixaban, dabigatran, edoxaban, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry. (2016). PubMed. [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). PubMed. [Link]
-
Chromatograms of Rivaroxaban with a different mobile phase... (n.d.). ResearchGate. [Link]
-
The MRM mass chromatograms of rivaroxaban and d4-rivaroxaban: a blank plasma. (n.d.). ResearchGate. [Link]
-
UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. (2015). PLOS One. [Link]
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- 10. researchgate.net [researchgate.net]
Welcome to the technical support center for analytical method development challenges involving Rivaroxaban. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common issues encountered during the development and validation of methods for Rivaroxaban and its related substances, providing practical, field-proven solutions in a direct question-and-answer format.
Section 1: Chromatographic Challenges (RP-HPLC/UPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for purity and stability testing of Rivaroxaban. However, its hydrophobic nature and the structural similarity to its impurities can present significant separation challenges.
Q1: I'm struggling to achieve baseline separation between Rivaroxaban and its process-related impurities. What is a systematic approach to optimize my gradient method?
A1: Achieving separation of structurally similar compounds requires a multi-faceted approach focusing on mobile phase pH, organic modifier selection, and gradient optimization. Rivaroxaban and its impurities have varying pKa values, making pH a critical parameter.
Causality: The retention of ionizable analytes in RP-HPLC is highly dependent on their charge state. Adjusting the mobile phase pH relative to the analyte's pKa alters its hydrophobicity and interaction with the C18 stationary phase. For Rivaroxaban, a slightly acidic pH is often optimal to ensure the silanol groups on the column are protonated, which minimizes undesirable secondary interactions that can lead to poor peak shape and resolution.[1]
Step-by-Step Protocol for Method Optimization:
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3] A column with a high theoretical plate count (>2000) is crucial for efficiency.[1]
-
Wavelength Selection: The maximum absorbance for Rivaroxaban is typically observed around 249-254 nm.[1][2][4][5] Use this wavelength for detection to ensure high sensitivity.
-
pH Screening: Prepare mobile phase buffers at different pH values (e.g., pH 2.9, 4.5, and 6.8). A common starting point is a phosphate or acetate buffer.[1][6] Perform initial gradient runs at each pH to observe the change in selectivity and retention times of Rivaroxaban and its impurities.
-
Organic Modifier Evaluation: Acetonitrile is the most common organic modifier for Rivaroxaban analysis.[2][5] However, methanol can offer different selectivity. If co-elution persists, try ternary mixtures (e.g., Acetonitrile/Methanol/Buffer).
-
Gradient Optimization: Once a suitable pH and organic modifier are chosen, fine-tune the gradient.
-
Initial Conditions: Start with a low percentage of organic modifier (e.g., 30-40%) to ensure all compounds are retained on the column.
-
Gradient Slope: A shallow gradient is key for separating closely eluting peaks. After an initial isocratic hold, slowly increase the organic phase concentration.
-
Final Hold: End with a high organic percentage wash (e.g., 90%) to elute any strongly retained compounds, followed by a re-equilibration step.
-
Q2: My Rivaroxaban peak is showing significant tailing. What are the common causes and how can I fix it?
A2: Peak tailing for a neutral compound like Rivaroxaban in RP-HPLC often points to secondary interactions with the stationary phase or issues with the sample solvent.
Causality: The primary cause of peak tailing is often interaction between the analyte and active silanol groups on the silica backbone of the stationary phase. While modern columns are end-capped to minimize this, some residual silanols always remain. At mid-range pH, these silanols can be ionized and interact with any polar functional groups on the analyte.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjusting the mobile phase pH to below 3.0 (e.g., using a phosphate buffer at pH 2.9) protonates the silanol groups (Si-OH), reducing their ability to interact with the analyte.[1]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving Rivaroxaban in a very strong solvent (like 100% acetonitrile) can cause the sample to travel through the column too quickly at the point of injection, leading to peak distortion. A mixture of acetonitrile and water is often a good choice.[7]
-
Reduce Analyte Concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Use a High-Quality Column: Consider using a column with advanced end-capping technology or a hybrid particle column, which are designed to minimize silanol interactions.
Q3: How do I perform a forced degradation study for Rivaroxaban to ensure my method is stability-indicating?
A3: A forced degradation study is essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, a key requirement of ICH guidelines.[8] Rivaroxaban is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][8][9]
Causality: Stress testing exposes the drug to conditions exceeding those of accelerated stability. The goal is to generate a modest amount of degradation (typically 10-30%) to prove the method's specificity without destroying the main peak.[10] The degradation pathways for Rivaroxaban often involve hydrolysis of the oxazolidinone and amide moieties.
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 0.5 N HCl at 80°C | 45 minutes | [11] |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 60 minutes | [11] |
| Oxidative | 3% H₂O₂ at 80°C | 2 hours | [9] |
| Thermal | Solid drug at 60°C | 4-8 hours | [10] |
| Photolytic | Expose to light as per ICH Q1B guidelines | - |
Protocol:
-
Sample Preparation: Prepare solutions of Rivaroxaban (e.g., 50 µg/mL) in the respective stress media. For thermal stress, the drug is typically exposed in solid form.[10][11]
-
Stress Application: Expose the samples to the conditions for the specified time.
-
Neutralization: After the exposure time, cool the samples to room temperature and neutralize the acidic and basic solutions.[11]
-
Dilution & Analysis: Dilute the stressed samples to the target concentration with your mobile phase diluent and analyze using your developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the Rivaroxaban peak and from each other.[12] Use a photodiode array (PDA) detector to check for peak purity.
Section 2: Mass Spectrometry (LC-MS/MS) Challenges
For bioanalytical studies or the identification of unknown impurities, LC-MS/MS is indispensable.
Q4: I am developing an LC-MS/MS method for Rivaroxaban in human plasma and see significant matrix effects. How can I mitigate this?
A4: Matrix effects, primarily ion suppression or enhancement, are a major challenge in bioanalysis. They are caused by co-eluting endogenous components from the plasma matrix (e.g., phospholipids, salts) that interfere with the ionization of the analyte in the MS source.
Causality: Phospholipids from plasma are notorious for causing ion suppression in electrospray ionization (ESI) mode. They tend to have low retention on standard C18 columns and can co-elute with the analyte, competing for ionization and reducing the analyte's signal.
Mitigation Strategies:
-
Sample Preparation is Key:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not remove phospholipids effectively.
-
Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract. A common approach for Rivaroxaban is to use an organic solvent to extract it from the plasma.[13]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interferences. A well-chosen SPE cartridge and protocol can selectively retain Rivaroxaban while washing away salts and phospholipids.[14]
-
-
Chromatographic Separation:
-
Increase Retention: Modify your HPLC method to increase the retention time of Rivaroxaban so it elutes later, away from the early-eluting phospholipids.
-
Use a Guard Column: A guard column can help trap some of the matrix components before they reach the analytical column.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a deuterated internal standard, such as Rivaroxaban-d4, is the most effective way to compensate for matrix effects.[15] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.
Section 3: Dissolution Testing Challenges
As a BCS Class II drug, Rivaroxaban's poor aqueous solubility makes developing a discriminating and robust dissolution method challenging.[6][16]
Q5: I cannot achieve sink conditions for my Rivaroxaban 20 mg tablets in standard buffers. How do I select an appropriate dissolution medium?
A5: Rivaroxaban's solubility is very low and largely pH-independent in the physiological range, making sink conditions (where the volume of dissolution medium is at least 3-10 times the saturation volume) difficult to achieve without additives.[6]
Causality: For poorly soluble drugs, the dissolution rate is the limiting step for absorption.[16] The dissolution medium must be able to solubilize the entire dose to accurately reflect the drug release characteristics. This often requires the use of surfactants.
Step-by-Step Protocol for Medium Selection:
-
Solubility Studies: First, confirm the solubility of Rivaroxaban in standard buffers (e.g., 0.1 N HCl, pH 4.5 acetate, pH 6.8 phosphate). You will likely find it is practically insoluble.[6]
-
Surfactant Screening: Evaluate the effect of adding a surfactant. Sodium lauryl sulfate (SLS) is the most commonly used and recommended surfactant for Rivaroxaban.[6][17]
-
Determine Surfactant Concentration:
-
Start with a pH 4.5 acetate buffer, which is a commonly reported medium.[17]
-
Test different concentrations of SLS (e.g., 0.2%, 0.4%) to find the minimum concentration required to achieve sink conditions for your highest tablet strength.[6] For a 10 mg tablet, 0.2% SLS may be sufficient, while a 20 mg tablet might require 0.4% SLS.[6][17]
-
-
Apparatus and Agitation Speed:
Optimized Dissolution Parameters (Example):
| Parameter | Recommended Condition | Rationale |
| Apparatus | USP 2 (Paddles) | Standard for tablets. |
| Medium | 900 mL of pH 4.5 Acetate Buffer + 0.4% SLS | Provides sink conditions for higher strengths.[6] |
| Agitation | 75 rpm | Provides good hydrodynamics and discriminatory power.[17] |
| Temperature | 37 ± 0.5 °C | Physiological temperature. |
Section 4: General FAQs
Q6: My method validation fails the robustness test when the mobile phase pH is slightly altered. What does this indicate?
A6: This is a classic sign that you are operating on a steep part of the pH/retention curve for your analyte or a critical impurity. A small change in pH is causing a significant change in the ionization state, and therefore, the retention time. To improve robustness, you should aim to work at a pH that is at least 1-1.5 pH units away from the pKa of your analytes. This places them in a fully ionized or fully non-ionized state, where small pH fluctuations will have a minimal impact on retention time.
Q7: What are the key parameters I need to validate for an impurity quantification method according to ICH Q2(R2) guidelines?
A7: For a quantitative impurity method, the key validation parameters according to the updated ICH Q2(R2) guidelines include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[18] Forced degradation studies are crucial here.
-
Linearity: Establish that the method's response is directly proportional to the concentration of the impurity over a specified range.[18][19]
-
Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[19][20]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery studies.[18]
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[12]
Ensuring these parameters are thoroughly evaluated is essential for creating a reliable method that meets regulatory expectations.[18][19][20][22]
References
-
Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies. PubMed. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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A VALIDATED LCMS/MS METHOD FOR ESTIMATION OF RIVAROXABAN IN HUMAN PLASMA. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]
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Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Rivaroxaban in Human Plasma. Taylor & Francis Online. Available at: [Link]
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Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure. Oriental Journal of Chemistry. Available at: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
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Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring. PubMed. Available at: [Link]
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Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. Research Journal of Pharmacy and Technology. Available at: [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. World Journal of Pharmaceutical Research. Available at: [Link]
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Summary of forced degradation studies of Rivaroxaban. ResearchGate. Available at: [Link]
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Validated Stability Indicating HPTLC Method Development for Rivaroxaban in Tablets. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
(PDF) Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. Available at: [Link]
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Stress study and estimation of a potent anticoagulant drug Rivaroxaban by using HPLC and UPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. Available at: [Link]
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Development of immediate‐release formulation with reliable absorption of rivaroxaban in various meal regimes. National Institutes of Health. Available at: [Link]
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Some comments on the solubility of rivaroxaban and its numerical analysis methods using various algorithms. Taylor & Francis Online. Available at: [Link]
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The development of an innovative method to improve the dissolution performance of rivaroxaban. PubMed. Available at: [Link]
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Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers. Available at: [Link]
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A Discriminatory Drug Dissolution Method for Estimation of Rivaroxaban from Rivaroxaban Tablets. Scholars Research Library. Available at: [Link]
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Design and Validation of Dissolution Profile of Rivaroxaban by Using RP-HPLC Method in Dosage Form. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
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Review on Characteristics and Analytical Methods of Rivaroxaban. PubMed. Available at: [Link]
-
Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach. MDPI. Available at: [Link]
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RP-HPLC method development and validation for estimation of “RIVAROXABAN” as API & dosage form. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. Springer. Available at: [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. Available at: [Link]
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Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Rivaroxaban Impurities
Welcome to the technical support center dedicated to the robust and sensitive detection of Rivaroxaban impurities. As drug safety and regulatory standards become increasingly stringent, the ability to identify and quantify impurities at trace levels is paramount. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, analytical scientists, and drug development professionals working with Rivaroxaban. Our approach is grounded in established scientific principles and regulatory expectations to ensure your methods are both sensitive and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of analytical methods for Rivaroxaban impurities. The answers are framed to explain the underlying scientific rationale for each recommendation.
Q1: Why is UHPLC-MS/MS the preferred technique over conventional HPLC-UV for detecting trace-level Rivaroxaban impurities?
A: While HPLC-UV is a workhorse for pharmaceutical analysis, its sensitivity is often insufficient for impurities present at or below the 0.05% to 0.1% reporting thresholds mandated by regulatory bodies like the ICH.[1] The primary advantages of UHPLC-MS/MS are its superior sensitivity and specificity.[2][]
-
Sensitivity: Mass spectrometry (MS) can detect analytes at picogram or even femtogram levels. This is achieved by monitoring a specific mass-to-charge ratio (m/z) of the impurity, which filters out background noise from the sample matrix and mobile phase.[]
-
Specificity: Tandem mass spectrometry (MS/MS) provides an additional layer of confirmation. It involves selecting a precursor ion (the molecular weight of the impurity) and fragmenting it to produce unique product ions. Monitoring this specific precursor-to-product ion transition (known as Multiple Reaction Monitoring or MRM) is highly selective and significantly reduces the likelihood of false positives from co-eluting compounds.[2][4] For Rivaroxaban, the precursor to product ion transition of m/z 436.00 > 144.87 is commonly used for quantification.[4]
Q2: What are the most critical factors in sample preparation to ensure maximum recovery of low-level impurities?
A: Sample preparation is arguably the most critical stage where trace analytes can be lost.[5] The goal is to completely dissolve the drug substance and its impurities while minimizing degradation and matrix effects.
-
Solvent Selection: The diluent must be strong enough to fully solubilize Rivaroxaban and its diverse impurities, which can range from starting materials to degradation products.[6] A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is common. The final sample solvent should ideally be of the same or weaker strength than the initial mobile phase to prevent peak distortion.[7]
-
Complete Dissolution: Incomplete dissolution is a primary cause of inaccurate and non-reproducible results.[5] Use of sonication or mechanical shaking is recommended, but it's crucial to ensure this process doesn't generate heat that could cause degradation.[5] For sustained-release formulations, a multi-step extraction may be necessary to break down the polymer matrix.[5]
-
Filtration: Always filter samples before injection to remove particulates that can clog the UHPLC system.[7] Use a filter material (e.g., PTFE, PVDF) that is compatible with your sample solvent and has been verified for low analyte binding.
Q3: How does mobile phase composition impact the sensitivity of LC-MS/MS analysis for Rivaroxaban impurities?
A: The mobile phase directly influences both chromatographic separation and ionization efficiency in the mass spectrometer source.[8]
-
pH and Ionization: Rivaroxaban and many of its impurities contain ionizable functional groups. For positive electrospray ionization (ESI+), which is typical for Rivaroxaban, adding a volatile acid like formic acid (0.1%) to the mobile phase promotes protonation, leading to a much stronger signal.[9][10]
-
Organic Modifier: Acetonitrile is often preferred over methanol in LC-MS applications as it generally provides lower backpressure and can lead to more efficient ionization for certain compounds.[11]
-
Solvent Purity: Always use LC-MS grade solvents.[8][12] Lower-grade solvents can contain non-volatile residues that contaminate the MS ion source, leading to signal suppression and increased background noise.[8][12]
Q4: What are the common degradation pathways for Rivaroxaban, and which impurities should I expect to see in forced degradation studies?
A: Forced degradation studies, as recommended by ICH guidelines, are essential to establish the intrinsic stability of Rivaroxaban.[13] Rivaroxaban is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[13][14][15]
-
Acidic and Basic Hydrolysis: Degradation is observed in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, often leading to hydrolysis of the amide and oxazolidinone rings.[13][14][16]
-
Oxidative Degradation: Exposure to agents like hydrogen peroxide (e.g., 3% H₂O₂) can also lead to the formation of specific degradation products.[15]
-
Thermal and Photolytic Stress: Rivaroxaban generally shows more stability under thermal and photolytic stress compared to hydrolytic and oxidative conditions.[13][15]
Commonly identified impurities include process-related impurities from synthesis and various degradants formed under stress conditions.[6][17] It is crucial to use reference standards for known impurities for accurate identification and quantification.
Troubleshooting Guide: Low Sensitivity for Rivaroxaban Impurities
This guide provides a systematic approach to diagnosing and resolving issues related to poor sensitivity in your LC-MS/MS analysis.
| Symptom | Potential Cause | Recommended Action & Rationale |
| High Baseline Noise | 1. Contaminated mobile phase or solvents.[12] 2. Dirty ion source or mass spectrometer optics.[7][18] 3. Column bleed from an aged or incompatible column.[11] | 1. Action: Prepare fresh mobile phases using LC-MS grade solvents and additives.[8][12] Rationale: High purity solvents minimize background ions and non-volatile contaminants that elevate the noise floor. 2. Action: Perform routine cleaning of the ion source components (e.g., capillary, lenses) as per the manufacturer's protocol.[12] Rationale: Contaminants from previous analyses build up and create a high chemical background. 3. Action: Flush the column with a strong solvent or replace it if it's near the end of its lifespan. Rationale: Column bleed introduces silica-related ions that increase noise. |
| Weak or No Signal for Impurity | 1. Suboptimal ionization parameters in the MS source.[7] 2. Ion suppression from matrix components.[7][8] 3. Incomplete sample dissolution or analyte loss during prep.[5] 4. Incorrect MRM transition selected. | 1. Action: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the target impurity.[18] Rationale: Each compound has unique optimal conditions for ionization; default parameters may not be sufficient. 2. Action: Improve sample cleanup using Solid-Phase Extraction (SPE) or dilute the sample further if sensitivity allows.[2][8] Rationale: Matrix effects occur when co-eluting compounds compete with the analyte for ionization, suppressing its signal. 3. Action: Re-evaluate the sample preparation procedure. Verify the solubility of the impurity in the chosen diluent and check filter compatibility.[5] Rationale: Trace impurities may not dissolve under the same conditions as the parent API or may adsorb to labware/filters. 4. Action: Verify the precursor and product ions for your specific impurity using a reference standard. Rationale: Using an incorrect mass transition will result in no signal being detected. |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | 1. Mismatch between sample solvent and mobile phase.[7] 2. Column overload. 3. Clogged or failing column/guard column.[7] | 1. Action: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[7] Rationale: Injecting a stronger solvent can cause the analyte band to spread improperly on the column head. 2. Action: Reduce the injection volume or sample concentration. Rationale: Overloading the column with the main Rivaroxaban peak can affect the chromatography of nearby eluting trace impurities. 3. Action: Replace the guard column. If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace it.[7] Rationale: Particulate buildup or column degradation leads to distorted flow paths and poor peak shapes. |
Visual Workflow for Troubleshooting Low Sensitivity
The following diagram outlines a logical decision-making process for troubleshooting low sensitivity issues.
Caption: Standard workflow for Rivaroxaban impurity analysis.
References
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. [Link]
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Rivaroxaban EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
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Summary of forced degradation studies of Rivaroxaban. ResearchGate. [Link]
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Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. RJPT. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. [Link]
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(PDF) Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. [Link]
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Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers. [Link]
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Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Acta Chromatographica. [Link]
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Validated Stability Indicating HPTLC Method Development for Rivaroxaban in Tablets. Indian Journal of Pharmaceutical Education and Research. [Link]
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. [Link]
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Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
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Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]
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Impurities of Rivaroxaban in Three Samples. ResearchGate. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. MDPI. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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(PDF) A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. [Link]
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. [Link]
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A validated high-throughput UHPLC-MS/MS assay for accurate determination of rivaroxaban in plasma sample. PubMed. [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
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Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
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SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry. [Link]
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Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]
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Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets. ResearchGate. [Link]
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Validation & Comparative
The Pursuit of Purity: A Comparative Guide to HPLC and UPLC for Rivaroxaban Impurity Analysis
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are non-negotiable. For a widely prescribed anticoagulant like rivaroxaban, ensuring its purity is paramount to patient safety and therapeutic efficacy. The analytical workhorse for this task has long been High-Performance Liquid Chromatography (HPLC). However, the evolution of separation science has introduced Ultra-Performance Liquid Chromatography (UPLC), a technology promising enhanced speed, resolution, and sensitivity.
This guide provides an in-depth, objective comparison of HPLC and UPLC for the critical application of rivaroxaban impurity analysis. We will delve into the fundamental principles differentiating these techniques, present comparative experimental data, and offer expert insights into the practical implications for researchers, scientists, and drug development professionals. Our discussion is grounded in established regulatory frameworks, ensuring that the methodologies are not only scientifically sound but also compliant with industry standards.
The Chromatographic Divide: Understanding the Leap from HPLC to UPLC
At its core, liquid chromatography separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent). The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the resulting operational pressures.
-
HPLC (High-Performance Liquid Chromatography) traditionally employs columns packed with particles of 3 to 5 micrometers (µm) in diameter and operates at pressures up to 6,000 psi. It is a robust, reliable, and well-established technique that forms the backbone of many pharmacopeial methods.
-
UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particles. This smaller particle size dramatically increases chromatographic efficiency, leading to sharper, narrower peaks and better resolution. To maintain optimal flow rates through these densely packed columns, UPLC systems must operate at much higher pressures, often up to 15,000 psi or more.
This fundamental shift from larger to smaller particles is the engine behind UPLC's performance gains, impacting analysis time, solvent consumption, and sensitivity.
Head-to-Head: Rivaroxaban Impurity Profiling
To illustrate the practical differences, we will compare a validated HPLC method with a UPLC method developed via technology transfer for the analysis of rivaroxaban and its stress-induced degradation products.[1] Rivaroxaban is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions, forming various impurities that must be resolved from the parent active pharmaceutical ingredient (API).[1][2][3]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of a traditional HPLC method versus a modern UPLC method for rivaroxaban impurity analysis.[1]
| Parameter | HPLC Method | UPLC Method | Key Advantage of UPLC |
| Analysis Time | ~15 minutes | ~3 minutes | 5x faster analysis , enabling significantly higher sample throughput. |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 1.7 µm | Smaller, more efficient column reduces solvent volume and run time. |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | 75% reduction in flow rate , leading to substantial solvent savings. |
| Injection Volume | 20 µL | 2 µL | Lower sample consumption; increased sensitivity due to narrower peaks. |
| Resolution | Baseline separation of known impurities. | Superior peak resolution and capacity due to higher efficiency. | Enhanced ability to separate closely eluting and unknown impurities. |
| Sensitivity | Standard detection limits. | Higher signal-to-noise ratio due to narrower peaks. | Improved Limits of Detection (LOD) and Quantification (LOQ). |
| Solvent Consumption | ~15 mL per run | ~0.75 mL per run | Over 90% reduction , lowering operational costs and environmental impact. |
The data clearly demonstrates UPLC's primary advantages: a dramatic reduction in analysis time and solvent consumption while improving chromatographic resolution and sensitivity. A five-fold increase in sample throughput can revolutionize laboratory workflow, accelerating stability studies, batch release testing, and process development.
The "Why" Behind the Data: A Mechanistic Explanation
The performance gains of UPLC are a direct consequence of chromatographic theory, specifically the principles described by the Van Deemter equation. This equation relates the height equivalent to a theoretical plate (HETP)—a measure of column efficiency—to the linear velocity of the mobile phase. Smaller particles (like the sub-2 µm particles in UPLC) lead to a more efficient packing, minimizing the diffusion paths for analytes and resulting in a smaller HETP. This heightened efficiency allows for the use of shorter columns and higher flow rates without a significant loss of resolution, directly translating to faster analysis times.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Rivaroxaban EP Impurity J
In the landscape of pharmaceutical quality control, the robust quantification of impurities is paramount to ensuring drug safety and efficacy. Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant.[1][2] Its synthesis and degradation can result in the formation of various impurities, among which Rivaroxaban EP Impurity J presents a unique analytical challenge due to its dimeric structure.[1][3][4] This guide provides a comprehensive framework for the cross-validation of two distinct chromatographic methods—a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method—for the accurate quantification of Rivaroxaban EP Impurity J.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5]
The Significance of Rivaroxaban EP Impurity J
Rivaroxaban EP Impurity J, also known as Rivaroxaban USP Related Compound J or Rivaroxaban Open-Ring Dimer, is a critical process-related impurity.[1][2][6] Its molecular formula is C₃₈H₃₆Cl₂N₆O₁₀S₂, with a molecular weight of 871.76 g/mol .[3][4] Being a dimer, its physicochemical properties, such as solubility and chromatographic behavior, can differ significantly from the active pharmaceutical ingredient (API), necessitating highly specific and sensitive analytical methods for its control.
Experimental Design: A Cross-Validation Framework
Cross-validation serves to verify that a validated analytical method produces consistent, reliable, and accurate results under varied conditions, such as in different laboratories or when comparing two different methodologies.[5][7] This is a critical step to ensure the interchangeability of methods, which might be necessary for technology transfer, routine use in different QC labs, or for method modernization (e.g., migrating from HPLC to UHPLC to improve throughput).
The following workflow outlines the cross-validation process between a legacy HPLC method and a newer UHPLC method for the quantification of Rivaroxaban EP Impurity J.
Caption: Workflow for cross-validating HPLC and UHPLC methods.
Comparative Analysis of Chromatographic Methods
The choice between HPLC and UHPLC often involves a trade-off between speed, resolution, and instrument requirements. UHPLC, utilizing sub-2 µm particle size columns, generally offers faster analysis times and improved efficiency, but requires instrumentation capable of handling higher backpressures. The following tables summarize the typical performance characteristics of a conventional HPLC method and a modern UHPLC method adapted from published literature for Rivaroxaban impurity analysis.[8][9][10][11]
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1: Conventional RP-HPLC | Method 2: Rapid RP-UHPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.01M Potassium Phosphate Buffer (pH 2.9) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 35°C | 40°C |
| Detection | UV at 250 nm | UV at 250 nm |
| Injection Vol. | 10 µL | 2 µL |
| Typical Run Time | ~30 min | ~10 min |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 | ≥ 10000 |
Table 2: Validation Parameter Comparison
| Validation Parameter | Method 1: Conventional RP-HPLC | Method 2: Rapid RP-UHPLC |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.05 - 2.0 µg/mL | 0.05 - 2.0 µg/mL |
| LOD | ~0.02 µg/mL | ~0.015 µg/mL |
| LOQ | ~0.05 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the quantification of Rivaroxaban EP Impurity J using the two compared methods. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: Conventional RP-HPLC Method
1. Preparation of Solutions
-
Mobile Phase A: Prepare a 10mM solution of monobasic potassium phosphate and adjust the pH to 2.9 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Rivaroxaban EP Impurity J reference standard in the diluent to obtain a concentration of 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the Rivaroxaban drug substance, dissolve in diluent in a 25 mL volumetric flask. This sample should be from a batch known to contain or spiked with Impurity J at a quantifiable level (e.g., around 0.15%).
2. Chromatographic System
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Gradient Program:
-
0 min: 70% A, 30% B
-
20 min: 40% A, 60% B
-
25 min: 40% A, 60% B
-
26 min: 70% A, 30% B
-
30 min: 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 250 nm.
3. Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution five times. The %RSD for the peak area of Impurity J should be ≤ 2.0%. The tailing factor and theoretical plates must meet the criteria in Table 1.
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of Impurity J in the sample using the peak area response from the standard and sample injections.
Protocol 2: Rapid RP-UHPLC Method
1. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in UHPLC-grade water.
-
Mobile Phase B: UHPLC-grade Acetonitrile.
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Reference Standard and Sample Solutions: Prepare as described in Protocol 1.
2. Chromatographic System
-
Instrument: UHPLC system capable of operating at pressures up to 1000 bar, with a binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Gradient Program:
-
0 min: 95% A, 5% B
-
7 min: 20% A, 80% B
-
8 min: 20% A, 80% B
-
8.1 min: 95% A, 5% B
-
10 min: 95% A, 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Detection: 250 nm.
3. Procedure
-
Equilibrate the column for at least 5-10 minutes with the initial mobile phase conditions.
-
Inject a blank (diluent).
-
Inject the Reference Standard Solution five times and verify that system suitability criteria (Table 1) are met. The %RSD should be ≤ 1.5%.
-
Inject the Sample Solution in duplicate.
-
Calculate the concentration of Impurity J.
Conclusion and Interpretation
The primary goal of this cross-validation study is to demonstrate the equivalency of the UHPLC method to the established HPLC method for the quantification of Rivaroxaban EP Impurity J. The results obtained from both methods for the same sample set should be statistically compared. A Student's t-test can be used to compare the mean values, while an F-test can compare the variances. If the calculated test statistics are within the predefined acceptance criteria, the methods can be considered equivalent and interchangeable.
The adoption of a validated UHPLC method can significantly enhance laboratory efficiency by reducing run times and solvent consumption, aligning with modern green chemistry principles. However, this guide underscores the necessity of a rigorous, data-driven cross-validation process to ensure that any new or alternative method maintains the highest standards of accuracy and reliability, thereby safeguarding product quality and patient safety.
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RIVAROXABAN EP IMPURITYJ . Allmpus. Available at: [Link]
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Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO) . PubMed Central. Available at: [Link]
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A Comparative Guide to Inter-laboratory Profiling of Rivaroxaban Impurities
Abstract
This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for the impurity profiling of Rivaroxaban, a critical oral anticoagulant. Ensuring the purity and stability of Rivaroxaban is paramount for its therapeutic efficacy and patient safety.[1][2] This document synthesizes data from multiple studies to offer a comparative overview of chromatographic techniques, highlight common impurities, and present validated experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to establish robust and reliable impurity control strategies in line with global regulatory standards.
Introduction: The Criticality of Rivaroxaban Impurity Profiling
Rivaroxaban (Xarelto®) is a direct oral anticoagulant that functions by inhibiting Factor Xa, a key component in the blood coagulation cascade.[2][3] Its widespread use in preventing and treating thromboembolic disorders necessitates stringent quality control to ensure patient safety. Impurities in the drug substance can arise from various sources, including the manufacturing process, degradation due to environmental factors (heat, light, pH changes), or interactions with excipients.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[4][5][6][7] According to these guidelines, any impurity exceeding a 0.1% threshold must be identified and characterized.[4][5] This underscores the importance of developing and validating sensitive and specific analytical methods for impurity profiling.
This guide will delve into the various analytical approaches employed across different laboratories for Rivaroxaban impurity profiling, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Classification of Rivaroxaban Impurities
Impurities in Rivaroxaban can be broadly categorized into three main types:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation-related. They may be identified or unidentified and also include reagents, ligands, and catalysts.[5]
-
Inorganic Impurities: These are often derived from the manufacturing process and include reagents, catalysts, heavy metals, and inorganic salts.[5]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.[5]
This guide will primarily focus on the detection and comparison of organic impurities, which are of significant concern due to their potential pharmacological and toxicological effects. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities for Rivaroxaban, which serve as reference points for quality control.[1][8]
Comparative Analysis of Analytical Methodologies
The cornerstone of accurate impurity profiling lies in the analytical methodology. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique due to its high sensitivity, specificity, and reproducibility.[9] Coupling HPLC with Mass Spectrometry (LC-MS) provides an even more powerful tool for the identification and structural elucidation of unknown impurities.[10][11]
High-Performance Liquid Chromatography (HPLC)
Various HPLC methods have been developed and validated for the analysis of Rivaroxaban and its impurities. A comparison of key chromatographic parameters from different studies is presented below.
| Parameter | Method A [3][12] | Method B [13][14] | Method C [15] | Method D [16] |
| Column | C18 Thermo ODS Hypersil (4.6 x 250 mm, 5 µm) | Chiralpak IC (250 × 4.6 mm, 5 μm) | Thermo ODS Hypersil C18 (4.6 × 250 mm, 5 µm) | Macherey-Nagel Nucleodur C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and monobasic potassium phosphate (pH 2.9) (30:70 v/v) | A: Acetonitrile, ethanol, n-butyl amine (95:5:0.5 v/v/v) B: Milli-Q water, methanol, n-butyl amine (50:50:0.5 v/v/v) | Monobasic potassium phosphate (pH 2.9) and acetonitrile (70:30 v/v) | Acetonitrile and water (gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 249 nm | 254 nm | 249 nm | 254 nm |
| Column Temp. | Ambient | 27°C | Ambient | 55°C |
Causality Behind Experimental Choices:
-
Column Chemistry: The prevalence of C18 columns indicates their effectiveness in retaining and separating Rivaroxaban and its structurally related impurities based on hydrophobicity. The use of a chiral column in Method B is specifically designed to separate enantiomeric impurities.[13][14]
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. Method A and C utilize a phosphate buffer to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times.[3][12][15] Method B employs a more complex, non-aqueous mobile phase suitable for chiral separations.[13][14] Gradient elution, as used in Method D, is often employed to resolve complex mixtures of impurities with a wide range of polarities.[16]
-
Detection Wavelength: The selection of 249 nm or 254 nm for UV detection corresponds to a region of significant absorbance for the thiophene carboxamide chromophore present in Rivaroxaban and many of its impurities, ensuring high sensitivity.[3][12][13][14][15][16]
Performance Comparison of Validated HPLC Methods
The validation of an analytical method is crucial to ensure its reliability. Key validation parameters as per ICH guidelines include precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Method A [3][12] | Method B [13][14] | Method C [15] |
| Linearity (R²) | 0.9987 | - | - |
| Precision (%RSD) | < 2% | < 10% | - |
| Accuracy (% Recovery) | 98.6–103.4% | 90-110% | - |
| LOD | 0.30 ppm | - | 0.3 ppm |
| LOQ | 1.0 ppm | - | 1.0 ppm |
The data demonstrates that all presented methods exhibit good linearity, precision, and accuracy, making them suitable for routine quality control. The low LOD and LOQ values indicate high sensitivity, enabling the detection and quantification of impurities at trace levels.
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation studies are a regulatory requirement and a critical component of impurity profiling.[17] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and identify potential degradation products that could form under normal storage conditions.[13][14][18]
Rivaroxaban has been shown to be susceptible to degradation under the following conditions:
-
Acidic Hydrolysis: Significant degradation is observed, leading to the formation of several degradation products.[3][19]
-
Alkaline Hydrolysis: Rivaroxaban also shows significant degradation in basic conditions.[3][19]
-
Oxidative Degradation: The drug is susceptible to oxidation.[13][14]
-
Thermal and Photolytic Stress: Degradation under these conditions is generally less pronounced.[13][14][17]
The separation of degradation products from the parent drug is a key indicator of a stability-indicating method.[13][20] The chromatograms from forced degradation studies are essential for confirming the specificity of the analytical method.
Experimental Workflow & Protocols
A robust inter-laboratory comparison necessitates standardized workflows and detailed protocols. The following sections outline a typical workflow for Rivaroxaban impurity profiling and provide a detailed experimental protocol for a validated HPLC method.
General Workflow for Impurity Profiling
Caption: A typical workflow for Rivaroxaban impurity profiling.
Detailed Protocol for RP-HPLC Method
This protocol is based on a validated stability-indicating method.[3][12]
Objective: To separate and quantify known and unknown impurities in Rivaroxaban bulk drug substance.
Materials:
-
Rivaroxaban bulk drug
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a PDA detector
-
C18 Thermo ODS Hypersil column (4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
Chromatographic Conditions:
-
Mobile Phase: 30% Acetonitrile and 70% 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 2.9 with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 249 nm.
-
Injection Volume: 15 µL.
-
Column Temperature: Ambient.
Procedure:
-
Buffer Preparation: Dissolve the required amount of monobasic potassium phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.9 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Rivaroxaban and its known impurity reference standards in a suitable diluent to prepare stock solutions. Further dilute to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution Preparation: Accurately weigh and dissolve the Rivaroxaban bulk drug sample in the diluent to obtain a known concentration.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Visualization of the Analytical Process
Caption: The logical flow of the Rivaroxaban impurity analysis process.
Conclusion and Future Perspectives
The inter-laboratory data compiled in this guide demonstrates that robust and reliable analytical methods, primarily RP-HPLC, are available for the comprehensive impurity profiling of Rivaroxaban. While different laboratories may employ slightly varied chromatographic conditions, the validation data consistently shows high levels of precision, accuracy, and sensitivity.
For effective inter-laboratory comparison and harmonization, the following are recommended:
-
Use of Certified Reference Materials: Employing pharmacopeial reference standards for Rivaroxaban and its specified impurities is crucial for accurate identification and quantification.[8]
-
Method Transfer and Validation: When transferring a method between laboratories, a thorough validation should be performed to ensure its suitability for the new environment.
-
Round-Robin Studies: Conducting inter-laboratory (round-robin) studies with standardized samples can provide valuable data on the reproducibility and robustness of the analytical methods.
Future advancements in analytical technology, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and advanced mass spectrometry techniques, will likely lead to even more sensitive and efficient methods for Rivaroxaban impurity profiling.[21] Continuous improvement and validation of these methods are essential to guarantee the quality, safety, and efficacy of this vital anticoagulant medication.
References
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- Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central.
- Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degrad
- Rivaroxaban EP Impurities & USP Related Compounds. SynThink Research Chemicals.
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- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- Summary of forced degradation studies of Rivaroxaban.
- Kinetic Study of Hydrolytic degrad
- Designing and Quantification of impurity profile in an Anticoagulant drug substance Rivaroxaban.
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- A Comprehensive Technical Guide to the Preliminary Characterization of Rivaroxaban Degrad
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
- Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers.
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- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
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A Comparative Stability Analysis of Rivaroxaban and Its Dimeric Impurity: A Guide for Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of the stability profiles of Rivaroxaban and a significant, commonly observed dimeric impurity. As drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) and its degradation products is paramount for ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding its protocols in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Stability in Drug Viability
Rivaroxaban is a direct oral anticoagulant that functions as a highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][] Its chemical structure, while effective, contains moieties susceptible to degradation under various environmental conditions, such as pH, temperature, and oxidative stress.[3][4] During synthesis or storage, impurities can form, including process-related impurities, degradation products, and potential dimeric species.[4][5]
This guide focuses on a comparative analysis between Rivaroxaban and a plausible pseudodimer, herein referred to as "Rivaroxaban Dimer Impurity." While various impurities are known, dimeric species can be particularly challenging due to their structural similarity to the API and potentially altered pharmacological or toxicological profiles. The objective is to provide a robust framework for evaluating their comparative stability, employing scientifically sound, self-validating experimental protocols that align with global regulatory expectations.[6][7]
Chemical Structures and the Hypothesis of Dimer Formation
Rivaroxaban:
-
Chemical Name: (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide)[8]
-
Molecular Formula: C₁₉H₁₈ClN₃O₅S[8]
-
Key Structural Features: The molecule contains several functional groups that represent potential sites for degradation, including an amide linkage, an oxazolidinone ring, and a morpholine ring.[3][4]
Rivaroxaban Dimer Impurity (Hypothesized Structure): The formation of dimeric impurities often occurs under specific stress conditions. A plausible pathway involves the reaction between two Rivaroxaban molecules, potentially initiated by conditions that favor nucleophilic attack or condensation reactions. For instance, a known process impurity involves the coupling of two molecules of a key intermediate.[5][9] For the purpose of this guide, we will consider a dimer formed through a plausible reaction, such as the linkage via reactive sites on the aromatic or heterocyclic rings under specific synthetic or degradative conditions.
The following diagram illustrates a potential, albeit simplified, dimerization pathway.
Caption: Hypothetical pathway for the formation of a Rivaroxaban Dimer Impurity.
Comparative Stability Profiling: A Forced Degradation Approach
To objectively compare the stability of Rivaroxaban and its pseudodimer, a forced degradation (stress testing) study is the most effective methodology. This approach, mandated by ICH guidelines, intentionally degrades the samples to establish the intrinsic stability of the molecules and validate the stability-indicating power of the analytical method.[10][11]
Studies show Rivaroxaban is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, with less significant degradation observed under thermal and photolytic stress.[3][8][12] Our comparative study will therefore focus on these critical stress conditions.
Data Summary: Rivaroxaban vs. Dimer Impurity
The following table summarizes expected outcomes from a forced degradation study, based on known degradation behaviors of Rivaroxaban. The data for the dimer is hypothetical but based on the premise that its larger, more complex structure may exhibit different liabilities.
| Stress Condition | Parameter | Rivaroxaban (% Degradation) | Rivaroxaban Dimer Impurity (% Degradation) | Major Degradants Formed (from Rivaroxaban) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | ~15-28%[11][13] | ~10-20% | Amide cleavage products, Oxazolidinone ring opening |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | ~20-35% | ~25-40% | Products from morpholine and oxazolidinone ring cleavage[14] |
| Oxidative | 3% H₂O₂, RT, 24h | ~10-15%[8] | ~15-25% | N-oxides, other oxidation products |
| Thermal | 105°C, 72h | < 5%[11] | < 5% | Minimal degradation |
| Photolytic | ICH Q1B exposure | < 5%[12] | < 5% | Minimal degradation |
Expert Insight: The rationale for choosing these specific conditions is to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule. This allows for the clear identification of degradation pathways and the establishment of a robust analytical method. The dimer is hypothesized to be more susceptible to base and oxidative stress due to an increased number of potential reaction sites.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any stability study hinges on the quality of its experimental protocols. The following sections provide detailed, step-by-step methodologies designed for reproducibility and regulatory scrutiny.
Workflow Overview
The entire process, from sample preparation to data analysis, must be systematic.
Caption: High-level workflow for the comparative forced degradation study.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve 25 mg of Rivaroxaban reference standard and 25 mg of the Dimer Impurity standard in separate 50 mL volumetric flasks.[13] Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 500 µg/mL.
-
Causality: Acetonitrile/water is a common diluent that provides good solubility for Rivaroxaban and is compatible with reverse-phase HPLC.[13]
-
Protocol 2: Forced Degradation Procedures
For each condition, prepare a separate sample of the Rivaroxaban stock and the Dimer Impurity stock.
-
Acid Hydrolysis: a. Pipette 5 mL of stock solution into a flask. b. Add 5 mL of 0.1 N HCl. c. Reflux at 60°C for 24 hours. d. Cool to room temperature, neutralize with an equivalent volume of 0.1 N NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Expertise: Refluxing accelerates the reaction. Neutralization is critical to stop the degradation and prevent damage to the HPLC column.[13]
-
-
Base Hydrolysis: a. Pipette 5 mL of stock solution into a flask. b. Add 5 mL of 0.1 N NaOH. c. Reflux at 60°C for 24 hours. d. Cool, neutralize with 0.1 N HCl, and dilute to ~50 µg/mL with mobile phase.[11]
-
Oxidative Degradation: a. Pipette 5 mL of stock solution into a flask. b. Add 5 mL of 3% H₂O₂. c. Store at room temperature for 24 hours, protected from light.[8] d. Dilute to ~50 µg/mL with mobile phase.
-
Thermal Degradation: a. Expose solid powder samples of Rivaroxaban and the Dimer Impurity to 105°C in a calibrated oven for 72 hours.[11] b. After exposure, prepare a 50 µg/mL solution in the mobile phase for analysis.
-
Photostability: a. Expose solid powder and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. b. Prepare a 50 µg/mL solution for analysis.
Protocol 3: Stability-Indicating HPLC Method
A robust, stability-indicating method is one that can separate the API from all its degradation products and impurities.[15]
-
System: HPLC with Photodiode Array (PDA) and/or Mass Spectrometry (MS) detector.
-
Column: Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm) or equivalent.[8][15]
-
Mobile Phase: Isocratic mixture of 25 mM potassium phosphate monobasic buffer (pH adjusted to 2.9 with phosphoric acid) and acetonitrile (70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: 249 nm.[8]
-
Injection Volume: 15 µL.[8]
-
Column Temperature: Ambient.[15]
System Suitability (Self-Validation): Before analysis, inject a standard solution of Rivaroxaban six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is less than 2.0%.[15] This ensures the analytical system is performing consistently.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing the stability of Rivaroxaban and its pseudodimer. The provided protocols, grounded in ICH guidelines, demonstrate that Rivaroxaban is most labile under hydrolytic and oxidative stress.[8][11] By applying these methods, researchers can establish a clear stability profile, identify critical degradation pathways, and develop robust control strategies.
The hypothetical data suggests the dimeric impurity may show increased susceptibility to base and oxidative conditions, a hypothesis that must be confirmed experimentally. This information is crucial for setting appropriate specifications for impurities, defining storage conditions, and ensuring the overall quality and safety of the final drug product.
References
A complete list of authoritative sources cited within this guide.
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (URL: [Link])[10][16][17]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (URL: [Link])[6]
-
U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])[7]
-
Al-karmalawy, A. A., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. (URL: [Link])[8]
-
Shaikh, S., et al. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Frontiers in Chemistry. (URL: [Link])[15]
-
Arous, B., et al. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmaceutical Technology. (URL: [Link])[14]
-
Arous, B., et al. (2018). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. (URL: [Link])[11]
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Kasad, P. A., & Muralikrishna, K. S. (2013). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. (URL: [Link])[13]
-
The Pharma Innovation Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (URL: [Link])[5]
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Various Authors. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. (URL: [Link])[18]
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Google Patents. (CN106588903B) Rivaroxaban intermediate impurity, preparation method and isolation and purification method. (URL: )[9]
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ResearchGate. (2018). Summary of forced degradation studies of Rivaroxaban. (URL: [Link])[19]
-
ResearchGate. Development of a stability-indicating HPLC method and a dissolution test for Rivaroxaban dosage forms. (URL: [Link])[12]
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Shaikh, S., et al. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. National Institutes of Health. (URL: [Link])[1]
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International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (URL: [Link])[20]
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A Comparative Guide to the Detection of Rivaroxaban Pseudodimer: Benchmarking Advanced UPLC-MS/MS against Pharmacopeial HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the detection of a critical impurity in Rivaroxaban, a widely prescribed oral anticoagulant. We will benchmark the performance of a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the established High-Performance Liquid Chromatography (HPLC) methods outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for the detection of the Rivaroxaban Pseudodimer, also known as Rivaroxaban EP Impurity J and USP Related Compound J.
The Challenge: Understanding the Rivaroxaban Pseudodimer
Rivaroxaban, a direct Factor Xa inhibitor, can undergo degradation and side reactions during its synthesis and storage, leading to the formation of various impurities. Among these, the Rivaroxaban Pseudodimer (C₃₈H₃₆Cl₂N₆O₁₀S₂) is of significant interest due to its potential to impact the quality and safety of the final drug product. The formation of such impurities can be influenced by factors such as heat, light, and pH, making their control and monitoring a critical aspect of quality assurance[1]. The accurate detection and quantification of this pseudodimer are essential to meet stringent regulatory requirements and ensure patient safety.
The Established Standard: Pharmacopeial HPLC Methods
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide standardized HPLC methods for the analysis of Rivaroxaban and its related compounds. These methods are the bedrock of routine quality control in many pharmaceutical laboratories, providing a reliable framework for impurity profiling.
The USP monograph for Rivaroxaban outlines a gradient HPLC method for the separation of organic impurities, including USP Rivaroxaban Related Compound J (the pseudodimer)[2]. This method is designed to resolve the main active pharmaceutical ingredient (API) from its known impurities.
Causality Behind the Pharmacopeial Method Design
The choice of a reversed-phase HPLC method with a C18 column is based on the physicochemical properties of Rivaroxaban and its impurities, which are moderately polar compounds. The gradient elution, typically involving a mixture of an aqueous buffer and an organic solvent like acetonitrile, is necessary to achieve adequate separation of a range of impurities with varying polarities within a reasonable timeframe. The use of a UV detector is standard for chromophoric compounds like Rivaroxaban.
A More Powerful Alternative: UPLC-MS/MS for Pseudodimer Detection
While pharmacopeial HPLC methods are robust and widely implemented, they can have limitations in terms of sensitivity, specificity, and analysis time, especially for complex impurity profiles or trace-level detection. Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) offers a significant advancement in analytical capability.
The Scientific Rationale for UPLC-MS/MS Superiority
UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to traditional HPLC[3]. When coupled with a tandem mass spectrometer, the method gains an additional layer of specificity and sensitivity. The MS/MS detector can selectively monitor for the specific mass-to-charge ratio (m/z) of the Rivaroxaban pseudodimer and its fragment ions, effectively eliminating matrix interference and providing unambiguous identification and quantification, even at very low concentrations[4][5][6].
Performance Benchmark: Pharmacopeial HPLC vs. UPLC-MS/MS
| Parameter | Pharmacopeial HPLC Method (Typical Performance for Impurities) | UPLC-MS/MS Method (Validated for Rivaroxaban & Related Compounds) | Advantage of UPLC-MS/MS |
| Specificity | Relies on chromatographic retention time. Potential for co-elution with unknown impurities. | Highly specific due to mass-based detection (monitoring of precursor and product ions).[4][5] | Unambiguous identification of the pseudodimer, reducing the risk of false positives. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL (ppm) range.[7] | Can achieve ng/mL to pg/mL (ppb to ppt) levels.[8][9] | Enables detection and quantification of trace-level impurities that may be missed by HPLC-UV. |
| Linearity (r²) | Typically ≥ 0.99 | Consistently ≥ 0.999[4][6] | Wider dynamic range and greater accuracy in quantification. |
| Accuracy (% Recovery) | Generally within 90-110% | Typically within 95-105%[6] | Higher accuracy due to reduced matrix effects and better specificity. |
| Precision (%RSD) | Typically < 5% | Often < 2%[6] | Greater reproducibility and reliability of results. |
| Analysis Time | 30-60 minutes | 2-15 minutes[4][6] | Significant increase in sample throughput and laboratory efficiency. |
Experimental Protocols
Pharmacopeial HPLC Method for Rivaroxaban Impurities (Based on USP Monograph Principles)
This protocol is a representative example based on the principles outlined in the USP monograph for Rivaroxaban organic impurities[2].
Chromatographic System:
-
Column: C18, 4.6 mm × 150 mm, 3.5 µm particle size
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer with an ion-pairing agent)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient is used to separate the impurities.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a specified wavelength (e.g., 250 nm)
-
Column Temperature: 35 °C
Procedure:
-
System Suitability Solution: Prepare a solution containing USP Rivaroxaban RS and USP Rivaroxaban Related Compound J RS at a specified concentration.
-
Standard Solution: Prepare a solution of USP Rivaroxaban RS at a known concentration.
-
Test Solution: Prepare a solution of the Rivaroxaban sample to be analyzed.
-
Chromatography: Inject the solutions into the HPLC system and record the chromatograms.
-
System Suitability: Verify that the system suitability requirements (e.g., resolution between Rivaroxaban and Impurity J, tailing factor) are met.
-
Quantification: Calculate the percentage of each impurity in the sample by comparing the peak responses to the standard.
UPLC-MS/MS Method for Rivaroxaban Pseudodimer Detection
This protocol is a representative example of a validated UPLC-MS/MS method for the analysis of Rivaroxaban and its impurities[4][5][6].
Chromatographic System:
-
Column: UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A rapid gradient from low to high organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry System:
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Pseudodimer: Monitor for the specific precursor ion (m/z of the pseudodimer) and its characteristic product ions.
Procedure:
-
Standard Solutions: Prepare a series of calibration standards of the Rivaroxaban Pseudodimer reference standard at known concentrations.
-
Test Solution: Prepare a solution of the Rivaroxaban sample.
-
Analysis: Inject the solutions into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of the pseudodimer against its concentration. Determine the concentration of the pseudodimer in the test sample from the calibration curve.
Visualizing the Workflows
A comparison of the analytical workflows for pharmacopeial HPLC and UPLC-MS/MS methods.
Conclusion and Expert Recommendation
The pharmacopeial HPLC methods for Rivaroxaban impurity profiling provide a solid foundation for quality control. However, for the specific and sensitive detection of the Rivaroxaban Pseudodimer (EP Impurity J), a UPLC-MS/MS method is demonstrably superior. The enhanced specificity, sensitivity, and speed of UPLC-MS/MS not only provide greater confidence in the analytical results but also contribute to increased laboratory efficiency and throughput.
For research, development, and in-depth quality control applications where the accurate quantification of trace-level impurities is critical, the adoption of a validated UPLC-MS/MS method is strongly recommended. This approach aligns with the principles of modern analytical science, offering a more robust and reliable means of ensuring the quality and safety of Rivaroxaban.
References
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Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]
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Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Phenomenex. [Link]
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Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]
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A Validated Chiral-RP-UPLC-MS/MS Method for the Enantiomeric Detection of Rivaroxaban In vitro. Bentham Science. [Link]
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Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. [Link]
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Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Phenomenex. [Link]
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Rivaroxaban EP Impurity J. SynZeal. [Link]
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Development and Validation of UPLC-MS/MS Method for the determination of Rivaroxaban in human plasma using Liquid-liquid extraction. Research Journal of Pharmacy and Technology. [Link]
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Comparison of HPLC and UPLC method by validation results. ResearchGate. [Link]
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Rivaroxaban EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
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A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. [Link]
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Chiral Purity Testing of the Drug Substance Rivaroxaban Using a Chiral Column as per USP Monograph. LCGC International. [Link]
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Development and Validation of HpLC-MS/MS Method for Rivaroxaban Quantitation in Human plasma using Solid phase Extraction proced. [Link]
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Development and Validation of UPLC-MS/MS Method for the determination of Rivaroxaban in human plasma using Liquid-liquid extraction. ResearchGate. [Link]
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A Comparative Guide to the Accurate and Precise Quantification of Rivaroxaban Impurities, Including the Pseudodimer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, the purity and stability of rivaroxaban are of paramount importance. The formation of impurities, including potential dimeric species sometimes referred to as pseudodimers, during synthesis or degradation, necessitates robust analytical methods for their accurate and precise quantification. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The Genesis of Rivaroxaban Impurities
Rivaroxaban, a direct Factor Xa inhibitor, can degrade under various stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. These degradation pathways can lead to the formation of several impurities. While the term "pseudodimer" is not universally defined in the public literature, it likely refers to a dimeric degradation product formed under specific stress conditions. The accurate quantification of such impurities is critical for ensuring the safety and efficacy of the drug product.
Core Analytical Strategies: A Head-to-Head Comparison
The two most prevalent and powerful techniques for the quantification of rivaroxaban and its related substances are RP-HPLC with UV detection and LC-MS/MS.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted method for routine quality control due to its robustness, cost-effectiveness, and ability to separate a wide range of compounds.
A typical RP-HPLC method for rivaroxaban and its impurities involves a C18 column with a gradient or isocratic elution using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Experimental Workflow: RP-HPLC for Rivaroxaban Impurity Profiling
Caption: Workflow for RP-HPLC analysis of rivaroxaban impurities.
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. For impurity quantification, high accuracy and precision are non-negotiable.
| Parameter | RP-HPLC Performance | Source |
| Accuracy (% Recovery) | Typically 98.6–103.4% for known impurities. | |
| Precision (%RSD) | System Precision: < 1.0% Method Precision: < 3.0% for impurities. | |
| Linearity (r²) | ≥ 0.999 for rivaroxaban and its impurities. | |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 to 0.15 µg/mL for impurities. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the gold standard. This technique is particularly useful for identifying and quantifying unknown impurities and for therapeutic drug monitoring.
LC-MS/MS methods for rivaroxaban often utilize a shorter run time with a sensitive triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Workflow: LC-MS/MS for Rivaroxaban Impurity Quantification
Caption: Workflow for LC-MS/MS analysis of rivaroxaban impurities.
LC-MS/MS offers significantly lower detection and quantification limits compared to RP-HPLC.
| Parameter | LC-MS/MS Performance | Source |
| Accuracy (% Deviation) | Inter-assay accuracy between 96.3% and 102.9%. | |
| Precision (%CV) | Inter-assay precision ≤ 7.4%. | |
| Linearity (r²) | ≥ 0.99 over a wide concentration range. | |
| Limit of Quantification (LOQ) | As low as 0.5 ng/mL in human plasma. |
Comparative Analysis: Choosing the Right Tool
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Primary Application | Routine QC, stability testing, content uniformity. | Trace level quantification, impurity identification, bioanalysis. |
| Sensitivity | Moderate. | Very High. |
| Selectivity | Good, but can be limited by co-eluting peaks. | Excellent, based on mass-to-charge ratio. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate. | High, with modern UPLC systems. |
| Robustness | Generally very robust and easy to transfer between labs. | Can be more complex to operate and maintain. |
Conclusion and Recommendations
The choice between RP-HPLC and LC-MS/MS for the quantification of rivaroxaban impurities, including potential pseudodimers, depends on the specific application.
-
For routine quality control and release testing in a manufacturing environment, a validated RP-HPLC method offers a reliable and cost-effective solution with adequate sensitivity for specified impurities.
-
For impurity identification, characterization of degradation pathways, and bioanalytical studies , the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Ultimately, a combination of both techniques provides a comprehensive analytical toolkit for ensuring the quality, safety, and efficacy of rivaroxaban. Forced degradation studies coupled with LC-MS/MS can elucidate the structure of impurities like the pseudodimer, while a robust RP-HPLC method can then be developed and validated for its routine quantification.
References
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Srinivasrao V, Girase YN, DiptiSoni (2018) Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem 4(1):1-6. [Link]
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Cholleti, V. R., & Kumar, R. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical chromatography : BMC, 36(9), e5424. [Link]
-
Patel, D. J., & Captain, A. D. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 10(4-s), 133-138. [Link]
- Jadhav, S., & Shingare, P. (2024). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of the Indian Chemical Society, 101(2), 101253.
- Thota, S., & Rao, G. V. (2023). A REVIEW ON ANLYTICAL METHODS FOR ESTIMATION OF RIVAROXABAN IN PHARMACEUTICAL DOSAGE FORMS.
- Arous, B., Al-Mardini, M. A., & Karabet, F. (2018). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. Pharmaceutical Chemistry Journal, 52(5), 416–422.
- Reddy, G. V. S., Reddy, B. V., & Kumar, P. (2022). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). ACS Omega, 7(38), 34337–34347.
- Tahir, H., & Khan, S. U. (2024). Challenges to Laboratory Monitoring of Direct Oral Anticoagulants. TH Open, 8(2), e145-e155.
- BenchChem. (2025).
- Darshan, S., & Devarajan, P. (2016). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Analytical Methods, 8(33), 6348–6359.
- Geray, H., & Beyan, E. (2024). Challenges and lessons learned from a long-term postauthorisation safety study programme of rivaroxaban in Europe. BMJ Open, 14(3), e079944.
- Altena, R., & van Roon, E. (2013). Clinical challenges related to novel oral anticoagulants: drug-drug interactions and monitoring. Netherlands journal of critical care, 17(4), 12-16.
- Wingert, N. R., dos Santos, N. O., Nunes, M. A. G., Gomes, P., Müller, E. I., Flores, É. M. M., & Steppe, M. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. Journal of pharmaceutical and biomedical analysis, 124, 10–15.
- Asmis, L. M., Alberio, L., Angelillo-Scherrer, A., Korte, W., Mendez, A., Reber, G., Seifert, B., Stricker, H., Tsakiris, D. A., & Wuillemin, W. A. (2012).
A Comparative Guide to Robustness Testing of Analytical Methods for Rivaroxaban Impurities
This guide provides an in-depth comparison and practical walkthrough of robustness testing for analytical methods designed to quantify impurities in Rivaroxaban. As a direct Factor Xa inhibitor, Rivaroxaban's purity is paramount to its safety and efficacy in preventing and treating thromboembolic disorders.[1][2] The control of impurities—whether arising from the manufacturing process, degradation, or storage—is a critical aspect of quality control, mandated by global regulatory bodies.[1][3] An analytical method's robustness is its ability to remain reliable and unaffected by minor, deliberate variations in its parameters, ensuring consistent performance throughout its lifecycle in a quality control (QC) environment.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical execution of a robust analytical method validation, in line with International Council for Harmonisation (ICH) guidelines.[4][6][7]
Analytical Landscape for Rivaroxaban Impurity Profiling: A Method Comparison
The primary analytical tool for separating and quantifying Rivaroxaban and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or photodiode array (PDA) detection.[8][9] More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown impurities and degradation products.[10][11]
The choice of method parameters is crucial for achieving adequate separation of all relevant impurities from the active pharmaceutical ingredient (API) and from each other. Below is a comparison of several published RP-HPLC methods, highlighting the diversity in chromatographic conditions.
| Parameter | Method 1 [8][12][13] | Method 2 [14] | Method 3 [10] | Method 4 [15] |
| Column | Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm) | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Chiralpak IC (4.6 x 250 mm, 5 µm) | Phenomenex C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Monobasic Potassium Phosphate (pH 2.9) (30:70 v/v) | Acetonitrile:Water (55:45 v/v) | Gradient of A: Acetonitrile, Ethanol, n-butyl amine (95:5:0.5) and B: Water, Methanol, n-butyl amine (50:50:0.5) | Methanol:Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | 249 nm | 249 nm | 254 nm | 250 nm |
| Column Temp. | Ambient | 40°C | 27°C | Not Specified |
This comparison illustrates that while C18 columns are predominantly used, the mobile phase composition, pH, and temperature can vary significantly. These variations underscore the necessity of robustness testing; a method optimized in one lab must be capable of withstanding minor variations when transferred to another.
The Core of Reliability: Understanding Robustness Testing
Robustness testing is a systematic evaluation of an analytical method's resilience to small but deliberate changes in its operational parameters. It is a critical component of method validation that provides confidence in the method's reliability during routine use.[5][7] The ICH guideline Q2(R1) explicitly lists robustness as a validation characteristic that should be considered.[6]
From One-Factor-at-a-Time (OFAT) to Design of Experiments (DoE)
Traditionally, robustness was assessed using a one-factor-at-a-time (OFAT) approach, where a single parameter is varied while others are held constant.[16] This methodology is time-consuming and, more importantly, fails to uncover interactions between variables, which can significantly impact method performance.[16]
Modern analytical development, guided by Quality by Design (QbD) principles, employs a Design of Experiments (DoE) approach.[17][18] DoE allows for the simultaneous investigation of multiple parameters and their interactions, providing a comprehensive understanding of the method's operational space with fewer experimental runs.[16][19][20] For robustness studies, fractional factorial or Plackett-Burman designs are particularly efficient for screening multiple factors.[17]
A Practical Guide: Executing a Robustness Study for a Rivaroxaban HPLC Method
This section provides a detailed protocol for conducting a robustness study on a representative HPLC method for Rivaroxaban and its impurities.
Experimental Workflow
The overall process of a robustness study can be visualized as follows:
Caption: Workflow for a DoE-based robustness study.
Step-by-Step Experimental Protocol
Objective: To assess the robustness of an isocratic RP-HPLC method for the analysis of Rivaroxaban and its known impurities.
Reference HPLC Method:
-
Column: Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 25mM Monobasic Potassium Phosphate (pH 2.9) (30:70 v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C
-
Detection Wavelength: 249 nm[12]
-
Injection Volume: 15 µL[12]
1. Identify Parameters and Ranges for Variation: Select critical method parameters and define a narrow range of variation around the nominal value, representing typical fluctuations in a QC lab.
| Parameter | Nominal Value | Low Level (-) | High Level (+) |
| A: Mobile Phase pH | 2.9 | 2.7 | 3.1 |
| B: % Acetonitrile | 30% | 28% | 32% |
| C: Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| D: Column Temperature (°C) | 30 | 28 | 32 |
2. Select a Design of Experiments (DoE) Model: A fractional factorial design is efficient for studying four factors. For instance, a 2^(4-1) design would require 8 experimental runs plus center points to check for curvature.
3. Prepare Test Solutions: Use a resolution solution containing Rivaroxaban and key impurities (e.g., Impurity A, D, G) at a relevant concentration (e.g., 0.15% of the nominal Rivaroxaban concentration).[8][21]
4. Execute the Experimental Runs: Perform the chromatographic runs according to the DoE matrix, randomizing the run order to prevent systematic bias.
5. Define and Monitor Critical Responses (Acceptance Criteria): The performance of the method is evaluated based on pre-defined system suitability test (SST) criteria.
-
Resolution (Rs): The resolution between the closest eluting impurity peak and the Rivaroxaban peak should be > 2.0.
-
Tailing Factor (Tf): The tailing factor for the Rivaroxaban peak should be ≤ 2.0.[22]
-
Relative Retention Time (RRT): The RRT of each impurity should remain within a specified window (e.g., ± 5%) relative to the nominal condition.
-
%RSD of Peak Areas: The relative standard deviation for replicate injections should be ≤ 2.0%.[8]
Data Presentation and Causal Relationships
The results from the DoE are analyzed to determine the effect of each parameter and any interactions on the defined responses.
Hypothetical Robustness Study Data
| Run | pH (A) | % ACN (B) | Flow Rate (C) | Temp (D) | Resolution (Rs) | Tailing Factor (Tf) | RRT Impurity D |
| 1 | - | - | - | - | 3.1 | 1.2 | 0.85 |
| 2 | + | - | - | + | 2.5 | 1.3 | 0.88 |
| 3 | - | + | - | + | 3.5 | 1.1 | 0.82 |
| 4 | + | + | - | - | 2.9 | 1.2 | 0.84 |
| 5 | - | - | + | + | 2.9 | 1.3 | 0.89 |
| 6 | + | - | + | - | 2.4 | 1.4 | 0.91 |
| 7 | - | + | + | - | 3.2 | 1.2 | 0.86 |
| 8 | + | + | + | + | 2.8 | 1.3 | 0.87 |
| Center | 0 | 0 | 0 | 0 | 3.0 | 1.2 | 0.86 |
Interpreting the Relationships
Statistical analysis (e.g., ANOVA) of the DoE results reveals which factors significantly impact the method's performance. This cause-and-effect relationship can be visualized.
Caption: Cause-and-effect relationships in robustness testing.
From this analysis, a scientist can conclude, for example, that mobile phase pH and the percentage of acetonitrile are the most critical parameters affecting the separation (resolution) of impurities. This knowledge allows for the establishment of appropriate system suitability criteria and control strategies for the method. If all responses remain within the acceptance criteria across all experimental runs, the method is deemed robust.
Conclusion
The robustness of an analytical method is not merely a checkbox in a validation protocol but a fundamental pillar ensuring the consistent quality and safety of pharmaceutical products like Rivaroxaban. While various HPLC methods exist for impurity profiling, their long-term reliability hinges on a thorough robustness evaluation. The transition from traditional OFAT to a systematic DoE approach provides deeper scientific understanding and greater assurance of method performance.[16][17] By deliberately challenging the method with minor variations in its parameters and demonstrating that it remains accurate and precise, we build a foundation of trust in the data generated, from clinical development through to routine manufacturing.
References
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Chollety, V. Y., & Kumar, R. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography, 36(9), e5424. [Link]
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Al-Shannag, M., Al-Qerem, W., Al-Maaytah, A., & Al-Soukhni, O. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). Molecules, 29(11), 2568. [Link]
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American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. [Link]
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Singh, Y., Pradhan, V., Deshpande, P., & Kulkarni, A. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. [Link]
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Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. [Link]
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PharmTech. (2022). Analytical Method Development Based on Design of Experiments. [Link]
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Arous, B., Al-Assaf, S., & Khoukh, A. (2017). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. [Link]
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Al-Shannag, M., Al-Qerem, W., Al-Maaytah, A., & Al-Soukhni, O. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry, 12. [Link]
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ResearchGate. (n.d.). Design of experiments for analytical method development and validation. [Link]
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Patel, S., & Patel, N. J. (2016). Stress study and estimation of a potent anticoagulant drug rivaroxaban by a validated HPLC method: Technology transfer to UPLC. ResearchGate. [Link]
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Al-Shannag, M., Al-Qerem, W., Al-Maaytah, A., & Al-Soukhni, O. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. [Link]
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BioPharm International. (2003). Method Validation Guidelines. [Link]
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Frontiers in Chemistry. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. [Link]
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Celebier, M., Recber, T., & Altinoz, S. (2010). RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms. SciELO. [Link]
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JBINO. (n.d.). A review on analytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. [Link]
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Ramisetti, N. R., & Kuntamukkala, R. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. [Link]
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Kasad, P. A., & Muralikrishna, K. S. (2013). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. [Link]
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Veeprho. (n.d.). Rivaroxaban Impurities and Related Compound. [Link]
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Swartz, M. E., & Krull, I. S. (2006). Method Validation and Robustness. LCGC International. [Link]
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IJRPR. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]
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Epuru, S. B., et al. (2022). Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Stationary Phase Selection for Rivaroxaban Impurity Profiling
In the landscape of pharmaceutical analysis, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. For a widely prescribed anticoagulant like Rivaroxaban, a direct Factor Xa inhibitor, the rigorous separation and quantification of process-related and degradation impurities are critical for guaranteeing its safety and efficacy.[1][2][] The cornerstone of a robust analytical method for this purpose lies in the judicious selection of the High-Performance Liquid Chromatography (HPLC) stationary phase. This guide provides an in-depth comparison of various stationary phases for the separation of Rivaroxaban and its impurities, supported by experimental data and field-proven insights to aid researchers and drug development professionals in their methodological choices.
The Central Role of Stationary Phase Chemistry in Rivaroxaban Analysis
The physicochemical properties of Rivaroxaban and its impurities necessitate a reversed-phase chromatographic approach for effective separation.[4] The choice of stationary phase dictates the selectivity and resolution of the analytical method. While a variety of stationary phases are available, the octadecyl silane (C18) bonded phases are the most ubiquitously employed for Rivaroxaban impurity profiling due to their versatility and robustness.[5][6][7][8][9][10] However, not all C18 columns are created equal, and other stationary phase chemistries can offer unique advantages for specific separation challenges.
Comparative Analysis of Stationary Phases
The Workhorse: C18 (Octadecyl Silane) Stationary Phases
The C18 stationary phase is the industry standard for reversed-phase chromatography and is extensively documented for Rivaroxaban analysis.[5][6][7][8][9][10] Its long alkyl chains provide a high degree of hydrophobicity, enabling the retention and separation of a wide range of organic molecules, including Rivaroxaban and its diverse impurities.
Different C18 columns, such as Inertsil ODS 3V, Zorbax SB C18, Thermo Hypersil ODS C18, and Phenomenex Luna C18, have been successfully utilized.[5][6][11] The variations in their performance stem from differences in silica purity, particle size, pore size, surface area, and end-capping techniques. For instance, a highly end-capped, high-purity silica-based C18 column generally offers better peak shape for basic compounds and reduced silanol interactions, which is beneficial for the analysis of nitrogen-containing molecules like Rivaroxaban.
Phenyl Stationary Phases: An Alternative Selectivity
Phenyl stationary phases, where phenyl groups are bonded to the silica support, offer a different separation mechanism compared to C18 columns.[10] These phases can exhibit pi-pi interactions with aromatic analytes, providing unique selectivity for compounds containing phenyl rings.[10] Given the aromatic nature of Rivaroxaban and some of its impurities, a phenyl column can be a valuable tool for resolving co-eluting peaks that are challenging to separate on a C18 column. While less common for routine analysis of Rivaroxaban, it serves as an excellent secondary column for method development and validation.[5]
Cyano Stationary Phases: A Dual-Mode Option
Cyano (CN) stationary phases are characterized by cyanopropyl groups bonded to the silica.[10] They are less hydrophobic than C18 phases and can operate in both reversed-phase and normal-phase modes.[10] In reversed-phase mode, a cyano column can provide different selectivity for polar impurities due to dipole-dipole interactions. This can be particularly useful for separating highly polar degradation products that may have little retention on a C18 column.
Chiral Stationary Phases: For Enantiomeric Purity
Rivaroxaban is a chiral molecule, and its therapeutic activity resides in the (S)-enantiomer.[12] Therefore, controlling the enantiomeric purity is a critical quality attribute. The separation of enantiomers requires a chiral stationary phase (CSP). For Rivaroxaban, polysaccharide-based CSPs, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coatings (e.g., Chiralpak IC), have proven to be effective.[13][14] These phases separate enantiomers based on the formation of transient diastereomeric complexes with differing stabilities.
Performance Data Summary
The following table summarizes the performance of different stationary phases for the separation of Rivaroxaban and its impurities based on published data.
| Stationary Phase Type | Common Examples | Key Separation Principle | Typical Application for Rivaroxaban | Advantages | Limitations |
| C18 (Octadecyl) | Inertsil ODS 3V, Zorbax SB C18, Thermo Hypersil ODS C18, Phenomenex Luna C18[5][6][11] | Hydrophobic (van der Waals) interactions[4] | Routine quality control, stability testing, impurity profiling[5][6][7] | High versatility, robustness, wide availability, extensive literature support. | May not resolve all critical pairs of impurities, potential for silanol interactions. |
| Phenyl | Zorbax Phenyl[5] | Hydrophobic and pi-pi interactions[10] | Orthogonal method development, resolving aromatic impurities. | Alternative selectivity to C18, good for aromatic compounds. | Generally less hydrophobic than C18, may have lower sample loading capacity. |
| Cyano (CN) | Not widely reported for Rivaroxaban, but a potential option. | Hydrophobic and dipole-dipole interactions[10] | Separation of highly polar impurities. | Unique selectivity for polar compounds, can be used in multiple modes. | Lower hydrophobicity, may provide insufficient retention for non-polar impurities. |
| Chiral (Polysaccharide-based) | Chiralpak IC, Lux Cellulose-1[12][13][14] | Chiral recognition (formation of transient diastereomeric complexes) | Enantiomeric purity testing. | Enables separation of enantiomers. | Specific for chiral separations, not suitable for general impurity profiling. |
Experimental Protocol: A Representative HPLC Method for Rivaroxaban Impurity Profiling
This protocol is a representative example based on commonly cited methodologies for the separation of Rivaroxaban and its impurities on a C18 stationary phase.
1. Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Thermo Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 25 mM Potassium Phosphate Monobasic buffer, pH adjusted to 2.9 with phosphoric acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 249 nm.[6]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Rivaroxaban reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) and dilute to the desired concentration (e.g., 0.5 mg/mL).
-
Impurity Spiked Solution: Prepare a solution of Rivaroxaban spiked with known impurities at the desired concentration level (e.g., 0.15% of the Rivaroxaban concentration).
-
Sample Solution: Prepare the sample solution of the Rivaroxaban drug substance or product at the same concentration as the standard solution.
4. System Suitability:
-
Inject the impurity spiked solution and verify that the resolution between Rivaroxaban and the closest eluting impurity is greater than 1.5.
-
The tailing factor for the Rivaroxaban peak should be less than 2.0.
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.
Experimental Workflow Diagram
Caption: HPLC workflow for Rivaroxaban impurity analysis.
Conclusion
The selection of the stationary phase is a critical decision in the development of a robust and reliable HPLC method for the analysis of Rivaroxaban and its impurities. While C18 columns are the established workhorses for this application, a thorough understanding of alternative stationary phase chemistries, such as phenyl and chiral phases, can provide the necessary tools to overcome specific separation challenges. By systematically evaluating different stationary phases and optimizing the chromatographic conditions, researchers can develop stability-indicating methods that ensure the quality and safety of Rivaroxaban.
References
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. Available at: [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. Available at: [Link]
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Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. Available at: [Link]
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Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. Available at: [Link]
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Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. Available at: [Link]
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A review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. JBINO. Available at: [Link]
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Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. Available at: [Link]
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Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Acta Chromatographica. Available at: [Link]
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Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods. Waters Corporation. Available at: [Link]
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Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available at: [Link]
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Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. Available at: [Link]
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A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. Available at: [Link]
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Summary of forced degradation studies of Rivaroxaban. ResearchGate. Available at: [Link]
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Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Rivaroxaban and its Derivatives
In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Rivaroxaban and its potential derivatives, such as the Rivaroxaban Pseudodimer. As a potent anticoagulant, Rivaroxaban requires meticulous handling to mitigate the risk of accidental exposure and ensure a safe working environment. This document is structured to provide procedural, step-by-step guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Understanding the Hazard: The Pharmacological Risk of Rivaroxaban
Rivaroxaban is a direct factor Xa inhibitor, a class of anticoagulant medications that prevent blood from clotting.[1] While therapeutically beneficial, this pharmacological activity presents the primary occupational hazard in a laboratory setting. Accidental exposure through inhalation, ingestion, or skin absorption could lead to an increased risk of bleeding.[1][2] Therefore, all handling procedures must be designed to minimize the possibility of such exposure. Active pharmaceutical ingredients (APIs) like Rivaroxaban are designed to have a biological effect, and many are considered highly potent, requiring specialized handling procedures.[3][4]
The Core of Protection: A Multi-Faceted PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is the cornerstone of safe handling. The selection of appropriate PPE is contingent on the specific laboratory operation being performed and the potential for exposure.
Foundational PPE for All Operations
For any work involving Rivaroxaban or its derivatives, the following foundational PPE is mandatory:
-
Safety Glasses with Side Shields: To protect the eyes from splashes or airborne particles.[5]
-
Laboratory Coat: A dedicated lab coat, preferably one that is disposable or can be professionally laundered, to protect street clothes and prevent the transfer of contaminants outside the lab.
-
Closed-Toed Shoes: To protect the feet from spills.
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the nature of the work and the potential for generating aerosols or dust.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | Nitrile gloves (double-gloving recommended), disposable gown, N95 or higher respirator, face shield. | High risk of generating airborne particles. A respirator is crucial to prevent inhalation. A face shield offers an additional layer of protection for the face and eyes. |
| Solution Preparation | Nitrile gloves, disposable gown, safety glasses with side shields. If heating or vortexing, a face shield is recommended. | Lower risk of aerosol generation compared to handling solids, but splashes are a concern. |
| In Vitro/In Vivo Dosing | Nitrile gloves, disposable gown, safety glasses with side shields. | Focus on preventing skin contact and splashes. |
| Waste Disposal | Nitrile gloves, disposable gown, safety glasses with side shields. | Protects against splashes and contact with contaminated materials. |
Engineering Controls: The First Line of Defense
While PPE is essential, it should be considered the last line of defense. Engineering controls are critical for minimizing exposure at the source.
-
Chemical Fume Hood: All weighing, dispensing of solids, and preparation of concentrated solutions should be performed in a certified chemical fume hood. This is a primary engineering control to contain and exhaust airborne particles.[6]
-
Glove Box/Isolator: For handling highly potent compounds or large quantities, a glove box or isolator provides the highest level of containment.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of containment and PPE.
Caption: Decision tree for selecting containment and PPE.
Procedural Guidance for Safe Handling
Adherence to standard operating procedures (SOPs) is critical for minimizing risk.
Weighing and Dispensing
-
Don all appropriate PPE as outlined in the table above.
-
Perform all weighing and dispensing activities within a chemical fume hood.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Clean the balance and surrounding area with a damp cloth after use to remove any residual powder. Do not use a dry brush, as this can generate dust.
Solution Preparation
-
Wear appropriate PPE.
-
Add the solvent to the solid Rivaroxaban derivative slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination
-
All surfaces and equipment that come into contact with Rivaroxaban should be decontaminated. A solution of mild detergent and water is generally effective.
-
Contaminated disposable items, such as gloves and weighing boats, should be placed in a designated hazardous waste container.
Waste Disposal
-
All waste generated from handling Rivaroxaban and its derivatives, including contaminated PPE and cleaning materials, must be disposed of as hazardous pharmaceutical waste.[8]
-
Do not dispose of this waste in the regular trash or down the drain.[9][10]
-
Follow your institution's specific guidelines for the disposal of chemical and pharmaceutical waste. This typically involves collection by a licensed biomedical waste disposal company.[8]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Rivaroxaban to the medical personnel.
Conclusion: A Culture of Safety
The safe handling of potent compounds like Rivaroxaban and its derivatives is a shared responsibility. By understanding the hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established procedures, researchers can create a safe laboratory environment that fosters scientific discovery without compromising personal well-being. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and any institution-specific safety protocols.
References
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Highly Potent Compounds | VxP Pharma. (2020, January 11). Retrieved from [Link]
-
Common questions about rivaroxaban - NHS. Retrieved from [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Retrieved from [Link]
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Controlling Occupational Exposure to Hazardous Drugs - OSHA. Retrieved from [Link]
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Potent compounds: 7 things that every EHS professional should know. (2010, June 29). Retrieved from [Link]
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Safety Data Sheet: Rivaroxaban - Chemos GmbH&Co.KG. Retrieved from [Link]
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
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Rivaroxaban - UKCPA - Handbook of Perioperative Medicines. Retrieved from [Link]
-
Rivaroxaban (Xarelto) Considerations for Use - American College of Cardiology. Retrieved from [Link]
-
Disposing of Pharmaceutical Waste. (2021, September 8). Retrieved from [Link]
-
Rivaroxaban Management Guideline - Right Decisions. Retrieved from [Link]
-
Safe Medication Disposal - RoundtableRx. Retrieved from [Link]
-
Xarelto (rivaroxaban) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Storage Guidelines for Anticoagulants in Hospital Supply and Equipment Management. Retrieved from [Link]
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Xarelto (rivaroxaban) - ISMP. Retrieved from [Link]
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Safe methods of medication disposal - Mayo Clinic Health System. (2021, March 22). Retrieved from [Link]
-
"Blood Collection and handling" The Blood: Anticoagulants. Retrieved from [Link]
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Treatment Considerations | XARELTO® (rivaroxaban) HCP. Retrieved from [Link]
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Rivaroxaban - StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Disposal of Unused Medicines: What You Should Know - FDA. (2024, October 31). Retrieved from [Link]
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Top 9 Precautions for Blood Sample Handling - News | MNCHIP. (2021, April 30). Retrieved from [Link]
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HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. Retrieved from [Link]
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How to Collect a Quality Sample Prevent Clotting with Anticoagulant Tubes. Retrieved from [Link]
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SPECIMEN COLLECTION AND HANDLING - Ochsner Health System. (2017, May 29). Retrieved from [Link]
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Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
